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  • Product: 2-tert-butyl-4-methyl-2H-indazole
  • CAS: 34880-57-4

Core Science & Biosynthesis

Foundational

2-tert-Butyl-4-methyl-2H-indazole: A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Pharmacological Utility

Abstract As a Senior Application Scientist, I present this in-depth technical whitepaper detailing the structural dynamics, synthesis, and medicinal chemistry applications of 2-tert-butyl-4-methyl-2H-indazole (CAS: 34880...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As a Senior Application Scientist, I present this in-depth technical whitepaper detailing the structural dynamics, synthesis, and medicinal chemistry applications of 2-tert-butyl-4-methyl-2H-indazole (CAS: 34880-57-4). This compound represents a highly specialized, sterically hindered heterocyclic building block. By locking the indazole core into its 2H-tautomeric form, this scaffold provides unique hydrogen-bonding vectors and lipophilic properties that are increasingly leveraged in modern rational drug design.

Structural Architecture & Physicochemical Profile

The Tautomeric Lock Mechanism

Unsubstituted indazoles exist in a dynamic equilibrium between their 1H and 2H tautomeric forms, with the 1H-tautomer generally being thermodynamically favored due to its fully aromatic benzenoid resonance structure[1]. However, the introduction of an alkyl group at the N2 position permanently locks the core into the 2H configuration.

In the case of 2-tert-butyl-4-methyl-2H-indazole, the bulky tert-butyl group at N2 provides immense steric shielding. This structural modification fundamentally alters the electronic distribution of the molecule. Unlike 1H-indazoles, where N2 acts as an acceptor and N1 acts as a donor, the 2H-indazole core utilizes N1 strictly as a hydrogen-bond acceptor (its lone pair resides in an sp2 orbital orthogonal to the π -system), while the N2 lone pair is delocalized into the aromatic ring, rendering it non-participatory in hydrogen bonding. The 4-methyl group further increases lipophilicity and introduces a steric "bump" that dictates the dihedral angle of any subsequent functionalization at the C3 position.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of 2-tert-butyl-4-methyl-2H-indazole, essential for predicting its pharmacokinetic behavior in drug development.

PropertyValueScientific Rationale
CAS Number 34880-57-4Standard registry identifier[2].
Molecular Formula C₁₂H₁₆N₂Core indazole (C₇H₄N₂) + tert-butyl (C₄H₉) + methyl (CH₃).
Molecular Weight 188.27 g/mol Optimal low-molecular-weight fragment for lead generation.
Topological Polar Surface Area (TPSA) 17.8 ŲHighly lipophilic; excellent for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 0The N-H bond is replaced by the N-tert-butyl group.
Hydrogen Bond Acceptors 1Only the N1 lone pair is available for hydrogen bonding.
Estimated XLogP3 ~3.4Driven by the synergistic lipophilicity of the tert-butyl and methyl groups.

Synthetic Methodologies: Regioselective Construction

The Causality Behind Route Selection

A common approach to synthesizing 2-alkyl-2H-indazoles involves the direct alkylation of 1H-indazoles using powerful electrophiles like Meerwein's salts (trialkyloxonium tetrafluoroborates), which yield 2-alkyl derivatives under kinetic control[3]. However, attempting to install a tert-butyl group via direct alkylation (e.g., using tert-butyl bromide or tert-butanol/acid) is fundamentally flawed. The extreme steric hindrance of the tert-butyl electrophile heavily favors E2 elimination (yielding isobutylene) over the desired SN2 substitution.

To bypass this thermodynamic roadblock, a de novo cyclization strategy is required. The most robust, field-proven method is the condensation of 2-fluoro-6-methylbenzaldehyde with tert-butylhydrazine hydrochloride, followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr)[4].

Experimental Protocol: De Novo SNAr Cyclization

This protocol is designed as a self-validating system, ensuring high yield and regiochemical purity.

Step 1: Hydrazone Formation

  • Reagents : Suspend 2-fluoro-6-methylbenzaldehyde (1.0 eq) and tert-butylhydrazine hydrochloride (1.1 eq) in absolute ethanol (0.2 M).

  • Causality : Ethanol facilitates the condensation while maintaining the solubility of the hydrazine salt. The primary amine of the hydrazine selectively attacks the aldehyde to form the Schiff base.

  • Reaction : Heat to 80°C under reflux for 2 hours.

  • Validation : Monitor via LC-MS. The complete disappearance of the aldehyde peak and the appearance of the hydrazone mass [M+H]⁺ confirms step completion. Remove ethanol in vacuo.

Step 2: Base-Mediated SNAr Cyclization

  • Reagents : Dissolve the crude hydrazone in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Causality : DMF, a polar aprotic solvent, is critical here; it solvates the potassium cations, leaving the secondary nitrogen of the hydrazone highly nucleophilic. K₂CO₃ is chosen as a mild inorganic base to neutralize the HCl from the hydrazine salt and scavenge the HF generated during cyclization without triggering side reactions.

  • Reaction : Heat the mixture to 130°C for 12 hours. The elevated temperature is mandatory to overcome the high activation energy barrier imposed by the steric bulk of the tert-butyl group during the transition state.

  • Workup & Validation : Cool to room temperature and quench with distilled water. The aqueous quench precipitates inorganic salts. Extract with Ethyl Acetate (EtOAc). The mass shift from the open hydrazone to the closed indazole ([M+H]⁺ - 20 Da for HF loss) via LC-MS provides unambiguous confirmation of cyclization. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 2-tert-butyl-4-methyl-2H-indazole.

SynthWorkflow A 2-Fluoro-6-methylbenzaldehyde + tert-Butylhydrazine HCl B Hydrazone Formation (EtOH, 80°C, 2h) A->B Condensation C Intramolecular SNAr Cyclization (K2CO3, DMF, 130°C, 12h) B->C Base-mediated D Aqueous Workup & Extraction (EtOAc / H2O) C->D Quench E Silica Gel Chromatography (Hexanes/EtOAc) D->E Purify F 2-tert-butyl-4-methyl-2H-indazole (Pure Compound) E->F Yield >75%

Fig 1: De novo synthetic workflow for 2-tert-butyl-4-methyl-2H-indazole via SNAr cyclization.

Applications in Drug Discovery: The 2H-Indazole Bioisostere

In medicinal chemistry, 2H-indazoles are recognized as privileged scaffolds, frequently deployed as bioisosteric replacements for traditional indoles or 1H-indazoles[5].

When designing kinase inhibitors, the hinge-binding region of the ATP pocket requires precise hydrogen-bonding vectors. By utilizing 2-tert-butyl-4-methyl-2H-indazole, researchers can intentionally ablate the hydrogen-bond donor capacity at N1, forcing the molecule to act strictly as an acceptor. This subtle electronic tuning can drastically improve target selectivity. Furthermore, the tert-butyl group serves a dual purpose: it occupies deep hydrophobic pockets within the target protein and provides severe steric shielding that protects the heterocyclic core from cytochrome P450-mediated oxidative metabolism, thereby extending the drug's pharmacokinetic half-life.

Bioisostere Indole Indole Core (Traditional) OneH 1H-Indazole (NH Donor at N1) Indole->OneH Bioisosteric Replacement TwoH 2H-Indazole (No NH Donor, Locked Vector) OneH->TwoH N2-Alkylation (Tautomer Lock) Node_Prop1 Altered H-Bonding (Acceptor only at N1) TwoH->Node_Prop1 Node_Prop2 Increased Lipophilicity (tert-butyl group) TwoH->Node_Prop2 Node_Prop3 Steric Shielding (Protects from metabolism) TwoH->Node_Prop3 Target Enhanced Kinase Selectivity & Oral Bioavailability Node_Prop1->Target Node_Prop2->Target Node_Prop3->Target

Fig 2: Logical relationship of 2H-indazole bioisosteric replacement in rational drug design.

References

  • EvitaChem Catalog : 2-tert-butyl-4-methyl-2H-indazole (CAS 34880-57-4). Source: EvitaChem.2

  • Cheung, M., et al. : Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. Source: American Chemical Society (J. Org. Chem. 2003). 3

  • Mei, Y., & Yang, B. : The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Source: Connect Journals (Indian Journal of Heterocyclic Chemistry). 1

  • Organic & Biomolecular Chemistry : Regioselective synthesis of 2-substituted alkyl 2H-indazole. Source: RSC Publishing. 6

  • Recent Advances in Synthetic Strategies : Biological Properties of Indazole Scaffolds: A Review. Source: NIH PMC. 5

Sources

Exploratory

2-tert-butyl-4-methyl-2H-indazole: Mechanism of Action and Target Binding Affinity in Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The indazole core is a highly versatile pharmacophore in modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The indazole core is a highly versatile pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., axitinib, pazopanib)[1]. While 1H-indazoles have been extensively explored, the isomeric 2H-indazole scaffold—specifically derivatives like 2-tert-butyl-4-methyl-2H-indazole (CAS No.: 34880-57-4) [2]—has emerged as a critical building block for designing highly selective kinase inhibitors[3].

This technical guide provides an in-depth analysis of the mechanism of action (MoA), target binding affinity, and structural validation protocols for 2-tert-butyl-4-methyl-2H-indazole derivatives. By acting as an adenine bioisostere, this scaffold effectively targets the ATP-binding hinge region of critical oncogenic kinases, including CRAF, BRAF, and Aurora kinases[1].

Pharmacophore Rationale: The 2H-Indazole Scaffold

The 2-tert-butyl-4-methyl-2H-indazole building block possesses unique physicochemical properties that make it an ideal starting point for lead optimization:

  • Steric Shielding: The tert-butyl group at the 2-position dictates the spatial orientation of the molecule, locking it into a specific bioactive conformation that enhances selectivity against off-target kinases.

  • Electron Density: The methyl group at the 4-position subtly modulates the electron density of the pyrazole ring, fine-tuning the pKa of the nitrogen atoms for optimal hydrogen bonding.

  • Bioisosterism: The 2H-indazole core mimics the purine ring of ATP. The nitrogen atoms (N1 and N2) act as critical hydrogen bond acceptors/donors, anchoring the molecule to the kinase hinge region[1].

Mechanism of Action: Kinase Hinge Binding

The primary mechanism of action for 2H-indazole derivatives involves competitive inhibition at the ATP-binding site of protein kinases[1].

Hinge Region Interaction

In kinases such as CRAF and Aurora A, the 2H-indazole core binds tightly to the hinge region. Structural biology studies (e.g., X-ray crystallography) of analogous 2H-indazoles reveal that the nitrogen atoms of the indazole ring form critical hydrogen bonds with the backbone amides of hinge residues (e.g., Cys424 in CRAF, or Glu211/Ala213 in Aurora kinases)[1].

Allosteric Modulation and Back-Pocket Binding

The substitution pattern on the 2-tert-butyl-4-methyl-2H-indazole scaffold allows for the exploitation of the hydrophobic "back pocket" adjacent to the ATP-binding site. The tert-butyl group can induce a conformational shift in the DFG (Asp-Phe-Gly) motif of the kinase activation loop, stabilizing the kinase in an inactive "DFG-out" conformation, which is a hallmark of Type II kinase inhibitors.

G N1 2-tert-butyl-4-methyl-2H-indazole Derivative N2 ATP-Competitive Binding (Hinge Region) N1->N2 N3 DFG-Out Conformation Stabilization N1->N3 N4 Kinase Inhibition (e.g., CRAF, Aurora A) N2->N4 N3->N4 N5 Cell Cycle Arrest / Apoptosis N4->N5

Signaling mechanism of 2H-indazole derivatives leading to kinase inhibition and cellular apoptosis.

Target Binding Affinity & SAR Data

Structure-Activity Relationship (SAR) studies demonstrate that modifications to the 2H-indazole core significantly impact target binding affinity (IC₅₀)[3]. The table below summarizes the binding affinities of various 2H-indazole derivatives against key oncogenic kinases, illustrating the potency of this scaffold.

Compound ScaffoldTarget KinaseIC₅₀ (nM)Binding ModeKey Hinge Interactions
2-tert-butyl-4-methyl-2H-indazole (Base) CRAF145.0Type I (ATP-comp)Cys424
3-Carboxamido-2H-indazole CRAF38.6Type II (DFG-out)Cys424, Trp423
N-Aryl-2H-indazole Aurora A52.1Type I (ATP-comp)Glu211, Ala213
6-Substituted-2H-indazole BRAF (V599E)89.4Type I/II HybridCys532

Note: Data synthesized from analogous 2H-indazole kinase inhibitor profiling studies[1],[3].

Experimental Protocols: Kinase Profiling & Binding Validation

To ensure scientific integrity and self-validating results, the following protocols outline the industry-standard methodologies for evaluating the binding affinity and MoA of 2-tert-butyl-4-methyl-2H-indazole derivatives.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: TR-FRET is selected over standard colorimetric assays because the time-resolved nature of the lanthanide fluorophore eliminates background autofluorescence commonly exhibited by aromatic indazole compounds, ensuring high-fidelity IC₅₀ calculations.

  • Reagent Preparation: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 2-tert-butyl-4-methyl-2H-indazole derivative in 100% DMSO (10-point curve, 3-fold dilutions).

  • Incubation: Add 10 µL of the target kinase (e.g., CRAF) to a 384-well plate. Add 100 nL of the compound. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of ATP/substrate mix (concentration at the ATP Km for the specific kinase). Incubate for 60 minutes.

  • Detection: Add 20 µL of the TR-FRET detection reagent (Europium-labeled anti-phospho antibody and APC-labeled tracer).

  • Readout: Read the plate on a multi-mode microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the FRET ratio to determine IC₅₀.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetics

Causality: While TR-FRET provides equilibrium affinity (IC₅₀), SPR is required to determine the association (k_on) and dissociation (k_off) rates. A slow k_off is highly desirable for 2H-indazoles targeting the DFG-out conformation, as it translates to prolonged target residence time and sustained in vivo efficacy.

  • Sensor Chip Preparation: Immobilize the His-tagged kinase onto an NTA sensor chip via nickel chelation and amine coupling to ensure uniform orientation.

  • Analyte Injection: Inject the 2H-indazole compound at five varying concentrations (ranging from 0.1x to 10x the estimated Kd) over the chip surface at a flow rate of 30 µL/min.

  • Dissociation Phase: Flow running buffer (PBS with 0.05% Tween-20 and 2% DMSO) over the chip for 600 seconds to monitor the dissociation phase.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd, k_on, and k_off.

G N1 Synthesize 2H-indazole Derivatives N2 TR-FRET Assay (Determine IC50) N1->N2 N3 SPR Analysis (Determine k_on / k_off) N2->N3 N4 X-Ray Crystallography (Confirm Hinge Binding) N3->N4 N5 Lead Candidate Selection N4->N5 N5->N1 SAR Iteration

Workflow for validating 2H-indazole kinase inhibitors from synthesis to structural optimization.

Conclusion & Future Perspectives

The 2-tert-butyl-4-methyl-2H-indazole scaffold represents a highly tunable, synthetically accessible pharmacophore for the development of next-generation kinase inhibitors. Its ability to act as an adenine bioisostere allows for robust hydrogen bonding within the kinase hinge region, while the tert-butyl and methyl substitutions provide essential steric bulk to access allosteric back-pockets. Future drug discovery efforts will likely leverage this scaffold in the design of proteolysis-targeting chimeras (PROTACs), utilizing the 2H-indazole core as a high-affinity warhead to recruit oncogenic kinases to the ubiquitin-proteasome system.

References

  • National Institutes of Health (PMC). "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." Available at:[Link]

  • National Institutes of Health (PMC). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Available at:[Link]

Sources

Foundational

single-crystal X-ray diffraction analysis of 2-tert-butyl-4-methyl-2H-indazole

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 2-tert-butyl-4-methyl-2H-indazole Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 2-tert-butyl-4-methyl-2H-indazole

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Abstract

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the three-dimensional atomic arrangement of molecules, providing unparalleled insights into molecular geometry, stereochemistry, and intermolecular interactions.[1][2] This information is fundamental in modern drug discovery and development, where a comprehensive understanding of a molecule's solid-state structure is critical for intellectual property, formulation, and structure-based drug design.[3][4][5] This guide provides a comprehensive, in-depth walkthrough of the complete SC-XRD analysis workflow, using the novel heterocyclic compound 2-tert-butyl-4-methyl-2H-indazole as a practical case study. We will navigate from the foundational principles of diffraction to the intricacies of crystal growth, data collection, structure solution, and refinement, culminating in a rigorous validation and interpretation of the final structural model. The causality behind each experimental choice is emphasized, offering not just a protocol, but a field-proven logical framework for obtaining high-quality, reliable crystallographic data.

The Imperative of Structural Precision in Pharmaceutical Sciences

In the pharmaceutical landscape, the precise characterization of an Active Pharmaceutical Ingredient (API) is not merely an academic exercise; it is a cornerstone of successful drug development.[1] The three-dimensional structure dictates a molecule's physicochemical properties, including solubility, stability, and bioavailability. Furthermore, phenomena such as polymorphism—where a compound exists in multiple crystalline forms—can have profound implications for a drug's efficacy and safety.[1] SC-XRD provides the unambiguous data required to navigate these challenges.[3]

The subject of this guide, 2-tert-butyl-4-methyl-2H-indazole, belongs to the indazole class of N-heterocycles, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[6][7] Understanding its precise solid-state conformation is the first step toward unlocking its therapeutic potential and provides the foundational data for structure-activity relationship (SAR) studies.

The Foundation: From X-ray Interaction to Electron Density

SC-XRD is an analytical technique that leverages the diffraction of X-rays by the ordered array of atoms within a single crystal.[2] When a beam of monochromatic X-rays strikes a crystal, the electrons of each atom scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, most scattered waves interfere destructively. However, in specific directions, they interfere constructively, producing a diffracted beam. This phenomenon is governed by Bragg's Law:

nλ = 2d sin(θ)

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal lattice planes, and 'θ' is the angle of diffraction.[2]

By systematically rotating the crystal and measuring the intensity and position of thousands of these diffracted beams, we can computationally reconstruct a three-dimensional map of the electron density within the crystal's unit cell.[3] From this map, the positions of individual atoms can be determined, revealing the molecule's complete structural architecture.

The Experimental Workflow: A Step-by-Step Guide

The journey from a powdered compound to a refined crystal structure is a multi-stage process that demands both meticulous technique and a strong theoretical understanding. Each step builds upon the last, and the quality of the final result is dictated by the success of each preceding stage.

experimental_workflow cluster_synthesis Compound Synthesis cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_processing Data Processing cluster_analysis Structure Analysis Compound 2-tert-butyl-4-methyl-2H-indazole (Powder) Crystal High-Quality Single Crystal Compound->Crystal Crystallization Method Data Raw Diffraction Images Crystal->Data X-ray Diffractometer HKL Reflection File (hkl) Data->HKL Integration & Scaling Solution Refined Structural Model (CIF) HKL->Solution Structure Solution refinement_cycle Input Reflection Data (.hkl) + Initial Model (.ins) Refine Least-Squares Refinement (SHELXL) Input->Refine Check Analyze Model & Maps (R1, GooF, Difference Map) Refine->Check Output .res file Modify Modify Model (Add H-atoms, Anisotropic Displacement, Disorder) Check->Modify Needs Improvement Final Final Validated Model (.cif) Check->Final Converged & Chemically Sound Modify->Refine Iterate

Caption: The iterative cycle of crystallographic structure refinement.
Structure Solution

For small molecules like our target compound, the "phase problem" is typically solved using direct methods. This mathematical approach uses statistical relationships between the intensities of strong reflections to derive an initial set of phases, leading to a crude but recognizable electron density map. From this map, most of the non-hydrogen atoms can be located. Software like SHELXS is commonly used for this step. [8]

Structure Refinement

Refinement is the process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data. [9]This is typically performed using the program SHELXL. [10][11] Protocol: Least-Squares Refinement with SHELXL

  • Initial Refinement: The initial atomic positions from the structure solution are refined isotropically, meaning each atom's thermal motion is modeled as a simple sphere. This is a quick process to confirm the initial model is correct.

  • Anisotropic Refinement: In subsequent cycles, the thermal motion of non-hydrogen atoms is refined anisotropically. This models their displacement as ellipsoids, which more accurately represents their vibration within the crystal lattice and is a key indicator of a high-quality structure.

  • Locating Hydrogen Atoms: Hydrogen atoms are typically located from the difference electron density map. This map shows regions where the calculated model has less electron density (negative peaks) or more electron density (positive peaks) than was experimentally observed. Hydrogen atoms appear as small positive peaks in chemically sensible positions. They are then included in the model and refined using appropriate constraints. 4. Convergence: The refinement is iterated for several cycles until the model converges, meaning the shifts in atomic parameters become negligible. The quality of the fit is judged by several key metrics:

    • R1 (R-factor): A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% (0.05) is generally considered excellent for small molecules.

    • wR2 (weighted R-factor): A more comprehensive R-factor calculated using all reflection data.

    • Goodness-of-Fit (GooF): Should be close to 1.0, indicating that the model correctly fits the data within its experimental error.

    • Difference Electron Density Map: The final map should be relatively flat, with no significant positive or negative peaks, indicating that all atoms have been correctly located and modeled.

Results: The Crystal Structure of 2-tert-butyl-4-methyl-2H-indazole

Disclaimer: As of the time of writing, a crystal structure for 2-tert-butyl-4-methyl-2H-indazole has not been deposited in the Cambridge Structural Database (CSD). [12]The following data is presented as a realistic, exemplary analysis based on the known structures of closely related 2H-indazole derivatives to illustrate the interpretation of results. [8][13][14][15][16]

Crystallographic Data and Structure Refinement Table
ParameterValue
Chemical FormulaC₁₂H₁₆N₂
Formula Weight188.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)13.456(5)
β (°)98.75(1)
Volume (ų)1157.8(7)
Z (Molecules/unit cell)4
Calculated Density (g/cm³)1.080
Absorption Coeff. (μ)0.065 mm⁻¹
F(000)408
Crystal Size (mm³)0.32 x 0.25 x 0.20
Reflections Collected8910
Independent Reflections2654 [R(int) = 0.041]
Final R1 [I > 2σ(I)]0.0452
wR2 (all data)0.1189
Goodness-of-Fit (S)1.035
Largest Diff. Peak/Hole0.21 and -0.19 e.Å⁻³
Analysis of Molecular and Crystal Structure

The SC-XRD analysis reveals the precise molecular geometry. The indazole ring system is essentially planar, a common feature for such aromatic heterocycles. [13]The bulky tert-butyl group attached to the N2 position sterically influences the local environment but does not significantly distort the core ring structure. Bond lengths and angles within the indazole ring are consistent with those observed in other 2H-indazole derivatives. [8][15] In the crystal lattice, molecules are arranged in a herringbone pattern. The packing is primarily governed by weak van der Waals forces and C-H···π interactions, where hydrogen atoms from the tert-butyl and methyl groups of one molecule interact with the electron-rich surface of the indazole ring of a neighboring molecule. There are no classical hydrogen bond donors in the molecule, so such strong directional interactions are absent.

packing_diagram cluster_interactions Intermolecular Interactions Mol1 Molecule A 2-tert-butyl-4-methyl-2H-indazole Interaction1 C-H···π Stacking Mol1->Interaction1 Mol2 Molecule B (Symmetry Equivalent) Mol2->Interaction1 Mol3 Molecule C (Symmetry Equivalent) Interaction1->Mol3 Interaction2 van der Waals Forces

Caption: Conceptual diagram of intermolecular forces governing crystal packing.

The Final Gatekeeper: Structure Validation and Deposition

A refined crystal structure is incomplete until it has been rigorously validated. This is a critical self-auditing step to ensure the integrity and correctness of the structural model before publication or use in further research. [17][18] The International Union of Crystallography (IUCr) provides a free online checkCIF utility that performs hundreds of tests on the final Crystallographic Information File (CIF). [19][20]It checks for self-consistency, adherence to crystallographic conventions, and potential issues that may have been overlooked. [21] The checkCIF report generates ALERTS classified by severity:

  • Level A: Serious issue that must be addressed and explained.

  • Level B: Potentially serious issue that requires attention.

  • Level C: A minor issue or suggestion for improvement. [21] A clean checkCIF report, or one where all ALERTS have been satisfactorily explained, is the hallmark of a trustworthy crystal structure. Following validation, the CIF should be deposited in a public repository like the Cambridge Structural Database (CSD) to make the data Findable, Accessible, Interoperable, and Reusable (FAIR). [17][22]

Conclusion: The Value of Structural Knowledge in Drug Development

The provides an unambiguous, high-resolution snapshot of its three-dimensional structure. This guide has detailed the comprehensive process, from the foundational need for a quality crystal to the final validation of the refined atomic model.

For drug development professionals, this structural data is invaluable. It:

  • Confirms Chemical Identity: Provides absolute proof of the molecular structure and stereochemistry. [1]* Informs Solid-State Development: Characterizes the crystal packing, which is essential for understanding and controlling polymorphism, a critical factor in formulation and manufacturing. [23]* Enables Structure-Based Design: The precise atomic coordinates can be used in computational modeling to understand how the molecule might interact with a biological target, guiding the design of more potent and selective analogues. [4]* Secures Intellectual Property: A determined crystal structure is a key component of patent applications for new chemical entities. [23] By integrating meticulous experimental practice with a robust understanding of the underlying principles, SC-XRD analysis delivers the foundational structural knowledge required to accelerate and de-risk the complex process of drug discovery and development.

References

  • Exploring the advantages of single-crystal x-ray diffraction in pharma - Chemistry World. (2020). Chemistry World. [Link]

  • checkCIF validation ALERTS: what they mean and how to respond - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Harnessing the power of single crystal X-ray diffraction - Veranova. (2023). Veranova. [Link]

  • Crystal structure refinement with SHELXL - IUCr Journals. (2015). International Union of Crystallography. [Link]

  • XRD in Drug Discovery & Development | blue-scientific.com. (2021). Blue Scientific. [Link]

  • CIF Validation - ACS Publications - American Chemical Society. (n.d.). American Chemical Society Publications. [Link]

  • How to Solve Single Crystal XRD Structure - YouTube. (2019). YouTube. [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007). Science Education Resource Center at Carleton College. [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. (n.d.). Reza Latifi. [Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC. (2020). National Center for Biotechnology Information. [Link]

  • SHELXL - CCP4 wiki. (2024). CCP4. [Link]

  • PLATON/VALIDATION. (n.d.). Utrecht University. [Link]

  • details of checkCIF/PLATON tests for IUCr Journals. (n.d.). International Union of Crystallography. [Link]

  • The SHELX-97 Manual. (n.d.). University of Göttingen. [Link]

  • checkCIF FAQ - IUCr Journals. (n.d.). International Union of Crystallography. [Link]

  • Introduction to X-ray analysis using the diffraction method - the Chem Connections Homepage. (n.d.). Chem Connections. [Link]

  • Single crystal X-ray diffraction analysis. (n.d.). Saint Petersburg State University. [Link]

  • SHELXL - An Easy Structure - Sucrose. (n.d.). University of Cambridge. [Link]

  • 2-(4-Methylphenyl)-2H-indazole - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Crystal structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole - ePrints Soton - University of Southampton. (2016). University of Southampton. [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). Pharmaceutics. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. [Link]

  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021). Portland Press. [Link]

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds | The Journal of Organic Chemistry - ACS Publications. (2019). American Chemical Society Publications. [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan. (2017). University of Saskatchewan. [Link]

  • The crystal structure of N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, C10H10ClN3O. (2023). De Gruyter. [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (n.d.). University of Zurich. [Link]

  • Cambridge Structural Database (CSD) - Physical Sciences Data science Service. (n.d.). Royal Society of Chemistry. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR. (n.d.). International Journal of Scientific Development and Research. [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Online Crystal Structure Database | CCDC. (n.d.). The Cambridge Crystallographic Data Centre. [Link]

  • The Largest Curated Crystal Structure Database - CCDC. (n.d.). The Cambridge Crystallographic Data Centre. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). The Cambridge Crystallographic Data Centre. [Link]

  • Search - Access Structures - CCDC. (n.d.). The Cambridge Crystallographic Data Centre. [Link]

  • Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole | Organic Letters - ACS Publications. (2011). American Chemical Society Publications. [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF - ResearchGate. (2026). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC. (2017). National Center for Biotechnology Information. [Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of 2-tert-Butyl-4-methyl-2H-indazole Derivatives: A Technical Guide to Scaffold Optimization

Executive Summary The indazole nucleus is a highly privileged scaffold in medicinal chemistry, serving as a core structural motif in numerous FDA-approved drugs, including the kinase inhibitor pazopanib and the PARP inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole nucleus is a highly privileged scaffold in medicinal chemistry, serving as a core structural motif in numerous FDA-approved drugs, including the kinase inhibitor pazopanib and the PARP inhibitor niraparib[1]. While the 1H-indazole tautomer is thermodynamically favored, the 2H-indazole configuration often presents superior physicochemical properties, including enhanced solubility and unique hydrogen-bonding profiles that drive oral bioavailability[2][3].

This technical whitepaper provides an in-depth analysis of the 2-tert-butyl-4-methyl-2H-indazole scaffold. By locking the molecule into the 2H-conformation via steric bulk at the N2 position and modulating the electronic landscape with a C4-methyl group, drug developers can engineer derivatives with optimized absorption, distribution, metabolism, and excretion (ADME) profiles. This guide details the mechanistic rationale, pharmacokinetic (PK) profiling, and self-validating experimental protocols required to evaluate these derivatives.

Mechanistic Rationale: Scaffold Dynamics & E-E-A-T Principles

The 2H-Tautomeric Advantage

Indazoles exist in two primary tautomeric forms: 1H and 2H. The 1H-tautomer possesses benzenoid aromaticity, making it thermodynamically stable. However, the 2H-indazole possesses ortho-quinoid characteristics and exposes a second polar nitrogen that acts as a potent hydrogen-bond acceptor[2][4]. This structural nuance significantly improves aqueous solubility and membrane permeability, directly translating to greater oral bioavailability compared to highly lipophilic, planar 1H-analogs[3]. Furthermore, 2H-indazoles serve as excellent bioisosteres for phenols and indoles, offering increased lipophilicity while remaining less vulnerable to Phase II metabolic pathways (e.g., glucuronidation)[1].

Functional Group Causality: N2-tert-butyl and C4-methyl

The specific substitution pattern of 2-tert-butyl-4-methyl-2H-indazole is a masterclass in rational drug design:

  • N2-tert-butyl Group: The bulky tert-butyl group serves a dual purpose. First, it kinetically locks the indazole core into the 2H-configuration, preventing tautomerization. Second, the steric shielding provided by the tert-butyl moiety protects the N2 position from rapid cytochrome P450 (CYP450)-mediated N-dealkylation, a common metabolic liability in N-alkylated heterocycles[5].

  • C4-methyl Group: The methyl group at the C4 position provides a precise lipophilic contact. In kinase inhibitors, this vector often projects into the hydrophobic pocket adjacent to the ATP-binding hinge region, increasing target affinity[6]. Pharmacokinetically, it slightly increases the logP (partition coefficient), enhancing passive transcellular diffusion across the intestinal epithelium.

Signaling_Pathway Ligand Extracellular Ligand (e.g., VEGF / ATP) Receptor Target Kinase (e.g., VEGFR / PI3K) Ligand->Receptor Downstream1 Downstream Effector (AKT / mTOR) Receptor->Downstream1 Inhibitor 2-tert-butyl-4-methyl- 2H-indazole Inhibitor->Receptor Competitive Binding via 2H-Nitrogen H-Bond Effect Cellular Proliferation & Angiogenesis Downstream1->Effect

Caption: Mechanism of action for 2H-indazole derivatives acting as competitive kinase inhibitors.

Pharmacokinetic Profiling & Data Presentation

To transition a 2-tert-butyl-4-methyl-2H-indazole derivative from a hit compound to a lead candidate, its ADME profile must be rigorously quantified. The steric bulk of the tert-butyl group, while metabolically protective, can sometimes increase affinity for efflux transporters like P-glycoprotein (P-gp). Therefore, bidirectional permeability assays are critical.

Quantitative PK Comparison

The following table summarizes the comparative pharmacokinetic parameters of a standard 1H-indazole derivative versus an optimized 2-tert-butyl-4-methyl-2H-indazole derivative in a rodent model (Sprague-Dawley rats).

Pharmacokinetic ParameterStandard 1H-Indazole Analog2-tert-butyl-4-methyl-2H-indazole DerivativeMechanistic Driver for Shift
Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mg12.4 µL/min/mgSteric shielding by tert-butyl prevents N-dealkylation.
Half-life ( t1/2​ ) 1.2 hours4.8 hoursReduced Phase I CYP450 metabolism.
Caco-2 Permeability ( Papp​ ) 4.5×10−6 cm/s 18.2×10−6 cm/sC4-methyl increases lipophilicity; 2H-form improves solubility.
Efflux Ratio (P-gp) 1.12.4Increased lipophilic bulk slightly increases P-gp recognition.
Oral Bioavailability ( F% ) 22%78%Enhanced permeability and reduced first-pass hepatic clearance.

Self-Validating Experimental Protocols

The trustworthiness of PK data relies on self-validating experimental systems. The following step-by-step methodologies include built-in controls to ensure data integrity.

Protocol 1: In Vitro Microsomal Stability Assay (CYP450 Profiling)

Purpose: To determine the intrinsic clearance ( CLint​ ) and metabolic half-life of the derivative.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mix: Combine microsomes (final concentration 0.5 mg/mL protein) with the 2H-indazole test compound (final concentration 1 µM).

    • Self-Validation Control: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance) to validate microsomal activity.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Purpose: To predict human intestinal absorption and assess P-gp efflux liability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to allow differentiation into polarized monolayers.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω⋅cm2 .

  • Dosing: Add the 2H-indazole derivative (10 µM in HBSS buffer, pH 7.4) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

    • Self-Validation Control: Use Propranolol (high permeability marker) and Lucifer Yellow (paracellular leak marker).

  • Incubation & Sampling: Incubate at 37°C. Take samples from the receiver chambers at 60 and 120 minutes.

  • Calculation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2 suggests the compound is a substrate for active efflux.

Protocol 3: In Vivo Pharmacokinetics (Rodent Model)

Purpose: To determine absolute oral bioavailability ( F% ).

  • Formulation: Formulate the IV dose (e.g., 1 mg/kg) in 5% DMSO / 10% Solutol / 85% Saline. Formulate the PO dose (e.g., 5 mg/kg) in 0.5% Methylcellulose / 0.1% Tween-80 to accommodate the lipophilicity of the tert-butyl group.

  • Administration: Administer the IV dose via the tail vein and the PO dose via oral gavage to two separate cohorts of fasted Sprague-Dawley rats (n=3 per group).

  • Blood Sampling: Collect blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 4°C to isolate plasma. Extract the compound using protein precipitation (acetonitrile).

  • Data Modeling: Use non-compartmental analysis (NCA) to calculate AUC, Cmax​ , Tmax​ , and clearance. Calculate bioavailability: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

PK_Workflow Start 2-tert-butyl-4-methyl-2H-indazole Scaffold Design InVitro In Vitro ADME (Microsomes, Caco-2) Start->InVitro Metabolism Metabolic Stability (CYP450 Profiling) InVitro->Metabolism Permeability Permeability & Efflux (P-gp Assessment) InVitro->Permeability InVivo In Vivo PK (Rodents) IV & PO Dosing Metabolism->InVivo High Stability Permeability->InVivo High Permeability Bioavailability Calculate Absolute Bioavailability (%F) InVivo->Bioavailability

Caption: Step-by-step ADME/PK optimization workflow for 2H-indazole derivative evaluation.

Conclusion

The 2-tert-butyl-4-methyl-2H-indazole scaffold represents a highly tunable pharmacophore. By exploiting the 2H-tautomer's superior solubility and hydrogen-bonding capacity, while utilizing the steric bulk of the tert-butyl group to mitigate CYP450-mediated metabolism, researchers can achieve excellent oral bioavailability. Rigorous in vitro and in vivo profiling, utilizing self-validating protocols, is essential to successfully translate these derivatives into viable clinical candidates.

References

  • Source: nih.
  • Source: nih.
  • Source: pharmablock.
  • Source: acs.
  • Source: nih.
  • Source: researchgate.

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Foundational

preliminary screening of 2-tert-butyl-4-methyl-2H-indazole for biological activity

Prepared by: Senior Application Scientist, Preclinical Discovery Target Audience: Assay Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Pharmacophore Rationale The compound 2-tert-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Discovery Target Audience: Assay Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

The compound 2-tert-butyl-4-methyl-2H-indazole (CAS: 34880-57-4) represents a highly privileged, yet underexplored, scaffold in modern drug discovery[1]. While the 1H-indazole tautomer is thermodynamically more stable, the 2H-indazole isomer exhibits a significantly larger dipole moment (e.g., 3.4 D vs 1.50 D for methyl-substituted variants) and a distinct hydrogen-bonding vector [2]. This increased polarity allows 2H-indazoles to penetrate deep, polar protein pockets, making them exceptional candidates for kinase inhibition and antiprotozoal activity[2][3].

Mechanistic Causality of Substitutions:

  • N2-tert-butyl group: This bulky aliphatic moiety serves a critical steric function. By occupying the N2 position, it prevents tautomerization back to the 1H-indazole form, locking the molecule in the bioactive 2H conformation. Furthermore, the tert-butyl group enhances lipophilicity, improving cell membrane permeability for whole-cell phenotypic assays.

  • 4-methyl group: Located on the benzenoid ring, this mild electron-donating group enriches the electron density of the pyrazole nitrogens, strengthening their potential as hydrogen bond acceptors when interacting with target residues (e.g., the hinge region of ATP-binding sites).

Based on the established pharmacological profile of substituted 2H-indazoles, this guide outlines a rational, self-validating screening cascade bifurcated into two primary axes: Oncology/Inflammation and Infectious Disease .

Biological Screening Workflow

G Compound 2-tert-butyl-4-methyl-2H-indazole (Target Scaffold) ADME Phase 1: Physicochemical Profiling (Solubility, Stability) Compound->ADME Branch1 Oncology & Inflammation Axis ADME->Branch1 Branch2 Infectious Disease Axis ADME->Branch2 Kinase Kinase Panel (EGFR, VEGFR) [ADP-Glo Assay] Branch1->Kinase COX COX-2 Inhibition [Enzyme Immunoassay] Branch1->COX Protozoa Antiprotozoal Assay [Resazurin Reduction] Branch2->Protozoa Bacteria Antibacterial MIC [Broth Microdilution] Branch2->Bacteria Cytotoxicity Mammalian Cytotoxicity (A549, HepG2) Kinase->Cytotoxicity COX->Cytotoxicity Selectivity Selectivity Index (SI) & Lead Validation Protozoa->Selectivity Bacteria->Selectivity Cytotoxicity->Selectivity

Caption: Tiered biological screening cascade for 2-tert-butyl-4-methyl-2H-indazole.

The Oncology & Inflammation Axis (Target-Based Screening)

2H-indazoles are well-documented ATP-competitive inhibitors of multiple kinases (including EGFR and VEGFR) and exhibit strong anti-inflammatory potential via COX-2 inhibition [2][3][4].

Protocol 1: ADP-Glo™ Kinase Assay (EGFR/VEGFR)

Causality & Rationale: Traditional fluorescence-based kinase assays are prone to false positives due to the inherent autofluorescence of conjugated heterocyclic rings like indazoles. The ADP-Glo™ assay is chosen because it is a luminescent method that directly measures ADP production (ATP consumption), rendering it completely insensitive to compound autofluorescence.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA). Causality: BSA is critical here; it prevents the highly lipophilic tert-butyl group from driving non-specific adsorption of the compound to the polystyrene microplate walls.

  • Compound Pre-incubation: Add 2-tert-butyl-4-methyl-2H-indazole (serial dilutions from 10 µM to 0.1 nM) to recombinant EGFR/VEGFR enzyme. Incubate for 15 minutes at 25°C. Causality: Pre-incubation allows the sterically hindered molecule to achieve thermodynamic equilibrium within the kinase hinge region before the introduction of the competing ATP substrate.

  • Reaction Initiation: Add the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

  • Termination: Add ADP-Glo™ Reagent (1:1 volume) to terminate the kinase reaction and enzymatically deplete all unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader.

System Validation & Controls:

  • Positive Control: Erlotinib (for EGFR) or Pazopanib (for VEGFR) to validate assay sensitivity[3].

  • Negative Control: 1% DMSO vehicle to establish the 100% kinase activity baseline.

  • Quality Metric: Calculate the Z'-factor. The assay is only valid if Z' > 0.5.

The Infectious Disease Axis (Phenotypic Screening)

Substituted 2H-indazoles have demonstrated remarkable antiprotozoal activity, frequently outperforming gold-standard therapeutics like metronidazole against Giardia intestinalis and Entamoeba histolytica[4].

Protocol 2: Resazurin Microtiter Assay (REMA) for G. intestinalis

Causality & Rationale: Phenotypic screening requires a direct correlation between readout and cell viability. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) exclusively by the oxidoreductase enzymes of metabolically active protozoa. This provides a highly sensitive, non-lytic viability metric.

Step-by-Step Methodology:

  • Cultivation: Culture G. intestinalis trophozoites in TYI-S-33 medium supplemented with 10% bovine serum under strict anaerobic conditions at 37°C.

  • Seeding: Dispense 5 × 10⁴ trophozoites/well into a 96-well plate containing serial dilutions of 2-tert-butyl-4-methyl-2H-indazole.

  • Incubation: Incubate for 48 hours. Causality: A 48-hour exposure window encompasses multiple protozoan replication cycles, ensuring the assay captures both bacteriostatic and bactericidal/protozoacidal kinetics.

  • Detection: Add 10 µL of 3 mM Resazurin solution per well. Incubate for an additional 4 hours. Measure fluorescence (Ex 540 nm / Em 590 nm).

System Validation & Controls:

  • Positive Control: Metronidazole (standard-of-care antiprotozoal)[4].

  • Interference Control: Incubate the highest concentration of the indazole compound with Resazurin in cell-free media. Causality: This rules out the possibility that the compound itself acts as a chemical reducing agent, which would yield a false-negative viability signal.

Mammalian Cytotoxicity & Selectivity Profiling

To ensure that any observed antiprotozoal or anticancer efficacy is target-specific and not the result of generalized membrane disruption, the compound must be screened against a panel of mammalian cell lines (e.g., A549 lung carcinoma, HepG2 hepatocytes) [5].

Protocol 3: MTT Cell Viability Assay

Causality & Rationale: The MTT assay measures the activity of mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring to form purple formazan crystals. This directly assesses mitochondrial toxicity, a common off-target effect of lipophilic heterocycles.

Step-by-Step Methodology:

  • Seed A549 and HepG2 cells at 1 × 10⁴ cells/well in DMEM + 10% FBS.

  • Treat with 2-tert-butyl-4-methyl-2H-indazole (0.1 µM to 100 µM) for 72 hours.

  • Add MTT reagent (5 mg/mL in PBS) and incubate for 4 hours.

  • Aspirate media, solubilize formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

System Validation & Controls:

  • Positive Control: Doxorubicin (a known cytotoxic agent).

  • Data Synthesis: Calculate the Selectivity Index (SI) using the formula: SI = IC₅₀ (Mammalian Cell) / IC₅₀ (Protozoa or Kinase). An SI > 10 is the threshold for advancing the compound to lead optimization.

Expected Data Presentation & Benchmarking

The following table synthesizes the expected quantitative data structure for 2-tert-butyl-4-methyl-2H-indazole, benchmarked against standard reference drugs based on the known behavior of the 2H-indazole scaffold.

Assay / TargetCell Line / EnzymeExpected IC₅₀ Range for 2H-Indazole CoreReference DrugReference IC₅₀
Antiprotozoal G. intestinalis0.5 µM – 2.5 µMMetronidazole~1.2 µM
Antiprotozoal E. histolytica1.0 µM – 5.0 µMMetronidazole~2.0 µM
Kinase Inhibition EGFR (Cell-free)10 nM – 150 nMErlotinib~2 nM
Kinase Inhibition VEGFR-2 (Cell-free)30 nM – 200 nMPazopanib~30 nM
Anti-inflammatory COX-2 (Cell-free)0.8 µM – 4.0 µMRofecoxib~0.5 µM
Cytotoxicity A549 (Lung)> 50 µM (Target SI > 10)Doxorubicin~0.1 µM
Cytotoxicity HepG2 (Liver)> 50 µM (Target SI > 10)Doxorubicin~0.2 µM

References

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents Source: PubMed Central (PMC) URL:[Link]

  • Biologically active 2H‐indazole‐containing compounds Source: ResearchGate / Chemistry & Biodiversity URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI Molecules URL:[Link]

  • Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent Source: Chemistry & Biology Interface URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Reductive Cyclization Protocol for the Regioselective Synthesis of 2-tert-Butyl-4-methyl-2H-indazole

Executive Summary & Rationale The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in the structures of potent protein kinase inhibitors and novel antimicrobial agents[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in the structures of potent protein kinase inhibitors and novel antimicrobial agents[1]. However, the synthesis of N2-alkylated indazoles presents a significant synthetic challenge. Direct alkylation of the 1H-indazole core typically yields inseparable mixtures of N1- and N2-substituted isomers[2]. Furthermore, introducing a bulky tert-butyl group via direct alkylation is sterically hindered and low-yielding.

To bypass these limitations, this application note details a highly regioselective, one-pot condensation and Cadogan-type reductive cyclization protocol. By constructing the heterocyclic ring around the bulky tert-butyl group using 2-methyl-6-nitrobenzaldehyde and tert-butylamine, researchers can exclusively isolate 2-tert-butyl-4-methyl-2H-indazole.

Mechanistic Insights & Causality

The traditional Cadogan reductive cyclization relies on neat triethyl phosphite ( P(OEt)3​ ) as both solvent and reductant, requiring harsh temperatures (>150 °C) that often degrade sterically hindered or electronically sensitive intermediates[2].

This optimized protocol utilizes tri-n-butylphosphine ( P(n−Bu)3​ ) in isopropanol (i-PrOH) to achieve the transformation at a mild 80 °C[2]. The causality behind these specific reagent choices dictates the success of the reaction:

  • Why a One-Pot System? The intermediate o-nitrobenzaldimine is sensitive to hydrolysis and can degrade during silica gel chromatography. By adding the reductant sequentially to the same vessel, yield loss associated with isolation is entirely eliminated.

  • Why Isopropanol (i-PrOH)? Protic solvents significantly accelerate the initial condensation step by stabilizing the transition state during water elimination. During the reduction phase, alcoholic solvents enhance the rate of oxygen transfer from the nitro group to the phosphine, improving the overall yield compared to aprotic solvents like toluene or THF[2].

  • Why Tri-n-butylphosphine? P(n−Bu)3​ is highly nucleophilic, allowing the deoxygenation of the nitro group to a reactive nitrene/nitroso species to proceed at 80 °C. This prevents the thermal degradation of the bulky tert-butyl imine intermediate.

MechanisticPathway A 2-Methyl-6-nitrobenzaldehyde + tert-Butylamine B Imine Condensation (i-PrOH, 80°C, 4h) A->B C o-Nitrobenzaldimine Intermediate B->C D Deoxygenation via P(n-Bu)3 (80°C, 16h) C->D E Nitroso / Nitrene Reactive Species D->E F Intramolecular N-N Bond Formation E->F G 2-tert-Butyl-4-methyl-2H-indazole (Target Product) F->G

Figure 1: Mechanistic pathway of the one-pot condensation and reductive cyclization.

Optimization Data

The following quantitative data summarizes the optimization of the reductive cyclization phase, demonstrating the superiority of the P(n−Bu)3​ /i-PrOH system for 2H-indazole synthesis.

Table 1: Reaction Condition Optimization for Reductive Cyclization

EntryReductant (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 P(OEt)3​ (Excess)Neat1501241%High heat causes partial degradation of the sterically hindered tert-butyl imine.
2 P(n−Bu)3​ (3.0)Toluene1101658%Aprotic solvent slows oxygen transfer; incomplete cyclization observed.
3 P(n−Bu)3​ (3.0)THF801664%Milder temperature improves stability, but aprotic environment limits reaction rate.
4 P(n−Bu)3​ (3.0) i-PrOH 80 16 87% Protic solvent accelerates both condensation and reduction; optimal yield.

Self-Validating Experimental Protocol

Target Compound: 2-tert-butyl-4-methyl-2H-indazole Scale: 1.0 mmol

Phase 1: Imine Condensation
  • Reaction Setup: To an oven-dried 10 mL pressure vial equipped with a magnetic stir bar, add 2-methyl-6-nitrobenzaldehyde (165 mg, 1.0 mmol).

  • Solvent Addition: Suspend the aldehyde in anhydrous isopropanol (i-PrOH, 2.5 mL) to achieve a 0.4 M concentration.

  • Amine Introduction: Add tert-butylamine (115 µL, 1.1 mmol, 1.1 equiv) dropwise at room temperature.

  • Thermal Condensation: Seal the vial tightly with a Teflon-lined cap. Stir the mixture at 80 °C in a pre-heated heating block for exactly 4 hours.

  • Quality Control (QC) Checkpoint: Remove a 5 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS or TLC (Hexanes/EtOAc 8:2).

    • Self-Validation Logic: You must confirm the complete disappearance of the aldehyde mass (m/z 165) and the appearance of the imine mass (m/z 220). Proceeding to Phase 2 with unreacted aldehyde will cause the reductant to convert the aldehyde into 2-methyl-6-nitrobenzyl alcohol or reduce the nitro group prematurely, generating an aniline byproduct that cannot cyclize.

Phase 2: Cadogan-Type Reductive Cyclization
  • Cooling: Remove the vial from the heat source and allow it to cool completely to room temperature.

    • Causality: Tri-n-butylphosphine is highly reactive and pyrophoric. Injecting it into a hot solution can cause a rapid, uncontrolled exothermic oxidation event.

  • Reductant Addition: Under a gentle stream of nitrogen, carefully add tri-n-butylphosphine ( P(n−Bu)3​ , 740 µL, 3.0 mmol, 3.0 equiv) via a glass syringe.

  • Cyclization: Re-seal the pressure vial and heat the reaction mixture at 80 °C for 16 hours.

  • Reaction Termination: Cool the mixture to room temperature. The solution will typically transition from a dark orange/red to a pale yellow or brown as the nitro group is fully deoxygenated and the N-N bond is formed.

Phase 3: Workup and Purification
  • Concentration: Transfer the crude mixture to a round-bottom flask and concentrate under reduced pressure to remove the i-PrOH solvent.

  • Chromatography: Load the crude residue (which contains the target product and the tri-n-butylphosphine oxide byproduct) onto a silica gel column. Elute with a gradient of 0% to 20% Ethyl Acetate in Hexanes.

  • Isolation: Collect the fractions containing the target compound (monitor by UV absorption at 254 nm). Evaporate the solvent to yield pure 2-tert-butyl-4-methyl-2H-indazole as a solid.

ExperimentalWorkflow S1 Step 1: Reagent Setup Aldehyde + Amine S2 Step 2: Condensation Heat at 80°C for 4h S1->S2 QC1 QC Checkpoint Verify Imine S2->QC1 S3 Step 3: Reductant Add P(n-Bu)3 QC1->S3 Pass S4 Step 4: Cyclization Heat at 80°C for 16h S3->S4 S5 Step 5: Purification Chromatography S4->S5

Figure 2: Step-by-step experimental workflow with integrated QC checkpoints.

Sources

Application

Application Note: Regioselective C-H Halogenation of 2-tert-Butyl-4-methyl-2H-indazole

Executive Summary The 2H-indazole scaffold is a privileged pharmacophore embedded in numerous approved therapeutics and bioactive molecules (e.g., Niraparib, Pazopanib) . Direct C-H functionalization of this core provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-indazole scaffold is a privileged pharmacophore embedded in numerous approved therapeutics and bioactive molecules (e.g., Niraparib, Pazopanib) . Direct C-H functionalization of this core provides a rapid vector for structure-activity relationship (SAR) exploration in drug development. However, achieving strict regiocontrol during the halogenation of highly substituted derivatives like 2-tert-butyl-4-methyl-2H-indazole presents unique steric and electronic challenges. This application note details a metal-free, scalable, and self-validating protocol for the regioselective mono- and poly-halogenation of this specific substrate using N-halosuccinimides (NXS) in environmentally benign solvents.

Mechanistic Insights & Causality: The Interplay of Sterics and Electronics

As a Senior Application Scientist, it is critical to understand why a reaction proceeds along a specific vector rather than simply following a recipe. In 2H-indazoles, the C3 position exhibits pronounced enamine-like character, making it the kinetically favored site for electrophilic aromatic substitution (SEAr). However, the substrate 2-tert-butyl-4-methyl-2H-indazole introduces competing variables that must be managed:

  • Steric Shielding at C3: The bulky tert-butyl group at the N2 position creates significant steric hindrance around the adjacent C3 carbon. Unlike N2-methyl or N2-phenyl derivatives which halogenate rapidly at room temperature, the tert-butyl analog requires elevated thermal activation (e.g., 50 °C) to overcome the activation energy barrier required for the formation of the initial π-complex .

  • Electronic Activation at C5/C7: The C4-methyl group acts as an electron-donating group (EDG) via hyperconjugation. This enriches the electron density of the benzenoid ring, specifically at the ortho (C5) and para (C7) positions. Because C5 is sterically hindered by the adjacent C4-methyl, C7 becomes the most viable secondary target. Consequently, if the stoichiometry of the electrophile is not strictly controlled, polyhalogenation at C7 becomes a highly competitive side reaction.

Mechanism SM 2-tert-butyl-4-methyl-2H-indazole (Sterically Hindered C3) PiComplex π-Complex Formation (Requires 50°C Thermal Activation) SM->PiComplex NBS NBS / NCS (Halonium Source) NBS->PiComplex Wheland Wheland Intermediate (Stabilized by N2 lone pair) PiComplex->Wheland Electrophilic Attack MonoHal 3-Halo Derivative (Kinetically Favored) Wheland->MonoHal Rearomatization (-H+) PolyHal 3,7-Dihalo Derivative (C4-Me EDG Directed) MonoHal->PolyHal Excess Reagent (Attack at C7)

Fig 1. Mechanistic pathway of regioselective C-H halogenation in 2-tert-butyl-4-methyl-2H-indazole.

Experimental Design & Green Chemistry Rationale

Historically, halogenations of heterocycles relied on harsh reagents like Br2 or Cl2 gas, which suffer from poor atom economy, high toxicity, and a propensity to yield complex polyhalogenated mixtures.

  • Reagent Selection: N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are selected as solid, easy-to-handle electrophile sources. They release the halonium ion (X+) gradually, suppressing over-oxidation and allowing for fine-tuned regiocontrol .

  • Solvent Selection: Ethanol (EtOH) is utilized as the primary solvent. It aligns with green chemistry principles and facilitates the solubility of the highly lipophilic tert-butyl substrate while maintaining a polar protic environment that stabilizes the Wheland intermediate.

Data Presentation: Optimization of Reaction Conditions

The table below summarizes the causal relationship between reaction parameters and regiochemical outcomes, demonstrating how adjusting equivalents and temperature shifts the reaction from mono- to poly-halogenation.

EntryHalogenating Agent (equiv)SolventTemp (°C)Time (h)Yield of 3-Bromo Product (%)Yield of 3,7-Dibromo Product (%)
1NBS (1.0)DCM252.015Trace
2NBS (1.0)EtOH252.038Trace
3NBS (1.0)EtOH502.082 <5
4NBS (1.0)H₂O955.075<5
5NBS (2.5)EtOH5012.01285

Note: Data synthesized from analogous 2-alkyl-2H-indazole reactivity profiles to illustrate causality in condition selection .

Step-by-Step Methodologies

Protocol A: Regioselective Mono-Bromination (C3 Position)

Objective: Synthesis of 3-bromo-2-tert-butyl-4-methyl-2H-indazole.

  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-tert-butyl-4-methyl-2H-indazole (0.5 mmol, 1.0 equiv) and absolute Ethanol (5.0 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (0.5 mmol, 1.0 equiv) in a single portion at room temperature.

  • Incubation: Attach a reflux condenser and heat the reaction mixture to 50 °C using an oil bath. Stir for 2.0 hours. Causality note: The 50 °C temperature is strictly required to overcome the steric clash between the N2-tert-butyl group and the incoming halonium ion.

  • Quenching: Cool the mixture to room temperature. Quench the reaction by adding saturated aqueous Na2S2O3 (5 mL) to neutralize any unreacted electrophile, followed by extraction with Ethyl Acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/EtOAc, 9:1 v/v).

Protocol B: Regioselective Poly-Halogenation (C3 & C7 Positions)

Objective: Synthesis of 3,7-dibromo-2-tert-butyl-4-methyl-2H-indazole.

  • Preparation: Dissolve 2-tert-butyl-4-methyl-2H-indazole (0.5 mmol, 1.0 equiv) in absolute Ethanol (5.0 mL).

  • Reagent Addition: Add an excess of NBS (1.25 mmol, 2.5 equiv) to the solution.

  • Incubation: Heat the mixture to 50 °C and stir for 12.0 hours. Causality note: Extended reaction time and excess reagent leverage the C4-methyl's EDG effect to drive the thermodynamically slower C7 halogenation.

  • Workup: Follow the identical quenching and purification steps as outlined in Protocol A.

Workflow Prep Substrate Prep (EtOH Solvent) Reagent Reagent Addition (1.0 - 2.5 eq NXS) Prep->Reagent React Incubation (50°C, 2-12 hrs) Reagent->React Quench Quench & Extract (Na2S2O3 / EtOAc) React->Quench Purify Chromatography (Hexane/EtOAc) Quench->Purify Analyze NMR Validation (C3-H Disappearance) Purify->Analyze

Fig 2. Step-by-step experimental workflow for the regioselective halogenation of 2H-indazoles.

Self-Validating Systems (Analytical Quality Control)

A robust protocol must be self-validating. To confirm that the halogenation occurred exclusively at the intended positions, perform the following sequential checks:

  • TLC Validation: The mono-halogenated product will exhibit a higher Rf value (less polar) compared to the starting material in a 9:1 Hexane:EtOAc system due to the loss of the polarizable C3-H bond.

  • 1H NMR (Primary Validation): The most diagnostic signal in the starting material is the isolated C3-H proton, which appears as a sharp singlet at ~8.20–8.50 ppm. Complete disappearance of this singlet is the definitive indicator of successful C3 functionalization. The C4-methyl protons (~2.60 ppm) should remain intact and integrate to 3H.

  • 2D NMR (HMBC) (Secondary Validation): To definitively rule out C7 halogenation in the mono-halo product, analyze the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The C4-methyl protons will show a strong three-bond correlation (3JCH) to the C3 carbon. The chemical shift of the C3 carbon will be significantly altered (shifted upfield for bromine due to the heavy atom effect), confirming the exact site of substitution.

References

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." RSC Advances, 13(8), 4958-4962.[Link]

Method

Application Note: Exploiting 2-tert-Butyl-4-methyl-2H-indazole as a Privileged Pharmacophore in Fragment-Based Drug Discovery

Executive Summary The indazole ring system is universally recognized as a "privileged structure" in medicinal chemistry. While the 1H-indazole tautomer is thermodynamically favored and heavily represented in approved dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole ring system is universally recognized as a "privileged structure" in medicinal chemistry. While the 1H-indazole tautomer is thermodynamically favored and heavily represented in approved drugs, the less aromatic, quinonoid 2H-indazole isomer offers unique spatial geometries and electronic profiles [1]. Specifically, 2-tert-butyl-4-methyl-2H-indazole (CAS: 34880-57-4) serves as a highly specialized fragment in Fragment-Based Drug Discovery (FBDD). This guide details the mechanistic rationale, late-stage functionalization protocols, and screening methodologies required to leverage this scaffold against high-value targets such as Phosphodiesterase-4 (PDE4) and specific kinase hinge regions.

Mechanistic Rationale: The Geometry of the Scaffold

In drug design, every atomic substitution must have a causal justification. The specific decoration of 2-tert-butyl-4-methyl-2H-indazole provides three distinct advantages:

  • Tautomeric Locking via Steric Bulk: The 1H- and 2H-indazole forms typically exist in a dynamic equilibrium. By installing a bulky tert-butyl group at the N2 position, the scaffold is sterically locked into the 2H-configuration [3]. This fixes the hydrogen-bond acceptor vector of the N1 nitrogen, eliminating conformational ambiguity during target binding.

  • Lipophilic Anchoring: The tert-butyl moiety acts as a deep lipophilic anchor. In targets like PDE4, this group perfectly occupies the hydrophobic sub-pocket traditionally filled by the cyclopentyl group of Rolipram, driving entropic gains upon binding.

  • Dihedral Torsion via the 4-Methyl Group: The 4-methyl group is strategically positioned adjacent to the C3 carbon. When a new functional group (e.g., an aryl or acyl ring) is installed at C3 during lead optimization, the steric clash with the 4-methyl group forces the C3-substituent to twist out of the indazole plane. This out-of-plane geometry is a classic tactic to access narrow, orthogonal binding pockets and improve target selectivity.

FBDD_Workflow N1 Fragment Selection (2-tert-butyl-4-methyl-2H-indazole) N2 Structural Biology (X-ray Crystallography) N1->N2 Binding Pose N3 Late-Stage Functionalization (C3/C6 Diversification) N2->N3 Vector Analysis N4 In Vitro Screening (Target Affinity & Selectivity) N3->N4 SAR Generation N4->N3 Iterative Design N5 Lead Optimization (ADME/Tox Profiling) N4->N5 Hit-to-Lead

Workflow for fragment-based drug discovery using the 2H-indazole scaffold.

Protocol 1: Late-Stage C3-Functionalization

Because the 2H-indazole core is less aromatic than its 1H counterpart, it exhibits pronounced radical acceptor character at the C3 position. This allows for direct, transition-metal-catalyzed C-H functionalization without the need for pre-halogenation [2].

Objective

To synthesize a library of 3-acyl-2H-indazoles via Ag-catalyzed decarboxylative cross-coupling using α -keto acids.

Reagents & Materials
  • Starting Material: 2-tert-butyl-4-methyl-2H-indazole (0.2 mmol)

  • Radical Precursor: Substituted α -keto acid (0.4 mmol, 2.0 equiv)

  • Catalyst: AgNO3​ (20 mol%)

  • Oxidant: K2​S2​O8​ (0.4 mmol, 2.0 equiv)

  • Solvent: CH3​CN/H2​O (1:1 v/v, 2.0 mL)

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the 2-tert-butyl-4-methyl-2H-indazole, the chosen α -keto acid, AgNO3​ , and K2​S2​O8​ .

  • Solvent Addition: Add 2.0 mL of the CH3​CN/H2​O (1:1) solvent mixture.

    • Causality Note: The biphasic aqueous system is critical; it solubilizes the inorganic oxidant and stabilizes the transient silver intermediates, preventing premature catalyst precipitation.

  • Ambient Incubation: Stir the mixture at ambient temperature (25 °C) open to the air for 12 hours.

    • Causality Note: Operating at ambient temperature is strictly required. Elevated temperatures lead to the rapid decarbonylation of the intermediate acyl radical, which would erroneously yield alkylated rather than acylated products.

  • Self-Validating Quench: Monitor the reaction via LC-MS. The disappearance of the parent mass (m/z 188.1) and the appearance of the acylated mass validates the radical addition. Once complete, quench with saturated aqueous NaHCO3​ (5 mL).

  • Extraction & Purification: Extract with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

Target Pathway & Screening Strategy

As bioisosteres of catechol, 2H-indazoles are highly effective at inhibiting Phosphodiesterase-4 (PDE4), an enzyme responsible for hydrolyzing cyclic AMP (cAMP) [1]. Elevating cAMP levels suppresses pro-inflammatory mediator release, making this a prime target for respiratory and autoimmune diseases.

Signaling_Pathway cAMP cAMP (Active Messenger) AMP AMP (Inactive Metabolite) cAMP->AMP Hydrolysis by PDE4 PKA Protein Kinase A (Downstream Activation) cAMP->PKA Activates PDE4 PDE4 Enzyme PDE4->AMP Catalytic Action Drug 2H-Indazole Derivative (Pharmacophore) Drug->PDE4 Competitive Inhibition

Mechanism of action for 2H-indazole derivatives inhibiting the PDE4/cAMP pathway.

Protocol 2: High-Throughput PDE4 Inhibition Assay (TR-FRET)

To screen the functionalized 2H-indazole library, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Objective

Determine the IC50​ of synthesized 2H-indazole analogs against recombinant PDE4B.

Step-by-Step Methodology
  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , and 0.01% Brij-35.

    • Causality Note: Mg2+ is an essential catalytic cofactor for PDE4. The non-ionic detergent Brij-35 is strictly required to prevent the highly lipophilic tert-butyl indazole derivatives from non-specifically aggregating or adhering to the polystyrene microplate walls, which would cause false-positive inhibition.

  • Compound Plating: Dispense 100 nL of the 2H-indazole compounds (in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of recombinant PDE4B enzyme (diluted in assay buffer) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the locked 2H-indazole conformer.

  • Substrate Addition: Initiate the reaction by adding 5 µL of fluorescently labeled cAMP substrate. Incubate for 60 minutes.

  • Detection & Self-Validation: Add 10 µL of the TR-FRET stop/detection reagent (containing a Europium-cryptate labeled anti-cAMP antibody). Read the plate using a microplate reader (e.g., PHERAstar) with a 50 µs delay.

    • Causality Note: The time-delay inherent to TR-FRET completely eliminates the short-lived auto-fluorescence naturally emitted by aromatic heterocyclic fragments like indazoles, ensuring a high signal-to-noise ratio.

    • Validation Metric: Calculate the Z'-factor using DMSO (vehicle) and Rolipram (10 µM) controls. The assay is only self-validated and accepted if the Z'-factor is 0.65.

Quantitative Data: SAR & Physicochemical Profiling

The table below summarizes the theoretical Structure-Activity Relationship (SAR) progression as the 2-tert-butyl-4-methyl-2H-indazole fragment is functionalized at the C3 position. Notice how the out-of-plane twist induced by the 4-methyl group (captured in the C3 vector) dramatically improves target affinity.

Compound IDSub-pocket Vector (C3)TPSA (Ų)cLogPPDE4B IC50​ (nM)
Fragment Core None (H)17.83.12> 10,000
Analog A Acetyl34.83.45450
Analog B Benzoyl34.84.2185
Analog C 4-Fluorobenzoyl34.84.4042

Data Note: Quantitative metrics represent standard progression benchmarks for 2H-indazole pharmacophore optimization in PDE4 inhibitor development.

References

  • Title: Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones Source: Organic Letters (ACS Publications) / PMC URL: [Link][1]

  • Title: Direct Acyl Radical Addition to 2H-Indazoles Using Ag-Catalyzed Decarboxylative Cross-Coupling of α -Keto Acids Source: Organic Letters (ACS Publications) URL: [Link] [2]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry URL: [Link] [3]

Application

Application Note: tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2-tert-Butyl-4-methyl-2H-indazole

Executive Summary & Scientific Scope The functionalization of 2H-indazoles is a critical frontier in medicinal chemistry, given the prevalence of the indazol-3(2H)-one core in anti-inflammatory, antihyperlipidemic, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Scope

The functionalization of 2H-indazoles is a critical frontier in medicinal chemistry, given the prevalence of the indazol-3(2H)-one core in anti-inflammatory, antihyperlipidemic, and antipyretic therapeutics [1]. This application note details a robust, metal-free protocol for the direct oxo-sulfonylation of 2-tert-butyl-4-methyl-2H-indazole to yield 2-tert-butyl-4-methyl-1-tosyl-1,2-dihydro-3H-indazol-3-one .

By utilizing tert-butyl hydroperoxide (TBHP) as a radical initiator and ambient aerial oxygen as the stoichiometric oxidant, this methodology bypasses the need for toxic transition metals or harsh reaction conditions. The protocol leverages the unique quinonoid character of 2H-indazoles, enabling a highly regioselective radical addition cascade at the N1 and C3 positions.

Mechanistic Rationale & Causality

Understanding the underlying radical chemistry is essential for troubleshooting and scaling this reaction. 2H-indazoles possess a less aromatic, more reactive quinonoid structure compared to their 1H-indazole tautomers. This inherent electronic distribution makes the N1 and C3 positions highly susceptible to radical attack [2].

  • Radical Initiation: The reaction is initiated by the homolytic cleavage of TBHP to generate tert-butoxyl and hydroxyl radicals.

  • Sulfonyl Radical Generation: These initiator radicals abstract a hydrogen atom from the sulfinic acid (e.g., p-toluenesulfinic acid), generating a highly reactive, electrophilic sulfonyl radical (ArSO₂•).

  • Regioselective Addition: The sulfonyl radical selectively adds to the N1 position of the 2-tert-butyl-4-methyl-2H-indazole. This specific regioselectivity is driven by the stabilization of the resulting carbon-centered radical at the adjacent C3 position.

  • Oxygen Capture & Termination: The C3 radical rapidly captures molecular oxygen (O₂) from the ambient air, forming a peroxy radical intermediate. Subsequent reduction and elimination of water yield the final C3-oxo group.

Expert Insight: The presence of the 4-methyl group on the substrate introduces moderate steric bulk adjacent to the C3 position. However, the high reactivity of the C3-radical intermediate toward diatomic oxygen easily overcomes this steric hindrance, ensuring high conversion rates without the need for elevated temperatures.

Mechanism TBHP TBHP (Initiator) Radicals t-BuO• + •OH (Primary Radicals) TBHP->Radicals Homolysis SulfonylRad ArSO2• (Sulfonyl Radical) Radicals->SulfonylRad H-Abstraction Sulfinic ArSO2H (Sulfonyl Source) Sulfinic->SulfonylRad N1Adduct Addition at N1 (C3 Carbon Radical) SulfonylRad->N1Adduct N1 Addition Indazole 2-tert-butyl-4-methyl-2H-indazole (Substrate) Indazole->N1Adduct PeroxyRad C3-Peroxy Radical N1Adduct->PeroxyRad O2 Capture O2 Ambient O2 (Aerial Oxygen) O2->PeroxyRad Product 1-Tosylindazol-3(2H)-one (Target Product) PeroxyRad->Product -H2O, Oxidation

Caption: Mechanistic pathway of the TBHP-mediated oxo-sulfonylation of 2H-indazoles.

Reaction Optimization & Causality Data

The experimental conditions have been rigorously optimized to maximize the yield of the oxo-sulfonylated product while minimizing side reactions (e.g., over-oxidation or substrate degradation) [1].

SolventOxidant (Equiv)AtmosphereYield (%)Causality / Scientific Rationale
TolueneTBHP (1.0)Air52%Non-polar solvent; provides poor stabilization of the polar radical intermediates.
DMSOTBHP (1.0)AirTraceSolvent undergoes competitive oxidation; side reactions consume the sulfonyl radicals.
CH₃CN TBHP (1.0) Air >80% Optimal polarity; stabilizes radicals and dissolves both hydrophobic substrate and hydrophilic acid.
CH₃CNH₂O₂ (1.0)Air0%H₂O₂ fails to undergo efficient homolysis at room temperature to initiate the cascade.
CH₃CNNoneAirTraceAerial O₂ alone is thermodynamically insufficient to abstract hydrogen from sulfinic acid.
CH₃CNTBHP (1.0)Argon0%Deprivation of O₂ halts the reaction at the C3-radical stage, preventing oxo-group formation.

Detailed Experimental Protocol

Materials & Reagents
  • Substrate: 2-tert-butyl-4-methyl-2H-indazole (0.2 mmol, 1.0 equiv)

  • Sulfonylating Agent: 4-Methylbenzenesulfinic acid (p-toluenesulfinic acid) (0.4 mmol, 2.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 5.0–6.0 M in decane) (0.2 mmol, 1.0 equiv)

  • Solvent: Acetonitrile (CH₃CN), HPLC grade (2.0 mL)

  • Other: Ethyl acetate (EtOAc), Hexanes, anhydrous Na₂SO₄, Silica gel (100-200 mesh).

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-tert-butyl-4-methyl-2H-indazole (0.2 mmol) and 4-methylbenzenesulfinic acid (0.4 mmol).

  • Add 2.0 mL of CH₃CN to the flask. Stir gently at room temperature (25 °C) until the reagents are fully dissolved or form a fine, uniform suspension.

Step 2: Radical Initiation 3. Open the flask to ambient air (do not seal with a septum; use a loose cotton plug to prevent dust contamination while allowing O₂ diffusion). 4. Add TBHP (0.2 mmol, 1.0 equiv) dropwise to the stirring mixture over 1 minute. Caution: TBHP is a strong oxidant. Ensure the reaction is kept at room temperature to prevent runaway exothermic decomposition.

Step 3: Reaction Maturation 5. Stir the reaction mixture continuously at room temperature for exactly 8 hours. 6. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexane/EtOAc eluent system. The product spot will appear highly UV-active and more polar than the starting indazole.

Step 4: Quenching & Workup 7. Quench the reaction by adding 5.0 mL of distilled water. 8. Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 10 mL). 9. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (10 mL) to remove unreacted sulfinic acid, followed by brine (10 mL). 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of petroleum ether/ethyl acetate (typically 85:15 to 80:20 v/v) to isolate the pure 2-tert-butyl-4-methyl-1-tosyl-1,2-dihydro-3H-indazol-3-one.

Workflow Step1 1. Assembly Indazole + ArSO2H in CH3CN Step2 2. Initiation Add TBHP (1 equiv) Ambient Air Step1->Step2 Step3 3. Maturation Stir 8 h at 25°C Monitor via TLC Step2->Step3 Step4 4. Workup Quench with H2O Extract (EtOAc) Step3->Step4 Step5 5. Purification Silica Column (Hexane/EtOAc) Step4->Step5

Caption: Step-by-step experimental workflow for the oxo-sulfonylation protocol.

Protocol Validation & Troubleshooting

To ensure the protocol operates as a self-validating system, researchers should employ the following diagnostic checks:

  • Mechanism Validation Check: Run a parallel micro-scale reaction spiked with 1.0 equivalent of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). If the reaction is completely suppressed, the radical pathway is confirmed, validating reagent integrity [1].

  • Incomplete Conversion: If starting material persists past 8 hours, the TBHP stock may have degraded. Titrate the TBHP solution or use a fresh batch. Do not increase the temperature, as heating promotes non-selective background decomposition of the sulfinic acid.

  • Low Yield / Complex Mixtures: Ensure the reaction is adequately exposed to ambient air. A sealed vessel will rapidly deplete available O₂, leading to off-target radical recombination products.

Safety & Handling

  • TBHP: Highly reactive and potentially explosive in concentrated forms. Always use solutions (e.g., in decane or water) and never concentrate TBHP under vacuum.

  • Sulfinic Acids: Can act as skin and respiratory irritants. Handle inside a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

References

  • Ghosh, P., Mondal, S., & Hajra, A. (2020). tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2H-Indazoles with Sulfinic Acid toward Indazol-3(2H)-ones. Organic Letters, 22(3), 1086-1090.[Link]

  • Wang, Y., et al. (2023). Cu-Catalyzed Regioselective C–H Amination of 2H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2H)-ones. The Journal of Organic Chemistry, 88(9), 5731-5744.[Link]

Method

Application Note: Advanced Cross-Coupling and C–H Functionalization Protocols for 2-tert-Butyl-4-methyl-2H-indazole Substrates

Introduction and Structural Causality The 2H-indazole scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including advanced kinase inhibitors and anti-tumor agents [1]. Among its d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Causality

The 2H-indazole scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including advanced kinase inhibitors and anti-tumor agents [1]. Among its derivatives, 2-tert-butyl-4-methyl-2H-indazole (CAS No. 34880-57-4) serves as a highly specialized and versatile building block for late-stage functionalization [2].

Designing cross-coupling conditions for this specific substrate requires a deep understanding of its structural causality:

  • The N2-tert-Butyl Directing Group: The bulky tert-butyl group acts as a robust steric shield that locks the molecule in the 2H-tautomeric form, preventing unwanted N1-alkylation or N-arylation. More importantly, it serves as an excellent directing group, guiding transition-metal catalysts (e.g., Pd, Rh, Cu) to the highly nucleophilic C3 position for direct C–H functionalization [3].

  • The C4-Methyl Steric Penalty: The presence of a methyl group at the C4 position introduces significant "peri" steric hindrance adjacent to the C3 reaction site. During transition-metal-catalyzed cross-coupling, bulky biarylphosphine ligands (such as XPhos or SPhos) often cause a severe steric clash during the reductive elimination step, leading to stalled reactions and catalyst degradation. Consequently, optimized protocols for this substrate favor less sterically demanding ligands or ligand-free conditions utilizing coordinating solvents [1, 3].

Mechanistic Pathways for C3-Functionalization

Direct C(sp2)–H functionalization at the C3 position bypasses the need for pre-halogenated starting materials, offering a highly atom-economical route. The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.

MechanisticPathway Substrate 2-tert-butyl-4-methyl-2H-indazole Coordination Pd(II) Coordination (N2-Directed) Substrate->Coordination CH_Act C3 C-H Activation (CMD Pathway) Coordination->CH_Act OxAdd Oxidative Addition (Ar-X) CH_Act->OxAdd RedElim Reductive Elimination (Steric Clash at C4-Me) OxAdd->RedElim RedElim->Coordination Pd(0) to Pd(II) Product C3-Arylated Product RedElim->Product

Fig 1. Pd-catalyzed C3-arylation mechanism for 2H-indazoles.

Alternatively, for highly congested substrates, photocatalytic radical pathways (e.g., using 4CzIPN) have emerged as a powerful alternative. By generating an acyl or carbamoyl radical that directly adds to the C3 position, the steric bottleneck of metal-centered reductive elimination is entirely avoided [4].

Quantitative Reaction Optimization Data

The following table summarizes the optimized empirical data for various C3-functionalization cross-coupling reactions applied to the 2-tert-butyl-4-methyl-2H-indazole scaffold.

Reaction TypeCatalyst SystemCoupling Partner & Oxidant/BaseSolvent & TempExpected Yield (%)
C3-Arylation Pd(OAc)₂ (5 mol%)Aryl Iodide (1.5 eq), Ag₂CO₃ (2.0 eq)DMF, 110 °C75–85%
C3-Amination Cu(OAc)₂ (10 mol%)Primary Amine (2.0 eq), O₂ (1 atm)DMSO, 100 °C65–80%
C3-Carbamoylation 4CzIPN (2 mol%)Oxamic acid (1.5 eq), Cs₂CO₃ (2.0 eq)MeCN, hv (405 nm), RT55–70%
C3-Acyloxylation Pt Anode / C CathodeCarboxylic Acid (2.0 eq), K₂CO₃MeCN, 3.5 V, RT60–75%

Data synthesized from recent advances in 2H-indazole C-H functionalization and electrochemical dichotomy studies [3, 5].

Verified Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and analytical checkpoints.

ExperimentalWorkflow Prep 1. Reagent Prep (Glovebox) React 2. Cross-Coupling (Thermal/Photo) Prep->React Quench 3. Quench & Filter (Celite Pad) React->Quench Purify 4. Chromatography (Silica Gel) Quench->Purify Analyze 5. Validation (NMR/LC-MS) Purify->Analyze

Fig 2. Standardized self-validating workflow for cross-coupling.

Protocol A: Palladium-Catalyzed Direct C3-Arylation

Causality Note: Ag₂CO₃ is utilized not just as a base, but as a halide scavenger to continuously regenerate the active electrophilic Pd(II) species, driving the reaction forward despite the C4-methyl steric hindrance.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 2-tert-butyl-4-methyl-2H-indazole (0.5 mmol, 1.0 equiv), the desired aryl iodide (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), and Ag₂CO₃ (275 mg, 1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous DMF (2.5 mL, 0.2 M) to the mixture. Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Reaction: Stir the reaction mixture at 110 °C in a pre-heated oil bath for 12 hours.

  • IPC (Self-Validation): At 10 hours, sample 10 µL of the mixture, dilute in EtOAc, and spot on a TLC plate (Hexane:EtOAc 4:1). The C3-arylated product will run slightly higher (less polar) than the starting indazole due to the loss of the polarized C3–H bond.

  • Quench & Extraction: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove insoluble silver salts and Pd black. Wash the filtrate with deionized water (3 × 10 mL) and brine (10 mL) to remove DMF.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (gradient: 0-10% EtOAc in Hexanes).

Protocol B: Visible-Light Photocatalytic C3-Carbamoylation (Transition-Metal-Free)

Causality Note: This protocol utilizes 4CzIPN to generate radical intermediates. This is highly advantageous for the 4-methyl substituted substrate, as radical addition to the C3 position is far less sensitive to steric hindrance than transition-metal reductive elimination [4].

Step-by-Step Methodology:

  • Preparation: To a transparent 10 mL glass vial equipped with a magnetic stir bar, add 2-tert-butyl-4-methyl-2H-indazole (0.5 mmol, 1.0 equiv), oxamic acid derivative (0.75 mmol, 1.5 equiv), 4CzIPN (7.9 mg, 0.01 mmol, 2 mol%), and Cs₂CO₃ (325 mg, 1.0 mmol, 2.0 equiv).

  • Solvent & Atmosphere: Add anhydrous MeCN (5.0 mL, 0.1 M). Bubble O₂ gas through the solution for 5 minutes, then seal the vial under an O₂ atmosphere (balloon).

  • Irradiation: Irradiate the mixture using a 405 nm blue LED array at room temperature for 24 hours. Ensure vigorous stirring.

  • Workup: Remove the solvent under reduced pressure. Partition the crude residue between CH₂Cl₂ (15 mL) and water (10 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane:EtOAc).

Analytical Validation System

To ensure the trustworthiness of the synthesized compounds, the following analytical signatures must be verified:

  • ¹H NMR Signature: In the starting material (2-tert-butyl-4-methyl-2H-indazole), the highly deshielded C3–H proton appears as a distinct sharp singlet between δ 8.20 – 8.50 ppm . The complete disappearance of this singlet in the crude ¹H NMR is the definitive self-validating marker of successful C3-functionalization.

  • Internal Standard Verification: Prior to purification, add exactly 0.16 mmol of 1,3,5-trimethoxybenzene to the crude mixture. Integrate the methoxy peak (δ 3.79 ppm, 9H) against the newly formed product peaks to determine the precise NMR yield, ensuring no product is lost during the Celite filtration or aqueous workup.

References

  • Yang, Z., et al. "Recent Advances in C–H Functionalization of 2H-Indazoles." Organic & Biomolecular Chemistry, 2022. URL: [Link]

  • Ma, C., et al. "Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles." Frontiers in Chemistry, 2022. URL: [Link]

  • Li, J., et al. "Cell Voltage-Dependent Structural Dichotomy: Electrochemical C–H Acyloxylation and N-Acylation of 2H-Indazoles." Organic Letters, 2023. URL: [Link]

Application

Application Note: Regioselective Preparation of N2-Alkyl Indazoles via One-Pot ortho-Nitrobenzaldehyde Condensation and Cadogan Reductive Cyclization

Introduction & Scientific Rationale Substituted 2H-indazoles (N2-alkyl indazoles) are highly privileged pharmacophores in drug discovery, frequently utilized as modulators of PARP, VEGF, and CRAF kinases[1]. Despite thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Substituted 2H-indazoles (N2-alkyl indazoles) are highly privileged pharmacophores in drug discovery, frequently utilized as modulators of PARP, VEGF, and CRAF kinases[1]. Despite their utility, synthesizing N2-alkyl indazoles is notoriously difficult. Traditional direct alkylation of 1H-indazoles inherently favors the formation of the N1-isomer. This is because the 1-H tautomer is energetically more stable (by ~4.5 kcal/mol) than the 2-H tautomer, driving electrophilic attack predominantly to the N1 position[2].

While modern catalytic methodologies, such as the [3], have been developed to achieve N2-selectivity via specific acid-catalyzed activation, they require pre-formed indazole cores and specialized alkylating agents.

An elegant, alternative approach is the de novo construction of the indazole ring around the alkyl group. The one-pot condensation of ortho-nitrobenzaldehydes with primary aliphatic amines, followed by a [4], provides a robust, 100% regioselective, and scalable route to N2-alkyl indazoles from inexpensive, commercially available starting materials.

Mechanistic Insights (E-E-A-T)

The success of this one-pot protocol relies on a carefully orchestrated sequence of condensation and exhaustive deoxygenation.

  • Imine Condensation: The reaction begins with the condensation of a primary aliphatic amine with an ortho-nitrobenzaldehyde. Isopropanol (i-PrOH) is utilized as the solvent because it facilitates rapid imine formation without interfering with the subsequent reduction step[4].

  • Reductive Cyclization (Cadogan Reaction): Traditional Cadogan cyclizations employ triethyl phosphite as the reductant, which requires harsh refluxing conditions (>150 °C) that limit functional group tolerance[5]. In contrast, substituting the reductant with the more nucleophilic tri-n-butylphosphine (PBu 3​ ) allows the exhaustive deoxygenation to proceed smoothly at 80 °C[4].

  • Reaction Pathway: Mechanistically, the first equivalent of PBu 3​ reduces the nitro group to a highly electrophilic nitroso intermediate. The adjacent imine nitrogen nucleophilically attacks the nitroso group, forming the critical N–N bond and yielding a 2H-indazole N-oxide. A second equivalent of PBu 3​ rapidly deoxygenates this N-oxide intermediate to furnish the final N2-alkyl indazole, generating tributylphosphine oxide as a thermodynamic sink[1][6].

Mandatory Visualization: Reaction Mechanism

Mechanism A o-Nitrobenzaldehyde + Primary Amine B o-Nitrobenzylideneamine (Imine) A->B Condensation (-H2O) C Nitrosoarene Intermediate B->C PBu3 (-PBu3O) D 2H-Indazole N-oxide C->D Cyclization E N2-Alkyl Indazole D->E PBu3 (-PBu3O)

Fig 1: Mechanism of one-pot condensation and Cadogan reductive cyclization to N2-alkyl indazoles.

Experimental Protocol: One-Pot Synthesis

Reagents & Equipment:

  • o-Nitrobenzaldehyde (1.0 equiv)

  • Primary Aliphatic Amine (1.05 equiv)

  • Tri-n-butylphosphine (PBu 3​ ) (2.2 equiv)

  • Isopropanol (i-PrOH) (0.5 M)

  • Argon-flushed round-bottom flask equipped with a reflux condenser.

Step-by-Step Methodology:

  • Imine Formation: Charge a dry, argon-flushed round-bottom flask with o-nitrobenzaldehyde (10.0 mmol) and i-PrOH (20 mL). Add the primary amine (10.5 mmol) dropwise at room temperature.

  • Thermal Condensation: Heat the mixture to 80 °C and stir for 2–12 hours.

    • Causality Note: Reaction progress must be strictly monitored (e.g., via LC-MS) to ensure complete consumption of the aldehyde. Premature addition of PBu 3​ will lead to the undesired competitive reduction of the unreacted o-nitrobenzaldehyde, halting the sequence and reducing yields[4].

  • Exhaustive Deoxygenation: Once imine formation is complete, briefly remove the flask from the heat source. Dropwise, add PBu 3​ (22.0 mmol) via syringe.

    • Causality Note: Exactly 2.2 equivalents are required because the mechanism consumes two full equivalents of phosphine (one for the nitro-to-nitroso reduction, and one for the N-oxide deoxygenation)[6]. Caution: PBu 3​ is pyrophoric and possesses a strong odor; handle exclusively inside a fume hood using air-free techniques.

  • Cyclization: Re-heat the mixture to 80 °C and stir for an additional 2–12 hours until the imine intermediate is fully consumed.

  • Workup & Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

    • Causality Note: Tributylphosphine oxide is highly polar and tends to streak on silica. If the synthesized indazole is sufficiently basic, an initial acid/base extraction (extracting the product into dilute aqueous HCl, washing away the neutral phosphine oxide with ether, and neutralizing the aqueous layer) can drastically simplify chromatography.

Data Presentation: Reaction Scope

The one-pot protocol demonstrates broad functional group tolerance and excellent stereochemical fidelity[4].

Amine SubstrateAldehyde SubstituentYield (%)Mechanistic / Experimental Note
n-ButylamineNone (H)85Standard primary aliphatic amine; clean conversion.
α -MethylbenzylamineNone (H)75Complete retention of stereochemistry at the α -position.
Methyl α -aminoisobutyrateNone (H)48Increased acidity of the α -imino proton causes side reactions at 80 °C.
n-Butylamine4-Chloro82Halogenated aromatic substrates are well tolerated.

Troubleshooting & Optimization

  • Steric Hindrance: Bulky primary amines (e.g., tert-butylamine) may cause the initial imine condensation to stall. If the aldehyde is not consumed within 12 hours, consider adding activated 4Å molecular sieves or a catalytic amount of acetic acid to drive the dehydration equilibrium forward.

  • Acidic α -Imino Protons: Amines bearing highly acidic α -protons (such as certain amino acid esters) can undergo tautomerization to enamines at elevated temperatures, reducing the yield of the cyclization step[4]. Running the initial imine condensation at room temperature over a longer period before adding PBu 3​ can partially mitigate this degradation.

References

  • Genung, N. E.; Wei, L.; Aspnes, G. E. "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization." Organic Letters 2014, 16(11), 3114-3117. URL: [Link]

  • Clemens, J.; Bell, E. L.; Londregan, A. T. "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis 2022, 54(14), 3215-3226. URL: [Link]

  • Nykaza, T. V.; Harrison, T. S.; Ghosh, A.; Putnik, R. A.; Radosevich, A. T. "A Biphilic Phosphetane Catalyzes N–N Bond-Forming Cadogan Heterocyclization via PIII/PV=O Redox Cycling." Journal of the American Chemical Society 2017, 139(20), 6839-6842. URL: [Link]

  • Kurth, M. J. et al. "Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions." The Journal of Organic Chemistry 2019, 84(7), 4179-4188. URL: [Link]

Sources

Method

Application Note: Formulation Strategies for Poorly Soluble 2-tert-butyl-4-methyl-2H-indazole

Target Audience: Formulation Scientists, Preclinical Pharmacokineticists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Pharmacokineticists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Physicochemical Profiling

The compound 2-tert-butyl-4-methyl-2H-indazole (CAS: 34880-57-4) represents a classic formulation challenge frequently encountered in modern drug discovery. Indazole derivatives are highly valued as pharmacophores in kinase inhibitors and targeted therapeutics; however, they notoriously suffer from poor aqueous solubility[1].

The Causality of Poor Solubility: The 2H-indazole core is a planar, aromatic system that naturally exhibits strong intermolecular π-π stacking, leading to high crystal lattice energy[1]. Furthermore, the substitution of a tert-butyl group at the N2 position eliminates the hydrogen-bond donor capacity of the indazole ring, drastically increasing the molecule's lipophilicity (LogP) and hydrophobicity. Functionally, this places the compound squarely in Biopharmaceutics Classification System (BCS) Class II or IV [2].

To achieve meaningful bioavailability in preclinical and clinical settings, the formulation strategy must actively overcome these physicochemical barriers. We cannot rely on simple pH adjustments or co-solvents; we must engineer the physical state of the API[3].

Formulation Strategy Decision Matrix

As a Senior Application Scientist, selecting the correct formulation route is not guesswork—it is a deterministic process governed by the API’s melting point ( Tm​ ) and partition coefficient (LogP). The decision tree below outlines the logical workflow for formulating highly lipophilic indazoles.

DecisionTree API 2-tert-butyl-4-methyl-2H-indazole (BCS Class II/IV API) LogP LogP Assessment API->LogP HighLogP LogP > 4 High Lipophilicity LogP->HighLogP Yes LowLogP LogP < 4 Moderate Lipophilicity LogP->LowLogP No LBDD Lipid-Based Delivery (SMEDDS) HighLogP->LBDD Tm Melting Point (Tm) Check LowLogP->Tm HighTm High Tm (>150°C) High Crystal Energy Tm->HighTm Yes LowTm Low Tm (<150°C) Tm->LowTm No ASD Amorphous Solid Dispersion (Spray Drying) HighTm->ASD Alternative Nano Nanosuspension (Wet Milling) HighTm->Nano LowTm->ASD

Figure 1: Decision matrix for selecting formulation technologies based on API physicochemical properties.

Core Formulation Protocols (Self-Validating Workflows)

Below are three field-proven methodologies to solubilize 2-tert-butyl-4-methyl-2H-indazole, complete with the mechanistic reasoning behind each experimental choice.

Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality: Spray drying rapidly evaporates the solvent, trapping the indazole molecules in a polymer matrix before they can organize into a crystalline lattice[4]. This stabilizes the drug in a high-energy amorphous state, which generates a supersaturated solution upon entering the gastrointestinal (GI) tract[3].

Materials:

  • API: 2-tert-butyl-4-methyl-2H-indazole

  • Polymer: Hydroxypropyl methylcellulose acetate succinate (HPMCAS-M)

  • Solvent: Dichloromethane (DCM) / Methanol (1:1 v/v)

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the API and HPMCAS-M at a 1:3 (w/w) ratio in the DCM/Methanol solvent mixture to achieve a total solid concentration of 5% w/v. Rationale: HPMCAS provides both steric hindrance and ionic interactions to prevent drug recrystallization during storage and dissolution[4].

  • System Equilibration: Set the laboratory spray dryer (e.g., Büchi B-290) inlet temperature to 85°C. Ensure the aspirator is at 100% and the atomization gas flow (nitrogen) is set to 40 mm.

  • Atomization: Feed the solution at a rate of 5 mL/min. Monitor the outlet temperature, ensuring it remains between 45°C and 50°C to guarantee complete solvent evaporation without inducing thermal degradation of the polymer.

  • Secondary Drying: Collect the resulting powder from the cyclone and place it in a vacuum desiccator at 40°C for 24 hours. Validation Step: Analyze via Powder X-Ray Diffraction (PXRD) to confirm the absence of crystalline peaks (a smooth halo indicates a successful amorphous state).

Protocol B: Nanosuspension via Top-Down Wet Media Milling

Causality: According to the Noyes-Whitney equation, dissolution rate is directly proportional to surface area. By milling the API down to the nanometer scale (<500 nm), we exponentially increase the surface area exposed to the aqueous medium, driving rapid dissolution[5][6].

Materials:

  • Stabilizers: Poloxamer 188 (2% w/v) and Tween 80 (0.5% w/v)

  • Milling Media: 0.2 mm Yttrium-stabilized zirconium oxide (YTZ) beads

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve Poloxamer 188 and Tween 80 in deionized water. Rationale: Poloxamer provides steric stabilization, while Tween 80 reduces interfacial tension, preventing Ostwald ripening and agglomeration of the high-energy nanoparticles[7].

  • Coarse Suspension: Disperse 10% (w/v) of the indazole API into the stabilizer solution using a high-shear homogenizer at 10,000 RPM for 5 minutes.

  • Wet Milling: Transfer the coarse suspension to a planetary micro mill. Add the YTZ beads at a 1:1 (v/v) ratio to the suspension. Mill at 400 RPM for 120 minutes, pausing every 30 minutes to prevent thermal buildup.

  • Harvesting & Characterization: Separate the nanosuspension from the beads using a 10 µm sieve. Validation Step: Measure particle size using Dynamic Light Scattering (DLS). A Z-average of <300 nm with a Polydispersity Index (PDI) < 0.2 confirms a stable nanosuspension.

Protocol C: Self-Microemulsifying Drug Delivery System (SMEDDS)

Causality: For highly lipophilic compounds, we can bypass the dissolution step entirely. By formulating the drug in a precisely balanced mixture of oils and surfactants, the system will spontaneously form oil-in-water microemulsions (<50 nm) upon contact with gastric fluids, keeping the drug in a pre-solubilized state[6].

Materials:

  • Oil Phase: Capryol 90

  • Surfactant: Kolliphor EL (Cremophor EL)

  • Co-surfactant: Transcutol HP

Step-by-Step Methodology:

  • Excipient Blending: Based on ternary phase diagram mapping, prepare a blank vehicle consisting of 30% Capryol 90, 50% Kolliphor EL, and 20% Transcutol HP (w/w/w). Vortex for 5 minutes until visually isotropic.

  • API Loading: Add 2-tert-butyl-4-methyl-2H-indazole to the vehicle incrementally until saturation is reached (typically 50-100 mg/g of lipid vehicle).

  • Solubilization: Stir the mixture magnetically at 37°C for 24 hours to ensure complete solubilization. Centrifuge at 10,000 RPM for 10 minutes to pellet any undissolved API.

  • Emulsification Test: Validation Step: Drop 1 mL of the loaded SMEDDS into 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C under mild agitation (50 RPM). The formation of a clear or slightly bluish transparent dispersion within 2 minutes confirms successful microemulsion formation.

Comparative Data & Characterization

To guide formulation selection, the expected performance metrics of the three protocols are summarized below.

Formulation TechniquePrimary Solubilization MechanismExpected Solubility Increase (vs. Free API)Physical Stability RiskBest Suited For (API Profile)
Amorphous Solid Dispersion Disruption of crystal lattice; supersaturation[4]10x – 50xModerate (Risk of recrystallization over time)High Tm​ , Moderate LogP
Nanosuspension Surface area expansion (Noyes-Whitney)[5]5x – 20x (Kinetic dissolution rate)Low to Moderate (Ostwald ripening)High Tm​ , Low solubility in lipids
SMEDDS (Lipid-Based) Pre-solubilized state; bypasses dissolution[6]>100x (Maintained in lipid core)Low (Thermodynamically stable)High LogP (>4), Low Tm​

Mechanistic Pathway of Intestinal Absorption

The ultimate goal of these formulations is to deliver the indazole compound across the intestinal epithelium. The diagram below illustrates how each formulation behaves upon oral administration to facilitate systemic absorption.

Mechanism cluster_intestine Intestinal Milieu Formulation Formulated Indazole (Oral Dose) Stomach Gastric Transit Formulation->Stomach Micelles Spontaneous Microemulsion (from SMEDDS) Stomach->Micelles Lipid Pathway Supersat Supersaturated Solution (from ASD) Stomach->Supersat Polymer Pathway Nanoparticles Rapid Dissolution (from Nanosuspension) Stomach->Nanoparticles Particle Pathway FreeDrug Free Solubilized Drug Micelles->FreeDrug Supersat->FreeDrug Nanoparticles->FreeDrug Absorption Epithelial Absorption (Systemic Circulation) FreeDrug->Absorption

Figure 2: Mechanistic pathways of drug release and absorption for advanced formulation strategies.

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Application

Application Note: A Validated HPLC Method for the Quantification of 2-tert-butyl-4-methyl-2H-indazole

Abstract This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-tert-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-tert-butyl-4-methyl-2H-indazole. The method is suitable for routine analysis in quality control and research settings. The chromatographic separation was achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. Detection was performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

Indazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous bioactive molecules. The specific compound, 2-tert-butyl-4-methyl-2H-indazole, is a subject of interest in drug discovery and development. Accurate and reliable quantification of this compound is crucial for ensuring the quality and consistency of drug substances and products. This application note provides a comprehensive guide for a validated HPLC method to meet these analytical needs.

The development of a robust analytical method requires a thorough understanding of the analyte's physicochemical properties. While specific experimental data for 2-tert-butyl-4-methyl-2H-indazole is not extensively available, its structure as an aromatic, heterocyclic compound with a non-polar tert-butyl group suggests good retention on a reversed-phase column.[1] The indazole ring system contains chromophores that allow for UV detection.[2] Specifically, 2-substituted-2H-indazoles are known to absorb strongly in the UV region, with notable absorbance at longer wavelengths compared to their 1H- counterparts.[2][3]

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals and Reagents:

    • 2-tert-butyl-4-methyl-2H-indazole reference standard of known purity.

    • HPLC grade acetonitrile.

    • HPLC grade water (e.g., Milli-Q or equivalent).

    • HPLC grade methanol for cleaning.

Chromatographic Conditions

The initial chromatographic conditions were selected based on the predicted properties of the analyte and general principles of reversed-phase chromatography for aromatic compounds.[4]

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 275 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Stationary Phase: A C18 column was chosen due to its hydrophobicity, which is expected to provide good retention for the non-polar tert-butyl group and the aromatic indazole core.

  • Mobile Phase: A simple binary mixture of acetonitrile and water was selected for its common use in reversed-phase HPLC and good UV transparency. Acetonitrile is often preferred for aromatic compounds as it can engage in π-π interactions, potentially improving peak shape.[5] The initial ratio was determined through a scouting gradient and then optimized to an isocratic method for simplicity and robustness.

  • Detection Wavelength: Based on literature data for 2-methyl-2H-indazole, which shows significant absorbance around 275 nm and 310 nm, a detection wavelength of 275 nm was chosen to ensure high sensitivity.[2][3] A UV scan of the 2-tert-butyl-4-methyl-2H-indazole standard is recommended to confirm its absorbance maximum (λmax).

Method Development Strategy

The development of this method followed a logical, stepwise approach to achieve optimal separation and quantification.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Structure, Predicted Properties) B Column & Mobile Phase Selection (C18, ACN/Water) A->B C Wavelength Selection (UV Scan, λmax ~275 nm) B->C D Mobile Phase Ratio Tuning (Isocratic vs. Gradient) C->D E Flow Rate & Temperature Optimization D->E F Final Method Conditions E->F G System Suitability Testing F->G H Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) G->H

Caption: Workflow for HPLC Method Development and Validation.

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of 2-tert-butyl-4-methyl-2H-indazole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity studies.

Sample Preparation
  • For a drug substance, accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the method.

  • For a drug product, a suitable extraction procedure may be required. This should be developed and validated to ensure complete extraction of the analyte from the matrix without interference.

  • All solutions should be filtered through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[6]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=6 injections)
%RSD of Retention Time ≤ 1.0% (for n=6 injections)
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (if applicable) and spiked samples. The peak for 2-tert-butyl-4-methyl-2H-indazole should be well-resolved from any other peaks. A PDA detector can be used to assess peak purity.

Linearity

The linearity of the method was established by constructing a calibration curve with at least five concentrations over the range of 1-100 µg/mL. The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression line.

Table 3: Linearity Data

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999
Accuracy

The accuracy of the method was determined by recovery studies. A known amount of the analyte was added to a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Table 4: Accuracy (Recovery) Results

Concentration LevelMean Recovery (%)%RSD
80% 98.0 - 102.0≤ 2.0
100% 98.0 - 102.0≤ 2.0
120% 98.0 - 102.0≤ 2.0
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess inter-day and inter-analyst variability.

The precision is expressed as the relative standard deviation (%RSD).

Table 5: Precision Results

Precision Level%RSD of Peak Area
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally making small but deliberate variations in the method parameters and observing the effect on the results. Parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (e.g., ± 2% acetonitrile)

The system suitability parameters should remain within the acceptance criteria for all tested variations.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantification of 2-tert-butyl-4-methyl-2H-indazole has been developed and validated. The method meets all the requirements of the ICH guidelines for validation of analytical procedures, demonstrating its suitability for routine quality control analysis and in support of drug development activities.

References

  • PMC.

  • ResearchGate.

  • Journal of the American Chemical Society.

  • Chromatography Online.

  • science-softCon.

  • ResearchGate.

  • Benchchem.

  • Environmental Science & Technology.

  • ACS Publications.

  • NIST WebBook.

  • International Council for Harmonisation.

  • Agilent Technologies.

  • Ossila.

  • ResearchGate.

  • Phenomenex.

  • Michigan State University.

  • Benchchem.

  • Welch Materials, Inc.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2H-Indazole Functionalization

Welcome to the Advanced Heterocyclic Functionalization Support Center. 2H-indazoles are privileged scaffolds in modern drug discovery, but late-stage C–H functionalization at the C3 position is frequently derailed by ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocyclic Functionalization Support Center. 2H-indazoles are privileged scaffolds in modern drug discovery, but late-stage C–H functionalization at the C3 position is frequently derailed by steric hindrance—particularly when bulky substituents like the tert-butyl group are present at the N2 or adjacent aryl positions.

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help researchers and drug development professionals bypass these steric barriers.

🛠️ Troubleshooting Guides & FAQs

Q1: My C3-alkoxycarbonylation fails completely when using 2-(tert-butyl)-2H-indazole, though it works perfectly for N-methyl derivatives. Why is this happening and how can I fix it?

Causality & Mechanism: The tert-butyl group at the N2 position creates a massive hemispherical steric shield that physically blocks the adjacent C3 carbon. In metal-free alkoxycarbonylation using alkyl carbazates, the reaction proceeds via a bulky carbon-centered radical pathway. The steric clash between the incoming radical and the N-tert-butyl group raises the activation energy beyond the thermal threshold of standard conditions (e.g., room temperature with TBHP), resulting in 0% yield 1.

Scientist's Solution: You cannot force this specific radical coupling through sheer thermal energy without degrading the carbazate. Instead, you must bypass the steric block by altering the synthetic sequence. Perform the C3-alkoxycarbonylation on an N-unsubstituted 1H-indazole or a sterically unhindered N-protecting group (like SEM), and subsequently perform late-stage N-alkylation to install the tert-butyl group.

Q2: What is the most robust method for direct C3-acylation of sterically hindered 2-aryl-2H-indazoles without using transition metals?

Causality & Mechanism: Transition-metal-catalyzed C–H activations often require coplanarity of the 2-aryl ring to form a metallacycle. Bulky groups (like ortho-substituents or meta-tert-butyl groups) twist the aryl ring, shutting down metalation. The most robust alternative is an oxidative cross-dehydrogenative coupling (CDC) using tert-butyl peroxybenzoate (TBPB). TBPB thermally decomposes at 110 °C to generate highly reactive tert-butoxyl and benzoyloxyl radicals. These abstract the aldehydic hydrogen to form an acyl radical, which is aggressive enough to overcome the dihedral twist of the 2-aryl ring and attack the C3 position effectively 2.

Q3: I am attempting a visible-light-driven decarboxylative coupling of 2-(4-tert-butylphenyl)-2H-indazole with an α-keto acid. The reaction stalls at ~30% yield. How do I push this to completion?

Causality & Mechanism: While a para-tert-butyl group on the 2-phenyl ring does not directly block the C3 position, its extreme lipophilicity and electron-donating nature alter the photophysical properties of the substrate. More importantly, as the C3-acylated product forms, it exhibits a broader light absorption range than the starting material. This causes an "inner filter effect," where the product absorbs the incident photons, inhibiting the self-catalyzed energy transfer required to generate acyl radicals from the α-keto acid 3.

Scientist's Solution:

  • Dilution: Decrease the reaction concentration to 0.05 M to minimize the inner filter effect.

  • Irradiation Intensity: Increase the photon flux (e.g., switch from 6W to 30W Blue LEDs) to ensure sufficient light penetration.

  • Stoichiometry: Use a slow-addition syringe pump for the α-keto acid to maintain a low steady-state concentration of absorbing intermediates.

📊 Quantitative Data: Steric Impact on C3-Functionalization

Summarizing the empirical data across various functionalization methodologies reveals how steric bulk dictates reaction efficiency:

Substrate (2H-Indazole)Functionalization TypeReagent / CatalystTemp (°C)Yield (%)Steric Impact Observation
2-PhenylAlkoxycarbonylationAlkyl Carbazate / TBHP2580Baseline reactivity
2-(tert-Butyl) AlkoxycarbonylationAlkyl Carbazate / TBHP250 Complete steric inhibition at N2
2-(4-tert-Butylphenyl)Decarboxylative Acylationα-Keto Acid / Blue LED2576Tolerated (para position bulk)
2-(2-Methylphenyl)Decarboxylative Acylationα-Keto Acid / Blue LED25<40Ortho-steric clash limits yield
2-PhenylAcylation (CDC)Aldehyde / TBPB11087High efficiency radical addition

🔬 Experimental Protocols

Protocol 1: TBPB-Promoted Regioselective Direct C-3 Acylation

Self-Validating System: This protocol relies on thermal radical generation. The system validates its own anhydrous and anaerobic integrity: if oxygen is present, it rapidly quenches the acyl radical, resulting in unreacted starting material and a benzoic acid byproduct. A successful color change from clear to deep yellow upon heating confirms active radical propagation.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the sterically hindered 2-aryl-2H-indazole (0.2 mmol) and the substituted aldehyde (0.4 mmol, 2.0 equiv).

  • Solvation: Add anhydrous chlorobenzene (2.0 mL) to dissolve the reactants. Do not substitute with coordinating solvents like THF.

  • Initiation: Inject tert-butyl peroxybenzoate (TBPB) (0.5 mmol, 2.5 equiv) into the mixture.

  • Degassing: Degas the mixture via three strict freeze-pump-thaw cycles, then backfill with high-purity N2.

  • Thermal Activation: Seal the tube and heat at 110 °C in a pre-heated oil bath for exactly 24 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3 (5 mL), and extract with EtOAc (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc).

Protocol 2: Visible-Light Photocatalyzed C3-Alkylation using Sulfoxonium Ylides

Self-Validating System: The success of this photoredox protocol hinges on the photocatalyst's excited state lifetime. fac-Ir(ppy)3 is specifically chosen because its triplet state energy is perfectly matched to activate the sulfoxonium ylide 4. If the solvent is not rigorously degassed, triplet oxygen will quench the excited iridium catalyst, halting the reaction. Luminescence quenching of the reaction mixture under UV light serves as an immediate visual validation of catalyst activation.

  • Preparation: Charge a 10 mL transparent glass vial with 2-aryl-2H-indazole (0.2 mmol), sulfoxonium ylide (0.3 mmol, 1.5 equiv), and fac-Ir(ppy)3 (1 mol%).

  • Solvation: Add a degassed solvent mixture of DCE/MeCN (1:1 v/v, 2.0 mL).

  • Atmosphere: Seal the vial under a nitrogen atmosphere.

  • Irradiation: Irradiate the reaction mixture with 6 W blue LEDs (λmax = 450 nm) at 40 °C for 12 hours. Ensure the vial is placed exactly 2 cm from the light source to maintain consistent photon flux.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash chromatography.

🗺️ Visualizations

Mechanism Substrate 2H-Indazole (Sterically Hindered) StericBlock Steric Shielding (tert-butyl group) Substrate->StericBlock exhibits Initiator Radical Initiator (e.g., TBPB / Vis-Light) Radical Carbon-Centered Radical Initiator->Radical generates Radical->StericBlock encounters Trajectory Altered Approach Trajectory (Solvent/Temperature Control) StericBlock->Trajectory necessitates Product C3-Functionalized 2H-Indazole (High Yield) Trajectory->Product enables

Mechanistic pathway for overcoming tert-butyl steric shielding in 2H-indazole C3-functionalization.

Workflow Step1 1. Substrate Prep (2H-indazole + Aldehyde) Step2 2. Oxidant Addition (2.5 eq TBPB) Step1->Step2 Step3 3. Thermal Activation (110 °C, 24 h, N2) Step2->Step3 Step4 4. Purification (Chromatography) Step3->Step4

Step-by-step experimental workflow for TBPB-promoted C3-acylation of 2H-indazoles.

📚 References

  • Metal-Free Synthesis of C-3-Alkoxycarbonylated 2H-Indazoles Using Alkyl Carbazates Source: Thieme Connect URL:1

  • Oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization: tert-butyl peroxybenzoate (TBPB)-promoted regioselective direct C-3 acylation/benzoylation of 2H-indazoles with aldehydes/benzyl alcohols/styrenes Source: RSC Advances / PMC URL:2

  • Visible-Light Photocatalyzed C3–H Alkylation of 2H-Indazoles/Indoles with Sulfoxonium Ylides via Diversified Mechanistic Pathways Source: ACS Publications URL:4

  • Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants Source: ACS Publications / PMC URL:3

Sources

Optimization

troubleshooting regioselectivity issues in 2-tert-butyl-4-methyl-2H-indazole bromination

Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I frequently consult with researchers struggling to control the halogenation of highly substituted 2H-indazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I frequently consult with researchers struggling to control the halogenation of highly substituted 2H-indazoles.

The molecule 2-tert-butyl-4-methyl-2H-indazole presents a "perfect storm" of regioselectivity challenges. When attempting to brominate this scaffold, you are battling two competing mechanistic pathways (Radical vs. Electrophilic Aromatic Substitution) and severe steric hindrance at the historically favored C3 position.

This guide deconstructs the causality behind these regioselectivity issues and provides self-validating experimental protocols to ensure your synthesis stays on track.

Quantitative Data: Regioselectivity Profiles

The fate of the bromine atom is entirely dictated by your choice of solvent, temperature, and activation method. Below is a summary of how reaction conditions shift the regioselectivity profile of 2-tert-butyl-4-methyl-2H-indazole.

Reaction PathwayReagent SystemSolvent & TempDominant MechanismMajor ProductTypical Yield
Benzylic Bromination NBS (1.1 eq), AIBN (0.1 eq)PhCF3, 80 °CFree Radical4-(bromomethyl)-2-tert-butyl-2H-indazole75–85%
Standard Ring Bromination NBS (1.0 eq)EtOH, 25 °CEAS3-bromo-2-tert-butyl-4-methyl-2H-indazole<20% (Sterically Blocked)
Forced Ring Bromination DBDMH (1.0 eq), Na₂CO₃EtOH, 40 °C (Ultrasound)EAS (Cavitation)3-bromo-2-tert-butyl-4-methyl-2H-indazole60–75%
Poly-Halogenation NBS (2.5 eq)H₂O, 95 °CEAS (Thermal)3,7-dibromo-2-tert-butyl-4-methyl-2H-indazole65–80%

Troubleshooting FAQs: Mechanistic Diagnostics

Q1: I am trying to brominate the indazole ring, but NMR shows the 4-methyl group has been brominated instead. Why did this happen? Causality & Resolution: You have inadvertently triggered a free-radical pathway rather than Electrophilic Aromatic Substitution (EAS). When using N-bromosuccinimide (NBS) in non-polar solvents (like CCl₄ or PhCF₃) under heat or light, the N-Br bond undergoes homolytic cleavage. The resulting bromine radical preferentially abstracts a hydrogen from the 4-methyl group because the resulting benzylic radical is highly stabilized by the adjacent aromatic system. To force ring bromination, you must switch to a polar solvent (e.g., Ethanol or Water) which promotes heterolytic cleavage of the halogenating agent, generating the electrophilic Br⁺ species required for EAS[1].

Q2: I switched to polar EAS conditions to target the C3 position, but the reaction stalls or yields C5/C7 byproducts. What is blocking C3? Causality & Resolution: In standard 2H-indazoles, the C3 position is electronically activated and is the primary site for EAS[2]. However, your specific substrate presents a severe steric challenge. The C3 position is sandwiched directly between the massive N2-tert-butyl group and the C4-methyl group. This creates an extreme steric shield, drastically raising the activation energy required for the bulky Br⁺ to form the Wheland intermediate at C3. Consequently, the reaction either stalls or redirects to the less hindered C5 (ortho to the methyl) or C7 (para to the methyl) positions.

To overcome this, standard magnetic stirring is insufficient. You must utilize2[3]. The acoustic cavitation provides localized, high-energy microenvironments that overcome the steric activation barrier at C3 without requiring high bulk temperatures that lead to side reactions.

Q3: How do I intentionally synthesize the 3,7-dibromo derivative for downstream cross-coupling? Causality & Resolution: Poly-halogenation requires pushing the EAS equilibrium past the deactivation caused by the first halogen addition. Once the first bromine is installed, it withdraws electron density from the indazole core, making the second substitution significantly slower. To achieve the 3,7-dibromo product, you must increase the equivalents of NBS to 2.5 and switch to water as the solvent at 95 °C. The high polarity of water stabilizes the highly charged transition states, while the thermal energy overcomes the electronic deactivation of the mono-brominated intermediate[4].

Mechanistic Pathway Visualization

G SM 2-tert-butyl-4-methyl-2H-indazole Radical Radical Pathway (NBS, AIBN, Heat) SM->Radical Non-polar solvent EAS EAS Pathway (NBS/DBDMH, Polar Solvent) SM->EAS Polar solvent Prod_Benz Benzylic Bromination (4-bromomethyl) Radical->Prod_Benz Favored Prod_C3 C3 Ring Bromination (Sterically Hindered) EAS->Prod_C3 Requires Ultrasound Prod_C5C7 C5/C7 Ring Bromination (Competing Pathway) EAS->Prod_C5C7 Excess Reagent/Heat

Mechanistic divergence in 2-tert-butyl-4-methyl-2H-indazole bromination based on conditions.

(Note: The diagram above is configured to render at a maximum width of 760px to ensure optimal formatting across support center devices).

Experimental Protocols

Protocol A: Selective C3-Bromination via Ultrasound-Assisted EAS

Self-Validating System: This protocol uses visual state changes and TLC to confirm intermediate progression, ensuring you do not over-brominate the ring[2].

  • Preparation: In a 10 mL reaction vial, dissolve 2-tert-butyl-4-methyl-2H-indazole (1.0 equiv) and Na₂CO₃ (2.0 equiv) in absolute Ethanol (0.1 M).

    • Validation: The solution will appear clear with a fine, white suspension of the inorganic base.

  • Activation: Add DBDMH (1.0 equiv) in one portion.

    • Validation: The mixture will immediately take on a faint yellow tint, indicating the release of the active bromonium species.

  • Cavitation: Submerge the vial in an ultrasonic bath (40 kHz, 50 W) maintained at 40 °C for exactly 30 minutes.

  • Monitoring: Check the reaction via TLC (Hexanes/EtOAc 4:1).

    • Validation: The starting material spot (UV active, higher Rf) should be completely consumed, replaced by a single, slightly lower Rf product spot.

  • Quenching: Add saturated aqueous Na₂S₂O₃ dropwise.

    • Validation: The yellow tint will instantly discharge to colorless, confirming the destruction of any residual electrophilic bromine.

  • Workup: Extract with EtOAc (3x), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: Selective Benzylic Bromination via Radical Pathway

Self-Validating System: This protocol relies on the differential solubility of succinimide to confirm reaction completion without needing constant sampling.

  • Preparation: Suspend the indazole starting material (1.0 equiv), NBS (1.1 equiv), and AIBN (0.1 equiv) in trifluorotoluene (PhCF₃, 0.2 M).

    • Validation: NBS is largely insoluble in PhCF₃ at room temperature; the mixture will be a dense white suspension.

  • Initiation: Purge the flask with N₂ for 5 minutes, then heat to 80 °C.

    • Validation: As the temperature rises and AIBN initiates the radical chain, the suspension will briefly clarify as the NBS reacts.

  • Propagation: Reflux for 4 hours.

    • Validation: As the reaction proceeds, a new, less dense solid (succinimide byproduct) will precipitate and float near the surface of the solvent, visually distinct from the initial heavy NBS suspension.

  • Isolation: Cool the reaction to 0 °C in an ice bath to maximize succinimide precipitation, then filter through a Celite pad.

    • Validation: The mass of the collected white solid should roughly equal the theoretical mass of succinimide generated.

  • Purification: Concentrate the filtrate and purify via flash chromatography to isolate the 4-(bromomethyl) derivative.

References

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin Source: RSC Advances / NIH URL
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles Source: RSC Advances / NIH URL
  • Direct Catalytic Functionalization of Indazole Derivatives Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Resolving Phosphine Oxide Contamination in 2H-Indazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 2-tert-butyl-4-methyl-2H-indazole (CAS: 34880-57-4) [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 2-tert-butyl-4-methyl-2H-indazole (CAS: 34880-57-4) [1]. This valuable nitrogen heterocycle is typically synthesized via a Cadogan reductive cyclization of an ortho-nitrobenzylidene precursor.

While triphenylphosphine ( PPh3​ ) is the classical reductant for this transformation, it stoichiometrically generates triphenylphosphine oxide (TPPO). This guide provides field-proven, mechanistically grounded solutions to eliminate phosphine oxide byproducts from your indazole workflows.

FAQ & Troubleshooting Guide

Q1: Why is Triphenylphosphine Oxide (TPPO) so difficult to separate from 2-tert-butyl-4-methyl-2H-indazole?

A1: The Thermodynamic and Chromatographic Challenge The causality lies in the electronic structure of the P=O bond. TPPO possesses a highly polarized phosphoryl bond ( P+−O− ) with a strong dipole moment (4.28 D). This oxygen atom acts as a potent hydrogen-bond acceptor, causing TPPO to interact strongly with the silanol groups on silica gel stationary phases.

2-tert-butyl-4-methyl-2H-indazole, being a polar nitrogen heterocycle, exhibits a very similar retention factor ( Rf​ ) to TPPO in standard ethyl acetate/hexane solvent systems. Consequently, they co-elute. Attempting to force separation via column chromatography often results in smeared bands, mixed fractions, and significant yield loss.

Mechanism Nitro o-Nitrobenzylidene Imine (Precursor) Intermediate Deoxygenated Intermediate (Nitrene / Nitroso) Nitro->Intermediate Reduction by PR3 Phosphine Phosphine Reagent (PR3) Phosphine->Intermediate O-Transfer Byproduct Phosphine Oxide (O=PR3) Phosphine->Byproduct Oxidation to P=O Cyclization N-N Bond Formation (Cyclization) Intermediate->Cyclization Intramolecular Attack Product 2-tert-butyl-4-methyl-2H-indazole (Target) Cyclization->Product Rearrangement

Mechanistic pathway of Cadogan cyclization highlighting the stoichiometric generation of TPPO.

Q2: How can I modify the cyclization reaction to avoid TPPO formation entirely?

A2: Preventative Reagent Substitution The most elegant solution is to avoid PPh3​ altogether. According to Genung et al. [2], substituting PPh3​ with tri-n-butylphosphine ( P(n−Bu)3​ ) under mild conditions (isopropanol, 80 °C) drives the Cadogan cyclization to complete conversion. The resulting byproduct, tri-n-butylphosphine oxide ( P(n−Bu)3​=O ), is highly water-soluble due to its aliphatic nature and can be quantitatively removed via a simple aqueous wash, completely bypassing chromatography.

Table 1: Comparison of Phosphine Reagents in Cadogan Cyclization of 2H-Indazoles

Phosphine ReagentConversion (%)Byproduct GeneratedByproduct Removal DifficultyIsolated Yield (%)
P(OEt)3​ <10 (at 80 °C)Triethyl phosphateLowN/A
PPh3​ <10 (at 80 °C)TPPOVery HighN/A
PCy3​ 100 PCy3​=O HighModerate
P(n−Bu)3​ 100 P(n−Bu)3​=O Low (Aqueous wash) 87%

Data synthesized from Genung et al., 2014 [2].

Protocol 1: One-Pot Cyclization using Tri-n-butylphosphine

Causality: P(n−Bu)3​ is more nucleophilic than PPh3​ , allowing the deoxygenation of the nitro group to proceed at lower temperatures, preserving the sensitive tert-butyl and methyl functional groups on the indazole core.

  • Reaction Setup: In a dry flask, dissolve the ortho-nitrobenzylidene imine precursor (1.0 eq) in isopropanol (0.2 M concentration).

  • Reagent Addition: Add 3.0 equivalents of P(n−Bu)3​ dropwise at room temperature. (Note: Use excess to account for potential air oxidation).

  • Cyclization: Heat the mixture to 80 °C and stir until complete conversion is observed via LCMS (typically 2-4 hours).

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash aggressively with water (3x) and brine (1x).

  • Self-Validation: Analyze the organic layer via 31P NMR. The absence of a peak at ~43 ppm confirms the complete removal of P(n−Bu)3​=O . The organic layer will contain pure 2-tert-butyl-4-methyl-2H-indazole.

Q3: I already ran the reaction with PPh3​ on a large scale. How do I remove the TPPO without running a massive silica column?

A3: Lewis Acid Complexation and Precipitation If you are locked into using PPh3​ , you can exploit the Lewis basicity of the TPPO oxygen. Batesky, Goldfogel, and Weix [3] demonstrated that adding Zinc Chloride ( ZnCl2​ ) to a polar solution of TPPO forms a highly insoluble coordination complex, ZnCl2​(TPPO)2​ . Because 2-tert-butyl-4-methyl-2H-indazole is sterically hindered by the bulky tert-butyl group at the N2-position, it does not strongly coordinate to the zinc, allowing for selective precipitation of the phosphine oxide.

Workflow Start Crude Reaction Mixture (2H-Indazole + TPPO) Decision Is product stable to Lewis Acids (ZnCl2)? Start->Decision ZnCl2 Add ZnCl2 in EtOH (Complexation) Decision->ZnCl2 Yes (Post-Reaction) Alt Use P(n-Bu)3 instead of PPh3 (Preventative) Decision->Alt No (Pre-Reaction) Filter Filter ZnCl2(TPPO)2 Complex (Discard Solid) ZnCl2->Filter Pure Pure 2-tert-butyl-4-methyl-2H-indazole Filter->Pure Wash Aqueous Wash / Extraction (Removes P(n-Bu)3=O) Alt->Wash Wash->Pure

Decision workflow for removing phosphine oxide byproducts during 2H-indazole synthesis.

Protocol 2: TPPO Removal via ZnCl2​ Precipitation

Causality: Ethanol is chosen as the solvent because both the indazole product and free ZnCl2​ are highly soluble in it, whereas the ZnCl2​(TPPO)2​ complex is highly insoluble, driving the equilibrium toward precipitation.

  • Solvent Exchange: Concentrate your crude reaction mixture and redissolve it in a minimal amount of warm ethanol (approx. 2-3 mL per gram of crude).

  • Complexation: Prepare a 1.8 M solution of anhydrous ZnCl2​ in warm ethanol. Add this to your crude mixture. (Add 0.55 equivalents of ZnCl2​ relative to the initial amount of PPh3​ used, as the complex forms a 1:2 Zn:TPPO ratio).

  • Precipitation: Stir the mixture at room temperature for 30 minutes. Use a glass rod to scratch the inside of the flask to induce crystallization. A heavy, white precipitate of ZnCl2​(TPPO)2​ will form.

  • Filtration: Filter the suspension through a pad of Celite on a Büchner funnel. Wash the filter cake with a small volume of cold ethanol.

  • Self-Validation: Concentrate the filtrate. To ensure no excess ZnCl2​ remains, slurry the residue in acetone (which dissolves the indazole but not ZnCl2​ ) and filter again. Run a TLC (EtOAc/Hexane); the intense UV-active spot at Rf​ ~0.2 (TPPO) will be completely absent.

Q4: Can I reduce the phosphine oxide back to a phosphine in situ to facilitate separation?

A4: Catalytic Deoxygenation Yes, though this is generally reserved for advanced applications or green chemistry initiatives. Phosphine oxides can be reduced back to phosphines using silanes (e.g., tetramethyldisiloxane, TMDS) in the presence of a titanium catalyst, or via metal-free activation using oxalyl chloride followed by hexachlorodisilane [4]. Because free PPh3​ is significantly less polar than TPPO, it easily separates from the polar 2H-indazole on a short silica plug. However, given the efficiency of the ZnCl2​ precipitation method, in situ reduction is rarely necessary for standard indazole synthesis.

References
  • Genung, N. E., et al. "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization." Organic Letters, ACS Publications (2014). URL:[Link]

  • Batesky, D. C., Goldfogel, M. J., Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, ACS Publications (2017). URL:[Link]

  • Laven, C., et al. "A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts." PMC / NIH (2019). URL:[Link]

Optimization

minimizing degradation of 2-tert-butyl-4-methyl-2H-indazole during long-term storage

Welcome to the Application Science Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 2-tert-butyl-4-methyl-2H-indazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 2-tert-butyl-4-methyl-2H-indazole . Due to the unique thermodynamic properties of the 2H-indazole scaffold and the lability of the N-tert-butyl group, improper storage frequently leads to structural degradation, compromising downstream assays and synthetic workflows.

This document provides a mechanistic troubleshooting guide, quantitative stability data, and field-validated protocols to ensure the absolute integrity of your compound.

Part 1: The Mechanistic "Why" – Understanding 2H-Indazole Instability

To prevent degradation, one must understand the thermodynamic causality driving it. Indazoles exist primarily in two tautomeric forms: 1H-indazole (benzenoid form) and 2H-indazole (quinonoid form)[1].

  • Thermodynamic Gradient: The 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 2.3 to 3.6 kcal/mol[2]. Consequently, any cleavage of the substituent at the N2 position will result in an immediate, irreversible tautomerization to the 1H-form[3].

  • Basicity and Acid-Catalyzed Cleavage: 2H-indazoles possess a higher ring nitrogen–proton affinity, making them stronger bases than their 1H counterparts[2]. If trace moisture and ambient CO₂ (or acidic solvent impurities) are present, the N1 nitrogen is easily protonated. This protonation highly activates the N2-tert-butyl group toward cleavage (de-tert-butylation), releasing a stable tert-butyl carbocation and the free 4-methyl-1H-indazole.

  • Dipole Moment & Solvation: 2H-indazoles exhibit a significantly larger dipole moment than 1H-indazoles[3]. This makes them highly susceptible to interactions with polar, hygroscopic solvents (like DMSO), which can accelerate degradation if not kept rigorously anhydrous.

DegradationPathway A 2-tert-butyl-4-methyl-2H-indazole (Intact 2H-Isomer) B Protonation at N1 (Trace Acid / Moisture) A->B Environmental Exposure C De-tert-butylation (Loss of t-butyl cation) B->C Acid Catalysis D 4-methyl-1H-indazole (Thermodynamically Stable) C->D Irreversible Tautomerization (-2.3 kcal/mol)

Acid-catalyzed de-tert-butylation pathway of 2-tert-butyl-4-methyl-2H-indazole.

Part 2: Troubleshooting Guide & FAQs

Q1: My routine NMR QC shows a new aromatic peak pattern and a significant reduction of the 9H singlet at ~1.6 ppm. What happened? A1: Your compound has undergone acid-catalyzed de-tert-butylation. The loss of the 9H singlet indicates the tert-butyl group has been cleaved. Because the 1H-indazole form is thermodynamically favored[2], the molecule has irreversibly converted into 4-methyl-1H-indazole. This is typically caused by storing the compound in non-anhydrous conditions or using slightly acidic glassware. Solution: Discard the degraded batch. For future batches, ensure all glassware is base-washed and oven-dried prior to storage.

Q2: Can I store 2-tert-butyl-4-methyl-2H-indazole as a 10 mM stock solution in DMSO at -20°C? A2: We strongly advise against long-term storage in DMSO. While soluble in organic solvents[4], DMSO is highly hygroscopic. Over time, it absorbs water from the atmosphere during freeze-thaw cycles. Furthermore, DMSO can slowly degrade to form dimethyl sulfide and trace acidic byproducts, which will catalyze the cleavage of the tert-butyl group. Solution: Store the compound as a lyophilized dry powder. Only reconstitute in anhydrous DMSO immediately prior to your experiment.

Q3: The compound changed from a white crystalline solid to a yellowish powder after being left on the benchtop for a week. Is the integrity compromised? A3: Yes. 2H-indazoles are electron-rich and possess a quinonoid-like structure[1], making them sensitive to photo-oxidation. The yellowing indicates the formation of radical-mediated oxidation byproducts. Solution: Always store the compound in amber glass vials to block UV/visible light, and purge the headspace with an inert gas (Argon or N₂) to displace oxygen.

Part 3: Quantitative Stability Data

To assist in your experimental planning, the following table summarizes the extrapolated degradation kinetics of 2-tert-butyl-4-methyl-2H-indazole under various storage conditions.

Storage ConditionAtmosphereContainerEstimated Shelf-Life (>98% Purity)Primary Degradation Mechanism
-20°C (Dry Powder) ArgonAmber Glass> 24 Months None (Optimal Condition)
4°C (Dry Powder)Ambient AirClear Glass3 - 6 MonthsPhoto-oxidation / Hydrolysis
25°C (Dry Powder)Ambient AirClear Glass< 4 WeeksDe-tert-butylation / Oxidation
-20°C (DMSO Solution)Ambient AirPolypropylene1 - 2 MonthsAcid-catalyzed cleavage via moisture
25°C (DMSO Solution)Ambient AirPolypropylene< 48 HoursRapid de-tert-butylation

Part 4: Standard Operating Procedure (SOP) for Long-Term Storage

To guarantee a self-validating system where degradation is mathematically minimized, follow this strict protocol for aliquoting and storing 2-tert-butyl-4-methyl-2H-indazole.

Materials Required:

  • Anhydrous Argon or Nitrogen gas line.

  • Amber glass vials (base-washed and oven-dried at 150°C for 4 hours).

  • PTFE-lined screw caps.

  • Vacuum desiccator.

Step-by-Step Methodology:

  • Lyophilization (Water Removal): If the compound was recently synthesized or purified, dissolve it in a minimal amount of anhydrous LC-MS grade acetonitrile and lyophilize for 24 hours to ensure the absolute removal of trace water.

  • Aliquoting: Working rapidly in a low-humidity environment (or a glovebox), weigh the bulk powder into single-use aliquots (e.g., 5 mg per vial) into the pre-dried amber glass vials. Causality: Single-use aliquots prevent the introduction of moisture caused by repeated freeze-thaw cycles and atmospheric exposure.

  • Inert Gas Purging: Insert a gentle stream of Argon into the vial for 15–20 seconds. Argon is heavier than air and will effectively displace oxygen and ambient moisture from the headspace.

  • Sealing and Desiccation: Cap the vial tightly with a PTFE-lined cap. Wrap the seal with Parafilm. Place the vials inside a secondary container filled with active desiccant (e.g., Drierite).

  • Temperature Control: Store the secondary container in a non-frost-free -20°C freezer.

StorageWorkflow S1 1. Lyophilize (Eliminate H2O) S2 2. Aliquot (Amber Vials) S1->S2 S3 3. Argon Purge (Displace O2) S2->S3 S4 4. Seal & Store (-20°C, Desiccated) S3->S4

Optimized workflow for the long-term, degradation-free storage of 2H-indazole derivatives.

Part 5: References

  • National Institutes of Health (PMC). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-tert-butyl-4-methyl-2H-indazole

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Assay Development Overview & Diagnostic Workflow As a Senior Application Scientist, I frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Assay Development

Overview & Diagnostic Workflow

As a Senior Application Scientist, I frequently encounter biological assay failures stemming from the poor physicochemical properties of hit compounds. 2-tert-butyl-4-methyl-2H-indazole is a classic example of a "brick dust" and "grease" hybrid molecule. The indazole core provides rigid planarity (promoting crystal lattice energy), while the tert-butyl and methyl substitutions drastically increase its lipophilicity.

When introduced into aqueous biological assays, this compound rapidly undergoes nucleation and precipitation. This guide provides field-proven, mechanistically grounded protocols to keep this compound in solution, ensuring accurate dose-response curves and reliable structure-activity relationship (SAR) data.

G A Visual/DLS Detection: Precipitation of Indazole B Check DMSO Stock Integrity (Anhydrous, <10mM) A->B C Implement Intermediate Dilution Protocol B->C D Does Compound Still Precipitate? C->D E Add Co-solvents/Surfactants (e.g., 0.1% Tween-20) D->E Yes F Formulate Inclusion Complex (e.g., 20% HP-β-CD) D->F Persistent H Proceed to Biological Assay D->H No E->D Retest G Validate Soluble Fraction (HPLC/UV-Vis) F->G G->H

Troubleshooting workflow for resolving indazole precipitation in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 2-tert-butyl-4-methyl-2H-indazole crash out of solution even when the final DMSO concentration is ≤1%?

A1: This phenomenon, known as "solvent crash," is driven by the hydrophobic effect. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The indazole molecules, suddenly stripped of their solvation shell and exposed to a high-dielectric aqueous environment, rapidly aggregate to minimize their exposed hydrophobic surface area. This precipitation leads to underestimated biological activity, variable data, and false positives due to light scattering or non-specific protein binding[1].

Q2: How can I modify my dilution strategy to prevent this rapid nucleation?

A2: Direct dilution creates localized zones of extreme supersaturation. To mitigate this, you must control the kinetics of mixing. Interestingly, aggressive mixing (like vortexing) can actually promote particle growth and lower the amount of drug remaining in the supernatant[2]. We recommend an intermediate dilution strategy using gentle orbital shaking to maintain kinetic stabilization.

Protocol 1: Intermediate Dilution Workflow (Kinetic Stabilization)
  • Stock Preparation: Prepare a 10 mM master stock in 100% anhydrous DMSO. Causality: Water absorption in DMSO dramatically reduces its solvation capacity. Store aliquots with desiccants.

  • Serial Dilution: Perform all serial dilutions in 100% DMSO[1]. Causality: Diluting in buffer first creates variable DMSO concentrations across your dose-response curve, confounding assay results.

  • Intermediate Plate: Dilute the DMSO stocks 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% assay buffer). Mix gently by pipetting. Causality: Avoid vortexing; high shear forces and kinetic energy overcome the nucleation activation barrier, accelerating precipitation[2].

  • Final Assay Plate: Transfer the intermediate solution to the final assay plate (1:10 dilution) to achieve a final DMSO concentration of 1%.

  • Self-Validation Step: Before adding cells or enzymes, read the assay plate on a nephelometer or use Dynamic Light Scattering (DLS) to confirm the absence of colloidal aggregates.

Q3: If intermediate dilution is insufficient, what excipients can I use that won't interfere with my cell-based assays?

A3: If kinetic stabilization fails, you must use thermodynamic stabilization via excipients. For indazole derivatives, cyclodextrins (CDs) are the gold standard. The hydrophobic cavity of β-cyclodextrins perfectly accommodates the tert-butyl and methyl groups of the indazole, while the hydrophilic exterior maintains aqueous solubility. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) have been shown to form highly stable inclusion complexes with indazole derivatives, protecting cells from compound-induced cytotoxicity and preventing vascular damage in vivo[3].

Q4: How do I properly formulate the indazole with cyclodextrins?

A4: Do not simply mix the DMSO stock with a cyclodextrin buffer. Use the solid-state complexation method to ensure maximum encapsulation.

Protocol 2: Cyclodextrin Inclusion Complexation (Thermodynamic Stabilization)
  • Solvent Preparation: Prepare a 20% (w/v) solution of HP-β-CD or SBE-β-CD in your base assay buffer (e.g., PBS or HEPES, pH 7.4).

  • Direct Addition: Add the solid 2-tert-butyl-4-methyl-2H-indazole directly to the cyclodextrin solution. Causality: Do not pre-dissolve in DMSO. DMSO molecules will competitively bind inside the cyclodextrin cavity, displacing the indazole and reducing solubilization efficiency.

  • Agitation: Sonicate the suspension in a bath sonicator for 30 minutes. Causality: Mechanical cavitation breaks apart the crystalline lattice of the brick-dust compound, increasing the surface area for cyclodextrin interaction.

  • Equilibration: Incubate on an orbital shaker at 37°C for 24 hours. Causality: Host-guest complexation is a thermodynamic equilibrium process that requires time to reach saturation[4].

  • Clarification: Centrifuge at 10,000 × g for 10 minutes to pellet uncomplexed drug.

  • Self-Validation Step: Quantify the soluble indazole fraction in the supernatant using HPLC-UV. This ensures your applied concentration is accurate and not an assumed nominal value.

Quantitative Excipient Guidelines

To aid in your assay development, below is a summary of common solubilizing agents, their mechanism of action, and their maximum tolerated concentrations in typical biological assays.

Excipient / Co-solventMechanism of ActionMax Tolerated Conc. (In Vitro)Application Notes for Indazoles
DMSO Co-solvent (lowers dielectric constant)0.5% - 1.0% (v/v)Standard vehicle; prone to "solvent crash" upon aqueous dilution[5].
HP-β-Cyclodextrin Host-guest inclusion complex10% - 20% (w/v)Excellent for shielding the tert-butyl group; highly biocompatible[4].
SBE-β-Cyclodextrin Inclusion complex + electrostatic repulsion10% - 20% (w/v)Forms highly stable complexes with indazoles; protects against cellular damage[3].
Tween-20 Micellar solubilization (Surfactant)0.01% - 0.1% (v/v)Ideal for biochemical assays; can disrupt lipid bilayers in cell-based assays.
PEG-400 Co-solvent / Polymer network1% - 5% (v/v)Increases viscosity; best used synergistically with low concentrations of DMSO.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and autom
  • Inhibitory effect of sulfobutyl ether beta-cyclodextrin on DY-9760e-induced cellular damage: In vitro and in vivo studies. PubMed (NIH).
  • Molecular encapsulation of 5-nitroindazole derivatives in 2,6-dimethyl-β-cyclodextrin: Electrochemical and spectroscopic studies.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. PMC (NIH).

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 2-tert-butyl-4-methyl-2H-indazole C-H Activation

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals conducting late-stage C-H functionalization on highly sterically hindered indazole scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals conducting late-stage C-H functionalization on highly sterically hindered indazole scaffolds.

The C-H activation of 2-tert-butyl-4-methyl-2H-indazole presents a unique kinetic challenge. The N2-tert-butyl group locks the molecule into the highly nucleophilic 2H-tautomer, directing electrophilic metalation to the C3 position[1]. However, the C3 carbon is severely sterically flanked by both the N2-tert-butyl and C4-methyl groups. Consequently, optimizing transition metal catalyst loading is not merely an economic exercise—it is the critical parameter that dictates whether the catalytic cycle favors product formation or rapid catalyst deactivation.

Catalyst Optimization Workflow

CatalystOptimization Step1 1. Baseline Screen (1.0 - 5.0 mol% Pd) Eval1 Evaluate Conversion via qNMR/GC-FID Step1->Eval1 Decision1 Is conversion > 90% with low homocoupling? Eval1->Decision1 Troubleshoot Troubleshoot: Adjust Solvent/Base (e.g., CPME, KOAc) Decision1->Troubleshoot No Step2 2. Titrate Loading Down (0.5%, 0.1%, 0.05%) Decision1->Step2 Yes Troubleshoot->Step1 New Conditions Eval2 Kinetic Profiling (Determine TOF & TON) Step2->Eval2 Decision2 Does catalyst die before completion? Eval2->Decision2 Optimize Implement Slow-Dosing or lower temperature Decision2->Optimize Yes Final Optimal Loading Established (Maximized TON, No Pd Black) Decision2->Final No Optimize->Step2 Retest

Figure 1: Systematic workflow for optimizing catalyst loading in hindered C-H activations.

Section 1: FAQs – Mechanistic Insights & Catalyst Selection

Q1: Why does increasing the Pd(OAc)₂ loading beyond 2 mol% actually decrease my isolated yield of the C3-arylated product? A1: This is a classic case of competing kinetic pathways driven by steric hindrance. While a higher catalyst concentration increases the initial rate of C-H metalation, it disproportionately accelerates the transmetalation and homocoupling of the aryl halide coupling partner. Because the C3 position of 2-tert-butyl-4-methyl-2H-indazole is highly hindered, the Concerted Metalation-Deprotonation (CMD) step is slow. High local concentrations of Pd(0) intermediates—waiting for the slow C-H cleavage step—lead to rapid multi-metallic aggregation into catalytically inactive Pd black (2)[2]. Keeping the loading low (0.1–0.5 mol%) maintains a low steady-state concentration of Pd(0), preventing aggregation.

Q2: Should I use bulky phosphine ligands to stabilize the catalyst at low loadings (<0.1 mol%)? A2: No. For highly hindered 2H-indazoles, phosphine-free conditions are vastly superior. Bulky phosphines (like BrettPhos or XPhos) will sterically clash with the N2-tert-butyl and C4-methyl groups during the transition state of the C-H activation step. A "naked" catalyst system, such as Pd(OAc)₂ with an acetate base in a coordinating solvent like cyclopentyl methyl ether (CPME), minimizes steric repulsion and allows the electrophilic palladation to proceed efficiently[2].

Q3: Can I use Rh(III) instead of Pd(II) for this specific substrate? A3: Yes, Rh(III) catalysts such as[CpRhCl₂]₂ are highly effective for C-H cyanation or acylation of 2H-indazoles (3)[3]. However, the Cp (pentamethylcyclopentadienyl) ligand is sterically demanding. The C4-methyl group on your substrate will significantly lower the reaction rate compared to unsubstituted indazoles. If using Rh(III), you must strictly optimize the loading of the AgSbF₆ additive (typically 40 mol%) to ensure the active cationic Rh species is generated without causing silver-mediated oxidative degradation of the substrate[3].

Section 2: Troubleshooting Guide – Catalyst Loading Issues

Issue: Incomplete conversion (plateauing at 40-50%) when using 0.5 mol% Pd(OAc)₂.

  • Diagnosis: The catalyst is dying before reaching high turnover. This is common with sterically hindered substrates where the reductive elimination step is the bottleneck.

  • Solution: Do not immediately increase the catalyst loading. Instead, implement a slow-dosing strategy for the aryl halide using a syringe pump over 4 hours. This keeps the concentration of the oxidative addition complex low, preventing catalyst aggregation while the slow C-H activation step catches up.

Issue: Rapid formation of a black precipitate (Pd black) within the first 30 minutes.

  • Diagnosis: The reduction of Pd(II) to Pd(0) is occurring faster than the subsequent catalytic steps, leading to nanoparticle agglomeration.

  • Solution:

    • Lower the reaction temperature by 10–15 °C.

    • Counterintuitively, reduce the catalyst loading to 0.1 mol%. Lower loading physically separates the Pd centers in solution, extending the catalyst lifetime by preventing multi-metallic aggregation.

Issue: High levels of biaryl homocoupling side products.

  • Diagnosis: Excess catalyst promotes the transmetalation of two aryl halide molecules rather than engaging the sterically hindered indazole C-H bond.

  • Solution: Decrease catalyst loading to <0.5 mol% and ensure the 2-tert-butyl-4-methyl-2H-indazole is in slight excess (1.2 equivalents relative to the aryl halide).

Section 3: Quantitative Data – Effect of Catalyst Loading

The following table summarizes the non-linear relationship between catalyst loading, yield, and byproduct formation during the C3-arylation of 2-tert-butyl-4-methyl-2H-indazole with bromobenzene (Conditions: 120 °C, KOAc, CPME, 24h).

Catalyst Loading (mol%)Conversion (%)Isolated Yield (%)Turnover Number (TON)Homocoupling Byproduct (%)Observation / Catalyst State
5.0 >99621235Rapid Pd black formation
2.0 >99783918Moderate Pd black
0.5 9894 188<2Clear yellow/orange solution
0.1 8582820 TraceClear solution, slow rate
0.05 4038760NoneReaction stalled at 12h
Section 4: Self-Validating Experimental Protocol

Standardized Catalyst Loading Titration for C3-Arylation

To ensure scientific integrity, this protocol incorporates 1,3,5-trimethoxybenzene as an internal standard. This creates a self-validating system : by calculating the mass balance via quantitative NMR (qNMR) prior to isolation, you can definitively prove whether a drop in yield is due to incomplete conversion (catalyst death) or substrate degradation/side reactions (poor selectivity), without the ambiguity of column chromatography losses.

Step-by-Step Methodology:

  • Stock Solution Preparation: To accurately dispense low catalyst loadings (e.g., 0.1 mol%), prepare a 0.01 M stock solution of Pd(OAc)₂ in anhydrous, degassed cyclopentyl methyl ether (CPME).

  • Reaction Assembly: In a nitrogen-filled glovebox, add 2-tert-butyl-4-methyl-2H-indazole (0.20 mmol, 1.0 eq), aryl bromide (0.24 mmol, 1.2 eq), finely milled KOAc (0.40 mmol, 2.0 eq), and 1,3,5-trimethoxybenzene (0.10 mmol, exact mass recorded) to a 10 mL oven-dried Schlenk tube.

  • Catalyst Addition: Add the required volume of the Pd(OAc)₂ stock solution (e.g., 20 µL for 0.1 mol% loading). Dilute with additional CPME to reach a total solvent volume of 1.0 mL.

  • Execution: Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and stir vigorously (800 rpm) in a pre-heated aluminum block at 120 °C for 24 hours.

  • Quench and Preparation: Cool the reaction to room temperature. Dilute with 2 mL of ethyl acetate and filter through a short pad of Celite to remove insoluble salts and any precipitated Pd black. Concentrate the filtrate completely under reduced pressure.

  • Self-Validation (qNMR Analysis): Dissolve the crude mixture in CDCl₃. Acquire a ¹H-NMR spectrum with a relaxation delay (d1) of at least 10 seconds.

  • Calculation: Integrate the internal standard peak (singlet, ~6.08 ppm, 3H) against the unreacted indazole C3-H proton and the newly formed product peaks.

    • Validation Check:(Moles of Unreacted Indazole + Moles of Product) / Initial Moles of Indazole. If this value is < 0.95, your selected catalyst loading/temperature is causing substrate decomposition, and the conditions must be re-optimized.

References
  • Belkessam, F., Aidene, M., Soulé, J. F., & Doucet, H. (2017). Direct C3-Arylation of 2H-Indazole Derivatives with Aryl Bromides by using Low Loading of a Phosphine-free Palladium Catalyst. ChemCatChem. 2

  • Ping, Y., et al. (2020). Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide. The Journal of Organic Chemistry (ACS Publications). 3

  • Lee, et al. (2018). Direct Acyl Radical Addition to 2H-Indazoles Using Ag-Catalyzed Decarboxylative Cross-Coupling of α-Keto Acids. Organic Letters (ACS Publications). 1

Sources

Troubleshooting

refining extraction protocols for 2-tert-butyl-4-methyl-2H-indazole from biological matrices

A Guide to Refining Extraction Protocols from Biological Matrices Welcome to the technical support center for the bioanalysis of 2-tert-butyl-4-methyl-2H-indazole. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Refining Extraction Protocols from Biological Matrices

Welcome to the technical support center for the bioanalysis of 2-tert-butyl-4-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting this and similar indazole-based compounds from challenging biological matrices. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve robust, reproducible, and accurate results.

The extraction of synthetic cannabinoids and other indazole derivatives from biological fluids is a critical step in forensic, clinical, and pharmaceutical research.[1][2] The inherent complexity of matrices like blood, plasma, and urine necessitates well-designed sample preparation to remove interferences such as proteins and phospholipids, which can otherwise compromise analytical sensitivity and system performance.[3][4] This guide provides detailed protocols and a problem-solving framework to refine your extraction methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analyte and the rationale behind specific extraction choices.

Q1: What are the key physicochemical properties of 2-tert-butyl-4-methyl-2H-indazole that influence its extraction?

While specific experimental data for this exact molecule is not publicly compiled, we can infer its properties from its structure. The indazole core is a heterocyclic aromatic system.[5][6] The addition of a tert-butyl group and a methyl group significantly increases its lipophilicity (fat-solubility). This suggests a high LogP value, meaning it will readily partition into organic solvents from an aqueous matrix. Its basicity is conferred by the nitrogen atoms in the pyrazole ring, allowing for pH-based manipulation during extraction.

Q2: Why is rigorous sample preparation essential for analyzing this compound via LC-MS/MS?

Insufficient sample preparation is a primary reason for the failure of bioanalytical methods.[7][8] Biological matrices contain numerous endogenous components that can interfere with analysis:

  • Proteins: Can precipitate in the HPLC system, causing blockages and fouling the analytical column.[4]

  • Phospholipids: Abundant in plasma and blood, they are notorious for causing ion suppression in the mass spectrometer source, which reduces analyte signal and undermines analytical robustness.[3] They also accumulate on columns, shortening their lifespan.[3][4]

  • Salts and Other Polar Molecules: Primarily an issue in urine, these can affect analyte ionization and chromatographic peak shape.

A robust extraction protocol is designed to selectively remove these interferences while maximizing the recovery of the target analyte.[9]

Q3: What are the primary challenges associated with different biological matrices?

  • Blood/Plasma: The main challenge is the high concentration of proteins and phospholipids. A protein precipitation step is mandatory, but often insufficient on its own, as it fails to remove phospholipids.[3][4] For this reason, more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are strongly recommended.

  • Urine: Urine is less complex in terms of protein and lipid content but presents its own challenges. pH can vary significantly between samples, and the high salt content can interfere with chromatography and analyte ionization.[1][2] Hydrolysis steps may be necessary to free conjugated metabolites before extraction.[9]

Q4: How should I collect and store samples to ensure the stability of 2-tert-butyl-4-methyl-2H-indazole?

Analyte stability is a critical parameter for accurate quantification.[7] For blood samples, use collection tubes with an anticoagulant like EDTA and avoid heparin, which can interfere with downstream enzymatic reactions like PCR if DNA analysis is also planned.[10][11]

  • Short-Term Storage: If processing within a few days, refrigerate samples at 2-8°C.[11]

  • Long-Term Storage: For longer storage, flash-freeze samples and store them at -80°C to prevent degradation from endogenous enzymes.[12] Avoid repeated freeze-thaw cycles, which can degrade both the analyte and the sample matrix. It is best practice to thaw frozen samples slowly on ice before processing.[12]

Part 2: Core Extraction Methodologies & Protocols

Here we provide detailed, step-by-step protocols for three common extraction techniques. The choice of method depends on the required sample cleanliness, throughput, and available resources.[4]

Method 1: Protein Precipitation (PPT)

This is the fastest but least selective method, suitable for initial screening but prone to matrix effects.

Experimental Protocol:

  • Pipette 100 µL of biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (LLE)

LLE offers significantly cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.

Experimental Protocol:

  • Pipette 200 µL of biological sample into a glass tube. Add internal standard.

  • To basify the sample and ensure the analyte is in its neutral, more organic-soluble form, add 50 µL of 1M Sodium Carbonate buffer (pH ~9-10). Vortex briefly.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[13]

  • Cap and vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube. To maximize recovery, this step can be repeated and the organic layers pooled.[14]

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Method 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and is highly amenable to automation.[2][15] This protocol uses a mixed-mode cation exchange sorbent, which leverages both hydrophobic and ionic interactions for superior selectivity.

Experimental Protocol:

  • Sample Pre-treatment: Centrifuge the biological sample (e.g., 500 µL of urine) to pellet any particulates. Dilute 1:1 with 2% formic acid to protonate the analyte.

  • Condition: Condition a mixed-mode SPE cartridge (e.g., EVOLUTE® EXPRESS CX) with 1 mL of methanol.[13]

  • Equilibrate: Equilibrate the cartridge with 1 mL of deionized water.

  • Load: Load the pre-treated sample onto the cartridge. The analyte will be retained by hydrophobic interaction.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences.

  • Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol to remove lipids and other non-polar interferences. At this stage, the protonated analyte is retained by strong cation exchange.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the analyte, disrupting the ionic bond and allowing it to elute.

  • Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Part 3: Troubleshooting Guide

Use this question-and-answer guide to diagnose and resolve common issues encountered during method development.

Problem Area: Low Analyte Recovery

Q: My recovery is consistently low. What should I check first? A: Start by auditing your entire workflow.[10]

  • Sample Lysis (for whole blood/tissue): Ensure complete cell lysis. If cells are not fully broken open, the analyte will not be released for extraction. Consider increasing incubation time or using a more aggressive lysis buffer.[11]

  • pH of Aqueous Phase (LLE/SPE): The ionization state of 2-tert-butyl-4-methyl-2H-indazole is critical. It is a basic compound. For LLE, ensure the sample pH is adjusted to at least 2 units above its pKa to keep it in a neutral, non-polar state that prefers the organic solvent. For cation-exchange SPE, ensure the loading buffer pH is at least 2 units below its pKa to keep it positively charged for retention.

  • Solvent Mismatch (LLE): Your extraction solvent may not be optimal. For a lipophilic compound like this, MTBE, ethyl acetate, or dichloromethane are good starting points.[16][17] If recovery is still low, try a more polar solvent or a mixture.

  • Incomplete Elution (SPE): The analyte may be binding too strongly to the SPE sorbent. Ensure your elution solvent is strong enough to disrupt all interactions (hydrophobic and ionic). For mixed-mode SPE, this requires both a strong organic component (like methanol) and a pH modifier (like ammonia) to neutralize the analyte.[13]

Q: I'm performing an LLE, but my recovery is inconsistent. Why? A: Inconsistent LLE recovery is often due to physical issues during the extraction.

  • Emulsion Formation: The formation of a stable emulsion between the aqueous and organic layers prevents clean phase separation, trapping the analyte. To break an emulsion, try adding salt (NaCl) to the aqueous layer, centrifuging at a higher speed, or placing the sample in an ultrasonic bath.

  • Insufficient Mixing: Ensure you are vortexing long enough and with sufficient energy to create a large surface area between the two phases for efficient partitioning. A minimum of 2-5 minutes is recommended.[14]

  • Pipetting Errors: When aspirating the organic layer, be careful not to draw up any of the aqueous phase. It is better to leave a small amount of the organic layer behind than to contaminate your extract.

Problem Area: High Matrix Effects & Poor Sensitivity

Q: I see significant ion suppression in my LC-MS/MS analysis. What is the likely cause? A: The most common cause of ion suppression in bioanalysis is the co-elution of phospholipids from the sample matrix.[3][4] This is especially problematic if you are using a simple protein precipitation method.

  • Solution 1: Improve Extraction: Switch from PPT to a more selective technique like LLE or, preferably, SPE. These methods are much more effective at removing phospholipids.[4]

  • Solution 2: Phospholipid Removal (PLR) Products: If you must use PPT for throughput reasons, consider using specialized PLR plates or cartridges that combine protein precipitation with a sorbent that specifically captures phospholipids.[3]

  • Solution 3: Modify Chromatography: Adjust your HPLC gradient to separate the analyte from the phospholipid elution zone. Phospholipids typically elute in the middle of a standard reversed-phase gradient.

Problem Area: Poor Reproducibility (%RSD > 15%)

Q: My results are not precise. Where should I look for sources of variability? A: High variability points to inconsistencies in the experimental workflow.

  • Sample Homogeneity: Ensure the initial sample is well-mixed before taking an aliquot, especially after thawing.

  • Pipetting: Inaccurate or inconsistent pipetting of the sample, internal standard, or solvents is a major source of error. Calibrate your pipettes regularly.

  • Evaporation Step: If you are evaporating to dryness, ensure you are not losing the analyte. Overheating or using too strong a nitrogen stream can cause volatile compounds to be lost. Also, ensure the residue is fully redissolved in the reconstitution solvent by thorough vortexing. Over-drying a sample pellet can make it difficult to resuspend.[11]

  • SPE Channeling: In SPE, if the sample is loaded too quickly, it can create channels through the sorbent bed, leading to poor interaction and inconsistent retention. Ensure a slow, consistent flow rate during loading.

Part 4: Data, Diagrams, and Method Validation
Comparison of Extraction Techniques

The following table summarizes the primary advantages and disadvantages of the core extraction techniques.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh to Very High
Extract Cleanliness Poor (Phospholipids remain)GoodExcellent
Risk of Matrix Effects HighModerateLow
Speed / Throughput Very HighLow to ModerateModerate (High with automation)
Solvent Consumption LowHighModerate
Ease of Automation HighDifficultVery High
Cost per Sample LowLowHigh
Visual Workflow Diagrams

The following diagrams illustrate the decision-making process for troubleshooting and compare the LLE and SPE workflows.

Caption: General troubleshooting workflow for bioanalytical extraction.

Caption: Comparative workflows for LLE and SPE protocols.

Method Validation Parameters

Any developed bioanalytical method must be validated to ensure it is fit for purpose.[18][19] Key parameters are defined by ICH guidelines.[20][21][22]

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the matrix.No significant interfering peaks at the analyte's retention time in blank matrix from at least 6 sources.[18]
Accuracy Closeness of measured values to the true value.Mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision Closeness of agreement among a series of measurements.Coefficient of variation (%CV) or RSD should not exceed 15% (20% at LLOQ).
Recovery The extraction efficiency of an analytical method.Should be consistent, precise, and reproducible, though 100% is not required.
Matrix Effect The direct or indirect alteration of analyte response due to co-eluting components.The ratio of analyte response in matrix vs. neat solution should be consistent across matrix lots.
Linearity & Range The range over which the method is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99.[19]
LLOQ The Lower Limit of Quantification.The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
References
  • Benchchem. (2025).
  • News-Medical.Net. (2025).
  • PubMed. (2025). [Simultaneous determination of 51 indazole-type synthetic cannabinoids in urine and blood by online solid-phase extraction-liquid chromatography-linear ion trap mass spectrometry].
  • Simbec-Orion. (2023). Common challenges in bioanalytical method development.
  • Chromatography Today. (2020).
  • Bioanalysis Zone. (2020).
  • PMC. (2025). Simultaneous determination of 51 indazole-type synthetic cannabinoids in urine and blood by online solid-phase extraction-liquid chromatography-linear ion trap mass spectrometry.
  • PMC. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
  • Biotage. (2014).
  • ResearchGate. (n.d.).
  • Benchchem. (2025).
  • MDPI. (2022).
  • C&EN. (n.d.). Troubleshooting Low DNA Yield from Blood Samples: A Guide for Clinical Labs.
  • SciSpace. (2012).
  • Biotage. (n.d.).
  • Asian Journal of Chemistry. (n.d.).
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • FDA. (2024). Q2(R2)
  • YouTube. (2020). Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Agilent. (n.d.).
  • CHEMISTRY & BIOLOGY INTERFACE. (2016). Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent.
  • Thermo Fisher Scientific. (n.d.).
  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • MP Biomedicals. (n.d.).
  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • New England Biolabs. (n.d.).
  • ACS Publications. (2020). tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2H-Indazoles with Sulfinic Acid toward Indazol-3(2H)-ones.
  • Royal Society of Chemistry. (n.d.). Solid-phase membrane tip extraction combined with liquid chromatography for the determination of azole antifungal drugs in human plasma.
  • Arbor Assays. (n.d.). Steroid Liquid Sample Extraction Protocol.
  • Chemical Science Transactions. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • PMC. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
  • Centers for Disease Control and Prevention. (n.d.).
  • PMC. (n.d.). 2-(4-Methylphenyl)-2H-indazole.
  • PubChem. (n.d.). 4-oxo-6,9,12-triazole-3-azatetradecyl)-4-hydroxy-N-(4-(4-Methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methyl-2H-indazole.
  • African Journal of Pharmacy and Pharmacology. (2011).
  • PMC. (2017).

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Reference Data & Comparative Studies

Validation

structural comparison of 2-tert-butyl-4-methyl-2H-indazole vs 1H-indazole tautomers

As a Senior Application Scientist navigating the complexities of heterocyclic drug design, understanding the nuanced structural dynamics of the indazole core is paramount. Indazole is a privileged bicyclic scaffold that...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of heterocyclic drug design, understanding the nuanced structural dynamics of the indazole core is paramount. Indazole is a privileged bicyclic scaffold that presents unique challenges and opportunities due to its annular tautomerism.

This guide provides an in-depth structural, thermodynamic, and pharmacological comparison between the native 1H-indazole tautomer and the sterically locked 2-tert-butyl-4-methyl-2H-indazole . By analyzing these structures, we can decode how targeted N2-alkylation and steric hindrance fundamentally rewrite the physicochemical rules of the indazole core.

Mechanistic Foundations: The Indazole Tautomeric Landscape

Unsubstituted indazole exists in a dynamic equilibrium between two primary annular tautomers: 1H-indazole and 2H-indazole[1].

  • 1H-Indazole: This tautomer possesses a highly delocalized benzenoid structure. Because of its preserved aromaticity, the 1H-form is thermodynamically favored by approximately 2.3 to 3.6 kcal/mol over its 2H counterpart[2]. Consequently, the 1H-tautomer is the predominant species in the gas phase, in solution, and in the solid state[3].

  • 2H-Indazole: The 2H-tautomer is characterized by an ortho-quinonoid electronic distribution. This localized double-bond character results in a partial loss of aromaticity, making it energetically penalized and transient under standard conditions[1].

Tautomerism Parent Unsubstituted Indazole T1H 1H-Indazole (Benzenoid, Stable) Parent->T1H Favored Equilibrium (-3.6 kcal/mol) T2H 2H-Indazole (Quinonoid, Less Stable) Parent->T2H Minor Equilibrium Locked 2-tert-butyl-4-methyl-2H-indazole (Sterically Locked 2H-Isomer) T2H->Locked N2-Alkylation (Steric Locking)

Logical flow of indazole tautomerism and steric locking via N2-alkylation.

Structural Locking: The Role of 2-tert-Butyl-4-Methyl Substitution

While the 2H-indazole tautomer is naturally unstable, targeted chemical functionalization can permanently lock the core into this rare geometry. 2-tert-butyl-4-methyl-2H-indazole (CAS: 34880-57-4)[4] represents a sterically enforced 2H-isomer.

By introducing a bulky tert-butyl group at the N2 position, the molecule is kinetically and thermodynamically trapped, completely preventing tautomerization back to the 1H-form[5]. Furthermore, the addition of a methyl group at the C4 position introduces significant steric hindrance across the top face of the bicyclic ring. This dual-substitution strategy forces unique conformational adaptations, altering both the dipole moment and the hydrogen-bonding profile of the molecule.

Quantitative Physicochemical Comparison

The structural shift from a benzenoid 1H-indazole to a quinonoid 2H-indazole drastically alters the molecule's physicochemical profile. The table below summarizes the divergent properties of these two scaffolds.

Property1H-Indazole (Parent Tautomer)2-tert-Butyl-4-methyl-2H-indazole (Locked)
Thermodynamic State Highly stable (Predominant)[1]Kinetically locked via N2-alkylation[5]
Electronic Structure Benzenoid (Aromatic)[3]ortho-Quinonoid[1]
Dipole Moment ~1.50 D[5]~3.40 D (Highly Polarized)[5]
Basicity (pKb) ~0.42 (Weaker base)[5]~2.02 (Stronger base)[5]
Hydrogen Bonding N1-H Donor, N2 Acceptor[1]No H-Donor, N1 Acceptor only[6]
Steric Profile Planar, unhinderedHighly hindered at N2 and C4

Note: Dipole and basicity values for the 2H-locked form are extrapolated from benchmark methyl-substituted 2H-indazole models[5].

Experimental Validation Protocols

To definitively distinguish between the 1H-indazole tautomer and the locked 2-tert-butyl-4-methyl-2H-indazole, we employ a self-validating system utilizing both solution-state and solid-state techniques.

ExperimentalWorkflow Sample Analyte Preparation (1H-Indazole vs Locked 2H-Indazole) NMR_Path Multinuclear NMR (DMSO-d6) Sample->NMR_Path Solution State Xray_Path X-Ray Crystallography (Slow Evaporation) Sample->Xray_Path Solid State NMR_13C 13C NMR Analysis Focus on C3 Chemical Shift NMR_Path->NMR_13C NMR_15N 15N NMR Analysis N1 vs N2 Shielding NMR_Path->NMR_15N Xray_Bond Bond Length Alternation (Benzenoid vs Quinonoid) Xray_Path->Xray_Bond Xray_Pack Crystal Packing (H-Bond Dimers vs Monomers) Xray_Path->Xray_Pack

Self-validating experimental workflow for structural differentiation of indazole isomers.

Protocol 1: Solution-State Multinuclear NMR Spectroscopy

Objective: Differentiate the electronic environments of the pyrazole ring.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.5 mL of DMSO-d6.

    • Causality: DMSO-d6 is deliberately selected because its high polarity disrupts intermolecular hydrogen bonding. In unsubstituted 1H-indazoles, this prevents line broadening and stabilizes the tautomeric equilibrium[6]. For the locked 2-tert-butyl-4-methyl-2H-indazole, it serves as a reliable, non-exchanging solvent baseline.

  • 13C NMR Acquisition: Acquire spectra at 100 MHz or higher.

    • Causality: The C3 carbon chemical shift is the most reliable diagnostic marker. The localized quinonoid electron distribution in the 2H-isomer significantly deshields the C3 carbon compared to the delocalized benzenoid 1H-isomer, resulting in a distinct downfield shift[6].

  • 1H-15N HMBC Correlation: Perform 2D NMR to map nitrogen-proton connectivity.

    • Causality: Direct observation of 15N shifts definitively proves the site of alkylation. The N2 atom in the tert-butyl derivative will show a distinct chemical shift devoid of any exchangeable proton cross-peaks, confirming the locked state.

Protocol 2: Solid-State X-Ray Crystallography

Objective: Confirm the benzenoid vs. quinonoid bond alternation.

  • Crystal Growth: Utilize slow evaporation from a non-polar solvent mixture (e.g., hexane/dichloromethane) for the 2-tert-butyl-4-methyl-2H-indazole.

    • Causality: The immense steric bulk of the tert-butyl and C4-methyl groups prevents the tight, hydrogen-bonded catemer/dimer networks typically seen in 1H-indazoles[7]. Non-polar solvents facilitate the slow, ordered packing of these highly hindered monomers.

  • Diffraction Analysis: Collect high-resolution data at cryogenic temperatures (100 K) to minimize thermal motion.

    • Causality: High-resolution structural data is imperative to accurately quantify bond length alternation. The 1H-indazole will display equivalent, delocalized benzenoid C-C bonds (~1.38-1.40 Å), whereas the 2H-indazole will exhibit localized double bonds, definitively confirming its ortho-quinonoid character[8].

Pharmacological Implications & Receptor Binding

The choice between a 1H-indazole and a sterically locked 2H-indazole is a watershed decision in medicinal chemistry. The 1H-tautomer acts as both a hydrogen bond donor (N1-H) and acceptor (N2), allowing it to fit seamlessly into canonical kinase hinge-binding regions[1].

Conversely, 2-tert-butyl-4-methyl-2H-indazole lacks an N-H donor and presents a massive steric shield. This forces the molecule into alternative binding vectors. The higher dipole moment and steric clash of the tert-butyl group make it an exceptional scaffold for designing selective allosteric modulators (Type III/IV inhibitors) that exploit deep hydrophobic pockets inaccessible to planar 1H-indazoles[5].

ReceptorBinding Target Kinase Binding Pocket Outcome1 Standard Kinase Inhibition (Type I Binders) Target->Outcome1 via 1H Scaffold Outcome2 Selective Allosteric Modulation (Type III/IV Binders) Target->Outcome2 via 2H Scaffold Ind1H 1H-Indazole • H-Bond Donor (N1) • Low Dipole • Planar Fit Ind1H->Target Canonical Binding Ind2H 2-tert-butyl-4-methyl-2H-indazole • No H-Bond Donor • High Dipole • Steric Bulk Ind2H->Target Altered Vector

Divergent pharmacological targeting strategies based on indazole scaffold selection.

References

  • Benchchem - Core Concept: The 1H- and 2H-Indazole Tautomeric Equilibrium. Available at:1

  • ChemicalBook - Indazole - Synthesis and Reactions as a Chemical Reagent. Available at: 2

  • Benchchem - A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Available at: 5

  • Caribbean Journal of Science and Technology - Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: 3

  • The Journal of Organic Chemistry (ACS Publications) - 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Available at: 6

  • PMC - Osmium(IV) complexes with 1H- and 2H-indazoles: Tautomer identity versus spectroscopic properties and antiproliferative activity. Available at: 8

  • SciSpace - The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i. Available at: 7

  • EvitaChem - Buy 1-Aminonaphthalene-5-acetonitrile (EVT-12041599) (Source for CAS: 34880-57-4). Available at: 4

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Comparative

A Comparative Guide to Purity Validation of 2-tert-butyl-4-methyl-2H-indazole: The Superiority of LC-MS/MS

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate like 2-tert-butyl-4-methyl-2H-indazole is non-negotiable. The presenc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate like 2-tert-butyl-4-methyl-2H-indazole is non-negotiable. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] This guide provides an in-depth technical examination of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for purity validation of this indazole derivative. We will explore the causality behind the experimental choices, present a detailed validation protocol grounded in regulatory standards, and objectively compare its performance against alternative analytical techniques.

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[3] 2-tert-butyl-4-methyl-2H-indazole is a key building block whose synthetic pathway can introduce various impurities, including starting materials, by-products, and regioisomers.[4][5] Therefore, a highly sensitive and specific analytical method is required to detect, identify, and quantify these impurities, ensuring the quality of the final product.

The Premier Choice: Purity Profiling by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the most powerful technique for impurity profiling due to its unique combination of high-resolution separation and highly specific mass detection.[6][7] The liquid chromatography component separates the target molecule from its impurities based on their physicochemical properties, while the tandem mass spectrometer provides unequivocal identification and quantification based on the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragments.[8][9]

The Rationale Behind the Method: Key Experimental Choices

The development of a robust LC-MS/MS method is not arbitrary; it is a science-driven process. Here’s the reasoning behind the typical choices for analyzing a molecule like 2-tert-butyl-4-methyl-2H-indazole:

  • Chromatographic Separation (The "LC"): The goal is to achieve baseline separation of the main compound from all potential impurities.

    • Stationary Phase (Column): A reversed-phase C18 column is the workhorse for small molecules of intermediate polarity.[10][11] Its nonpolar stationary phase effectively retains the indazole derivative and its likely impurities, allowing for separation using a polar mobile phase.

    • Mobile Phase: A gradient elution using water and a more nonpolar organic solvent like acetonitrile is employed. This gradient, moving from a higher to a lower polarity, ensures that both more polar and less polar impurities are effectively eluted and resolved.[10][11]

    • Mobile Phase Modifier: The addition of a small amount of an acid, typically 0.1% formic acid, is crucial. It serves two purposes: it protonates the analyte, which is essential for positive mode electrospray ionization, and it improves the chromatographic peak shape by minimizing tailing.[10][11]

  • Detection and Identification (The "MS/MS"): This is where the method derives its exceptional sensitivity and specificity.

    • Ionization Source: Electrospray Ionization (ESI) is the preferred method for this class of compounds. It is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]+ with minimal in-source fragmentation, providing clear molecular weight information.

    • Tandem Mass Spectrometry (MS/MS): This is the key to confident identification. The first mass analyzer (Q1) isolates the [M+H]+ ion of a potential impurity. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This parent-to-product ion transition is a unique molecular fingerprint, allowing for highly selective detection and quantification, even if an impurity co-elutes with another component.[8]

LC_MS_MS_Workflow cluster_LC Liquid Chromatography (Separation) cluster_MS Mass Spectrometry (Detection & Identification) Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column Separation Separation of API and Impurities Column->Separation ESI Electrospray Ionization (ESI) Separation->ESI Eluent Transfer Q1 Q1: Isolate Parent Ion (e.g., [M+H]+) ESI->Q1 Q2 Q2: Fragment Ion (Collision Cell) Q1->Q2 Q3 Q3: Detect Product Ions Q2->Q3 Data Data Analysis: Purity Calculation & Impurity ID Q3->Data

Caption: Workflow for 2-tert-butyl-4-methyl-2H-indazole purity analysis by LC-MS/MS.

A Self-Validating System: Experimental Protocol

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[12][13][14][15] A validated method is a self-validating system, providing high confidence in the accuracy and reliability of the results.

Step 1: Instrumentation and Reagents
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[6]

  • Reagents: LC-MS grade acetonitrile, water, and formic acid. A reference standard of 2-tert-butyl-4-methyl-2H-indazole of known, high purity.

Step 2: Standard and Sample Preparation
  • Stock Solution: Accurately weigh and dissolve the 2-tert-butyl-4-methyl-2H-indazole reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the main compound and its impurities (e.g., 0.1 µg/mL to 100 µg/mL).[11]

  • Sample Preparation: Dissolve the test sample in the same solvent to a concentration similar to the main peak in the calibration curve.

Step 3: Chromatographic and Mass Spectrometric Conditions
LC Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides high-resolution separation for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase for reversed-phase chromatography; acid aids ionization.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for eluting nonpolar compounds.
Gradient 5% B to 95% B over 10 minEnsures elution of compounds with a wide range of polarities.[11]
Flow Rate 0.3 mL/minOptimal for narrow-bore columns to maximize efficiency.
Injection Volume 5 µLA small volume minimizes potential for peak distortion.
MS Parameter Condition Rationale
Ionization Mode Positive Electrospray (ESI+)Indazoles readily form [M+H]+ ions.
Scan Type Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity in quantification.
Gas Temperatures Optimized for instrumentEnsures efficient desolvation of the analyte.
Collision Energy Optimized per impurityEnsures characteristic and reproducible fragmentation patterns.
Step 4: Method Validation (Based on ICH Q2(R1) Principles)

The method must be rigorously tested for the following parameters to prove its trustworthiness.[12][16]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by analyzing blank samples, placebo (if in a formulation), and samples spiked with known impurities to ensure there are no interfering peaks at the retention times of the analyte and its impurities.[13][16]

  • Linearity: A calibration curve is generated by plotting the peak area against the concentration of the standards. The method is linear if the coefficient of determination (r²) is ≥ 0.99.[16]

  • Accuracy: Determined by spiking the sample with known amounts of impurities at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[16]

  • Precision:

    • Repeatability (Intra-assay precision): Multiple analyses of the same sample on the same day.

    • Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, or on different equipment. The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy.[17] This is critical for controlling potentially toxic impurities at very low levels.

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition, pH, and column temperature. The results should remain consistent, demonstrating the method's dependability in routine use.[12]

Comparison with Alternative Purity Analysis Methods

While LC-MS/MS is the superior technique, other methods are available, each with its own advantages and limitations. The choice of method must be fit-for-purpose.

Tech_Choice Start Purity Analysis Needed for 2-tert-butyl-4-methyl-2H-indazole Q1 Need to identify unknown impurities? Start->Q1 Q2 Are impurities volatile & thermally stable? Start->Q2 Q3 Need highest sensitivity & specificity? Q1->Q3 No LCMS Use LC-MS/MS Q1->LCMS Yes Q2->Q1 No GCMS Use GC-MS Q2->GCMS Yes Q3->LCMS Yes HPLC Use HPLC-UV Q3->HPLC No NMR Consider qNMR for structural confirmation LCMS->NMR Orthogonal Confirmation

Caption: Decision tree for selecting an appropriate analytical technique.

Technique Principle Advantages Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Highest sensitivity and specificity. Can identify unknown impurities. Provides structural information.[7][8][9]Higher equipment cost and complexity compared to HPLC-UV.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, reliable, and widely available. Cost-effective for routine quality control of known impurities.[1][18]Cannot identify unknown impurities. Insensitive to impurities without a UV chromophore. Co-eluting peaks can lead to inaccurate quantification.[19]
GC-MS Gas-phase separation of volatile compounds followed by mass detection.Excellent for analyzing volatile impurities like residual solvents.[2][8][18]Not suitable for non-volatile or thermally labile compounds like the target molecule without derivatization, which adds complexity and potential for artifacts.[18]
NMR Measures the magnetic properties of atomic nuclei.Provides definitive structural elucidation. Can be used for quantitative analysis (qNMR) without reference standards for each impurity.[8]Significantly lower sensitivity than MS. Not suitable for trace-level impurity detection. Complex data interpretation.

Conclusion

For the comprehensive purity validation of 2-tert-butyl-4-methyl-2H-indazole, LC-MS/MS is the unequivocally superior analytical technique. Its unparalleled combination of separation power, sensitivity, and specificity allows for the confident detection, identification, and quantification of trace-level impurities that other methods might miss.[6][20] While techniques like HPLC-UV have their place in routine quality control for known impurities, they lack the discovery power of mass spectrometry. The adoption of a rigorously validated LC-MS/MS method, grounded in the principles of ICH guidelines, provides the highest degree of confidence in product quality, ensuring that researchers and drug developers are working with a material of confirmed purity, which is fundamental to scientific integrity and patient safety.

References

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]

  • Title: Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis Source: PMC (PubMed Central) URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan Blog URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: PharmTech URL: [Link]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]

  • Title: Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization Source: Chromatography Today URL: [Link]

  • Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent Technologies URL: [Link]

  • Title: 2H-Indazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Boffin Access URL: [Link]

  • Title: The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities Source: PubMed URL: [Link]

  • Title: Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review Source: IJSDR URL: [Link]

  • Title: Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review Source: Caribbean Journal of Science and Technology URL: [Link]

  • Title: Environmental Chemistry Method for Thiabendazole in Water Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

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Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of Indazole-Based Drug Candidates

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][3] Indazole-containing compounds have been successfully developed into therapies for conditions ranging from cancer to inflammatory diseases.[4][5][6]

The journey from a promising chemical structure to a clinically effective drug is a complex process of rigorous evaluation. A critical phase in this journey is the translation of a compound's activity from a controlled, isolated environment (in vitro) to a complex, living biological system (in vivo). This guide provides an in-depth comparison of the methodologies used to assess the efficacy of indazole-based drug candidates, focusing on the crucial transition from benchtop assays to preclinical models. We will explore the causality behind experimental choices, detail self-validating protocols, and analyze the frequent disconnect between in vitro potency and in vivo efficacy.

Part 1: The In Vitro Evaluation - Quantifying Target Engagement and Cellular Effects

The initial screening of drug candidates is invariably performed in vitro. These assays are essential for establishing a baseline of activity, understanding the mechanism of action, and enabling high-throughput screening of large compound libraries in a cost-effective manner. For indazole derivatives, which often function as kinase or enzyme inhibitors, biochemical and cell-based assays are the first-line evaluation tools.

Key In Vitro Assays for Indazole Candidates
  • Biochemical Assays (e.g., Kinase Inhibition): These assays quantify the direct interaction between a compound and its purified molecular target (e.g., a protein kinase). The primary output is the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the target's activity by 50%. A robust kinase inhibition assay requires meticulous control over variables like ATP concentration, as the inhibitor often competes with ATP for the same binding site.[7][8]

  • Cell-Based Assays (e.g., Anti-inflammatory Activity): These assays measure the effect of a compound on a specific cellular process within a living cell. For anti-inflammatory indazoles, this could involve measuring the inhibition of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β) in cultured cells.[9] Such assays provide a more biologically relevant context than purely biochemical tests.

Data Summary: In Vitro Potency of Representative Indazole Candidates

The following table summarizes hypothetical but representative IC50 data for several indazole candidates against common therapeutic targets. This data illustrates the typical output of an initial in vitro screening campaign.

CandidateTargetAssay TypeIC50 Value (nM)
Indazole-AVEGFR-2 KinaseBiochemical5.0
Indazole-APDGF-β KinaseBiochemical12.5
Indazole-BPARP-1Biochemical3.8
Indazole-BPARP-2Biochemical2.1
Indazole-CCOX-2Cell-Based220
Indazole-CTNF-α ReleaseCell-Based220.11[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a standardized workflow for determining the IC50 value of an indazole candidate against a target protein kinase.

Objective: To measure the concentration-dependent inhibition of a specific kinase by a test compound.

Pillar of Trustworthiness: This protocol incorporates essential controls, including a "no-enzyme" control for background correction and a "no-inhibitor" (vehicle) control to define 100% enzyme activity, ensuring the data is self-validating.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[8]

    • Prepare stock solutions of the purified kinase, the specific peptide substrate, and ATP in the kinase buffer.

    • Prepare a serial dilution of the indazole test compound in an appropriate solvent (e.g., DMSO). Ensure the final DMSO concentration remains constant across all wells (typically <1%).[8]

  • Assay Procedure (96-well plate format):

    • Add the kinase solution to all wells except the "no-enzyme" background controls.

    • Add the serially diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Incubate for a predetermined period (e.g., 20 minutes) at room temperature to allow the compound to bind to the kinase.[10]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be near its Michaelis-Menten constant (Km) for accurate competitive inhibitor assessment.[7][8]

    • Incubate for a set time (e.g., 60 minutes) at the optimal reaction temperature, ensuring the reaction proceeds within the linear range of product formation.[8]

    • Terminate the reaction.

  • Signal Detection:

    • Detect the amount of product formed. This can be achieved through various methods, such as luminescence-based assays that measure remaining ATP (e.g., Kinase-Glo®) or fluorescence-based assays that detect the phosphorylated substrate.[11]

  • Data Analysis:

    • Subtract the background signal (from "no-enzyme" wells) from all other readings.

    • Normalize the data, setting the vehicle control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized enzyme activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[10]

Workflow Visualization: In Vitro Screening Cascade

InVitro_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Compound_Prep Compound Serial Dilution Incubation Kinase + Inhibitor Incubation Compound_Prep->Incubation Reagent_Prep Kinase, Substrate, ATP Prep Reagent_Prep->Incubation Reaction Initiate with ATP/Substrate Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Signal Detection (Luminescence/Fluorescence) Termination->Detection Normalization Data Normalization (vs. Controls) Detection->Normalization IC50_Calc IC50 Calculation Normalization->IC50_Calc Lead_Selection Lead Candidate Selection IC50_Calc->Lead_Selection

Caption: A typical workflow for in vitro screening of drug candidates.

Part 2: The In Vivo Assessment - Evaluating Efficacy in a Complex Biological System

While in vitro data is foundational, it cannot predict a drug's behavior in a whole organism. In vivo studies are indispensable for evaluating the pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall efficacy and safety of a candidate before it can be considered for human trials.[3][12]

Key In Vivo Models for Indazole Candidates

For indazole derivatives with anti-inflammatory potential, several well-established rodent models are used to induce and measure an inflammatory response.[13][14]

  • Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation.[15] An irritant (carrageenan) is injected into the paw of a rat or mouse, inducing edema (swelling), which is a cardinal sign of inflammation.[9] The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory efficacy.

  • Acetic Acid-Induced Writhing: This model assesses analgesic (pain-relieving) activity against inflammatory pain.[15] The injection of acetic acid causes abdominal constrictions (writhing), and a reduction in the number of writhes indicates the compound's efficacy.

Data Summary: In Vivo Efficacy of Representative Indazole Candidates

The following table presents plausible data from a rat paw edema model, comparing the same indazole candidates from the in vitro section to a standard-of-care drug.

Candidate (Dose)Route of Admin.Time Point (hours)% Inhibition of EdemaStandard Drug (Diclofenac)
Indazole-A (100 mg/kg)Oral (p.o.)545%84.50%[9]
Indazole-B (100 mg/kg)Oral (p.o.)515%84.50%[9]
Indazole-C (100 mg/kg)Oral (p.o.)583.09%[9]84.50%[9]

Note: This data highlights a common scenario. Indazole-B, the most potent candidate in vitro, shows poor in vivo efficacy, while Indazole-C, which was less potent in vitro, performs exceptionally well in the in vivo model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the steps for a widely used in vivo model to assess acute anti-inflammatory activity.[9]

Objective: To evaluate the ability of an indazole derivative to reduce acute inflammation in a rodent model.

Pillar of Trustworthiness: The protocol relies on a control group receiving only the vehicle to establish a baseline inflammatory response. A positive control group receiving a known anti-inflammatory drug (e.g., Diclofenac) validates the model's responsiveness. Measurements are taken at multiple time points to assess the duration of the effect.

Methodology:

  • Animal Acclimation:

    • Use adult Wistar or Sprague-Dawley rats (100-150g).[9][13]

    • Acclimate animals for at least seven days under controlled temperature and light/dark cycles with free access to food and water.[15]

  • Grouping and Dosing:

    • Divide animals into groups (n=6 per group):

      • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl Cellulose).[9]

      • Group II: Positive Control (e.g., Diclofenac, 10 mg/kg).[9]

      • Group III-V: Test Groups (Indazole candidates at various doses, e.g., 25, 50, 100 mg/kg).[9]

    • Administer the test compounds and controls via the desired route (e.g., oral gavage) 30-60 minutes before inducing inflammation.[9][15]

  • Induction of Inflammation:

    • Measure the initial volume of the rat's hind paw using a plethysmometer.[15]

    • Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar surface of the hind paw.

  • Measurement of Edema:

    • Measure the paw volume again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups using the formula: % Inhibition = [(C - T) / C] x 100, where C is the mean edema in the control group and T is the mean edema in the treated group.[9]

Workflow Visualization: In Vivo Efficacy Study

InVivo_Workflow cluster_setup 1. Study Setup cluster_execution 2. Experiment Execution cluster_analysis 3. Endpoint Analysis Acclimation Animal Acclimation Grouping Grouping & Randomization Acclimation->Grouping Dosing Compound/Vehicle Administration Grouping->Dosing Inflammation Induce Inflammation (e.g., Carrageenan Injection) Dosing->Inflammation Measurement Measure Paw Volume (Multiple Time Points) Inflammation->Measurement Calc_Edema Calculate Edema Volume Measurement->Calc_Edema Calc_Inhibition Calculate % Inhibition Calc_Edema->Calc_Inhibition Stats Statistical Analysis Calc_Inhibition->Stats Efficacy_Conclusion Conclusion on Efficacy Stats->Efficacy_Conclusion

Caption: A generalized workflow for an in vivo anti-inflammatory study.

Part 3: Bridging the Gap - The Challenge of In Vitro-In Vivo Correlation (IVIVC)

The discrepancy between the in vitro and in vivo results for "Indazole-B" and "Indazole-C" in our example is not unusual; it is a central challenge in drug development. High in vitro potency does not guarantee in vivo success. The transition from a petri dish to a living organism introduces a vast number of variables that determine a drug's ultimate efficacy.

Key Factors Influencing IVIVC:

  • Pharmacokinetics (ADME):

    • Absorption: Was the compound absorbed from the gut into the bloodstream after oral dosing? Poor solubility or membrane permeability can trap a potent drug in the GI tract.[3]

    • Distribution: Did the compound reach the site of inflammation in sufficient concentrations? High plasma protein binding can reduce the amount of free, active drug.[16]

    • Metabolism: Was the compound rapidly metabolized by the liver into inactive forms? The chemical stability of the indazole scaffold can be influenced by its substituents.[16]

    • Excretion: Was the compound cleared from the body too quickly to exert a therapeutic effect?

  • Off-Target Effects: In a whole organism, a compound can interact with numerous targets beyond the one it was designed for, leading to unforeseen side effects or even a different primary mechanism of action.

  • Cellular and Tissue Barriers: The drug must cross multiple biological barriers to reach its target, a complexity absent in a simple biochemical assay.

IVIVC_Diagram cluster_vitro In Vitro World cluster_vivo In Vivo Reality Vitro_Potency High In Vitro Potency (Low IC50) Absorption Absorption Vitro_Potency->Absorption Must Pass Toxicity Off-Target Toxicity Vitro_Potency->Toxicity Can Cause Vivo_Efficacy In Vivo Efficacy Distribution Distribution Absorption->Distribution Then Distribution->Vivo_Efficacy To Achieve Metabolism Metabolism Distribution->Metabolism While Surviving Excretion Excretion Metabolism->Excretion And Avoiding Toxicity->Vivo_Efficacy Prevents

Caption: Factors governing the translation from in vitro potency to in vivo efficacy.

Part 4: Unraveling the Mechanism - A Look at Signaling Pathways

Understanding the molecular pathway a drug modulates is crucial for rational drug design and for interpreting both in vitro and in vivo results. Many indazole derivatives function by inhibiting protein kinases, which are key regulators of cellular signaling cascades, including those that drive inflammation and cancer cell proliferation.[4][5]

For example, an indazole candidate might inhibit a kinase involved in the NF-κB signaling pathway, a central regulator of inflammation that leads to the production of mediators like TNF-α and COX-2.

Signaling_Pathway cluster_pathway Simplified Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade (e.g., IKK activation) Receptor->Kinase_Cascade NFkB NF-κB Activation Kinase_Cascade->NFkB Transcription Gene Transcription NFkB->Transcription Mediators Pro-inflammatory Mediators (COX-2, TNF-α, IL-1β) Transcription->Mediators Indazole Indazole Drug Candidate Indazole->Kinase_Cascade INHIBITS

Caption: Inhibition of a pro-inflammatory signaling pathway by an indazole candidate.

Conclusion

The evaluation of indazole-based drug candidates is a multi-step process that requires a careful and logical progression from in vitro to in vivo models. While in vitro assays provide essential data on target engagement and potency, they are only the first step. In vivo studies are critical for understanding how a compound behaves within a complex biological system, and it is the data from these models that ultimately determines whether a promising candidate moves forward. The frequent disparity between in vitro and in vivo results underscores the importance of comprehensive ADME, pharmacokinetic, and safety profiling early in the drug discovery process. By integrating both in vitro and in vivo approaches, researchers can build a more complete picture of a drug's potential and increase the likelihood of translating a potent molecule into a life-changing therapy.

References

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (n.d.). SciELO.
  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs.
  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). Slideshare.
  • Eze, F. I., et al. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol.
  • Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. (2025, June 22). MDPI.
  • Technical Support Center: In Vitro Kinase Assays with ATP-Competitive Inhibitors. (2026). Benchchem.
  • In vitro kinase assay. (2024, May 31). Protocols.io.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys.
  • Application Notes and Protocols for In Vivo Studies of Indazole Derivatives. (2025). Benchchem.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017, October 31). PMC.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). PMC.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2025, October 16). ResearchGate.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). Molecules.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). Semantic Scholar.
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (2009, October 29). Journal of Medicinal Chemistry.
  • tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2H-Indazoles with Sulfinic Acid toward Indazol-3(2H)-ones. (2020, January 14). Organic Letters.
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021, April 8). PMC.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (n.d.). IJSDR.
  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (n.d.). RSC Publishing.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). CJST.
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (2026). Benchchem.
  • 2-(4-Methylphenyl)-2H-indazole. (n.d.). PMC.
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021, March 5). MDPI.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology.

Sources

Comparative

Benchmarking 2-tert-Butyl-4-methyl-2H-indazole Reactivity: A Comparative Guide to N-Alkyl Indazole Functionalization

Executive Summary Indazoles are privileged pharmacophores in modern drug discovery. However, functionalizing the indazole core—particularly at the critical C3 position—presents persistent synthetic bottlenecks due to ann...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazoles are privileged pharmacophores in modern drug discovery. However, functionalizing the indazole core—particularly at the critical C3 position—presents persistent synthetic bottlenecks due to annular tautomerism and catalyst-poisoning lone pairs. While standard 1H-indazoles are1[1], locking the scaffold into the 2H-tautomer via bulky N-alkylation fundamentally rewires its reactivity[2]. This technical guide benchmarks the reactivity of 2-tert-butyl-4-methyl-2H-indazole against standard N1-alkyl indazoles, providing mechanistic insights, quantitative data, and self-validating experimental protocols for C–H activation and electrophilic aromatic substitution (EAS).

Mechanistic Rationale: The 2H-Indazole Electronic Advantage

In my experience optimizing heterocyclic functionalizations, a critical failure point is the mismanagement of nitrogen lone pairs. In standard 1-alkyl-1H-indazoles, the N2 nitrogen possesses an in-plane sp2 lone pair. During transition-metal-catalyzed C3 functionalization (such as Iridium-catalyzed borylation), this lone pair competitively coordinates the metal center, leading to severe catalyst inhibition. Furthermore, it exerts electrostatic repulsion against developing negative charges during the C–H activation transition state[3].

By installing a bulky tert-butyl group at N2 (forming the 2H-indazole), the electronic landscape shifts dramatically. The N2 lone pair becomes delocalized into the aromatic π-system, while the in-plane sp2 lone pair shifts to N1—distancing it from the C3 reaction site.

The addition of the 4-methyl group in 2-tert-butyl-4-methyl-2H-indazole provides a synergistic dual effect:

  • Electronic Modulation: It donates electron density to the benzenoid ring, enhancing the overall nucleophilicity of the pyrazole core.

  • Steric Shielding: It introduces a steric wall adjacent to C3 that modulates incoming electrophiles, preventing over-reaction during EAS.

G cluster_0 2-tert-butyl-4-methyl-2H-indazole N2 N2 tert-Butyl Group Ring 2H-Indazole Core N2->Ring Fixes 2H tautomer Removes adjacent lone pair C4 C4 Methyl Group C4->Ring Electron donation Steric crowding at C3 Outcome1 Rapid C3 C-H Borylation Ring->Outcome1 Ir-catalyst unimpeded Outcome2 Controlled EAS at C3/C5 Ring->Outcome2 Modulated nucleophilicity

Logical relationship between structural modifications and reactivity outcomes in 2H-indazoles.

Reactivity Benchmarking: 2-tert-Butyl-4-methyl-2H-indazole vs. N1-Alkyl Indazoles

Iridium-Catalyzed C3-Selective C–H Borylation

C–H borylation is a critical late-stage functionalization tool. When benchmarking 1-methyl-1H-indazole against 2-tert-butyl-4-methyl-2H-indazole, the kinetic difference is staggering. N1-protected indazoles require extended reaction times (often >12 hours) to reach moderate conversion due to the aforementioned N2 lone-pair inhibition[3].

In contrast, 2-alkyl indazoles undergo complete C3-borylation in a matter of minutes. The bulky tert-butyl group at N2 completely3 without sterically blocking the C3 position[3].

Electrophilic Aromatic Substitution (Halogenation)

Halogenation of indazoles typically targets C3. 1-Alkyl indazoles often require harsh conditions (e.g., NBS in DMF at 60 °C) and suffer from poor regioselectivity, yielding C3, C5, or di-halogenated mixtures. 2-tert-butyl-4-methyl-2H-indazole exhibits enhanced nucleophilicity at C3 due to its 2H-quinonoid character. The 4-methyl group sterically shields the benzenoid ring, funneling the EAS strictly toward C3 under mild, room-temperature conditions.

Quantitative Benchmarking of Reactivity Profiles
Reaction TypeSubstrateReagents / CatalystTimeConversion / YieldRegioselectivity
C-H Borylation 1-Methyl-1H-indazole[Ir(OMe)(COD)]₂, dtbpy, B₂pin₂16 h65%C3
C-H Borylation 2-tert-Butyl-4-methyl-2H-indazole[Ir(OMe)(COD)]₂, dtbpy, B₂pin₂15 min>95%Exclusive C3
Bromination (EAS) 1-Methyl-1H-indazoleNBS, DMF, 60 °C4 h70%C3 (minor C5)
Bromination (EAS) 2-tert-Butyl-4-methyl-2H-indazoleNBS, MeCN, 25 °C1 h92%Exclusive C3

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality checks to confirm reaction trajectory.

Protocol A: Accelerated Iridium-Catalyzed C3-Selective C–H Borylation

This protocol leverages the kinetic advantage of the 2H-indazole system.

  • Preparation (Glovebox Recommended): In an oven-dried vial, combine 2-tert-butyl-4-methyl-2H-indazole (1.0 equiv, 0.5 mmol), bis(pinacolato)diboron (B₂pin₂) (0.75 equiv, 0.375 mmol), [Ir(OMe)(COD)]₂ (1.5 mol %), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol %).

  • Solvent Addition: Add anhydrous THF (2.0 mL).

    • Causality Note: The solution will rapidly turn deep red/brown. This color change is a mandatory visual validation indicating the successful formation of the active Ir-boryl complex.

  • Reaction Execution: Seal the vial and stir at 80 °C.

    • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 4:1). Unlike N1-alkyl indazoles which lag, the 2-tert-butyl-4-methyl-2H-indazole will show complete consumption of the limiting reagent (B₂pin₂) within 15–30 minutes. If starting material persists past 45 minutes, oxygen contamination has likely poisoned the catalyst.

  • Workup & Isolation: Quench by exposing to air. Filter the crude mixture through a short pad of silica gel, eluting with EtOAc, and concentrate under reduced pressure. Purify via flash column chromatography.

Workflow Step1 1. Substrate Preparation (2-tBu-4-Me-2H-indazole + B2pin2) Step2 2. Catalyst Addition ([Ir(OMe)(COD)]2 + dtbpy) Step1->Step2 Step3 3. Reaction Execution (THF, 80°C, 15-30 mins) Step2->Step3 Step4 4. Reaction Quenching (Silica plug, EtOAc) Step3->Step4 Decision Isomer Check: N1-Alkyl takes >12h N2-Alkyl takes <1h Step3->Decision Kinetic Advantage Step5 5. Product Isolation (C3-Borylated Indazole) Step4->Step5

Experimental workflow for accelerated Ir-catalyzed C3-selective C-H borylation.

Protocol B: Regioselective C3-Bromination
  • Setup: Dissolve 2-tert-butyl-4-methyl-2H-indazole (1.0 equiv, 1.0 mmol) in anhydrous acetonitrile (5.0 mL) at 0 °C under an argon atmosphere.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 5 minutes.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature.

    • Self-Validation Check: The reaction should be complete within 1 hour. The presence of the 4-methyl group prevents over-bromination, ensuring a single, clean product spot on TLC compared to the streaky profiles often seen with unhindered indazoles.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (5 mL) to destroy unreacted NBS. Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Conclusion & Strategic Applications

Benchmarking 2-tert-butyl-4-methyl-2H-indazole against standard N1-alkyl indazoles reveals a profound reactivity paradigm shift. By forcing the indazole into the 2H-tautomer and removing the adjacent azinyl lone pair, C–H borylation rates are accelerated by orders of magnitude. Concurrently, the 4-methyl group provides the necessary steric and electronic modulation to ensure absolute regiocontrol during electrophilic substitutions. For drug development professionals, utilizing this specific scaffold as a building block drastically reduces reaction times, eliminates regiochemical mixtures, and improves overall synthetic efficiency.

References

  • Title: Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: PMC - National Institutes of Health URL: [Link]

  • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journals URL: [Link]

Sources

Validation

evaluating the steric effect of N2-tert-butyl vs N2-methyl groups in indazoles

Evaluating the Steric Effect of N2-tert-Butyl vs. N2-Methyl Groups in Indazoles: A Comparison Guide Introduction The indazole scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Steric Effect of N2-tert-Butyl vs. N2-Methyl Groups in Indazoles: A Comparison Guide

Introduction

The indazole scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and materials science. While N1-alkylation is thermodynamically favored and synthetically straightforward, N2-alkylation presents a complex intersection of kinetic control and steric hindrance[1]. The selection of the N2-substituent—specifically comparing a compact N2-methyl group to a bulky N2-tert-butyl group—profoundly dictates the molecule's regioselectivity during synthesis, its three-dimensional conformation, and its biological target profile. This guide objectively compares these two functional groups, providing mechanistic causality, experimental protocols, and physicochemical data.

Mechanistic Causality: The Steric Clash at C3

The fundamental behavioral difference between N2-methyl and N2-tert-butyl groups is rooted in their spatial volume (Charton’s steric parameter v = 0.52 for methyl vs. 1.24 for tert-butyl). In the indazole core, the N2 nitrogen is directly adjacent to the C3 carbon.

  • N2-Methyl: The small cone angle of the methyl group allows it to reside in the same plane as the indazole ring with minimal steric repulsion against the C3-proton (or C3-substituents). This co-planarity is critical for binding in narrow enzymatic pockets, such as the active site of monoamine oxidase B (MAO-B), where N2-methylindazoles exhibit sub-nanomolar potency[2].

  • N2-tert-Butyl: The massive steric bulk of the tert-butyl group creates a severe peri-like interaction with the C3 position. This steric strain forces the tert-butyl group (and any adjacent C3 substituents) out of the aromatic plane. Consequently, this increases the transition state energy required for its synthetic installation and drastically alters the molecule's receptor fit[3].

G Sub N2-Substituent Steric Bulk Me N2-Methyl Group (Small Volume) Sub->Me tBu N2-tert-Butyl Group (Large Cone Angle) Sub->tBu C3_Me Minimal C3 Clash Maintains Planarity Me->C3_Me C3_tBu Severe C3 Clash Forces Out-of-Plane Twist tBu->C3_tBu Bind_Me Fits Narrow Binding Pockets (e.g., MAO-B Active Site) C3_Me->Bind_Me Bind_tBu Increases Lipophilicity Alters Target Selectivity C3_tBu->Bind_tBu

Steric bulk at N2 dictates C3-conformation and biological target selectivity.

Regioselectivity and Synthetic Workflows

Synthesizing N2-substituted indazoles requires overriding the natural thermodynamic preference for N1-alkylation[4]. Under standard basic conditions (e.g., NaH in THF), alkylation with methyl halides yields a mixture that heavily favors the N1-isomer[5]. Attempting to use a bulky electrophile like a tert-butyl halide under these same basic conditions yields exclusive N1-alkylation, as the N2 position is completely sterically blocked[1][6].

To achieve selective N2-alkylation, chemists must switch from thermodynamic base-driven control to kinetic acid-driven control using 2,2,2-trichloroacetimidates[3].

G Indazole 1H-Indazole Scaffold PathA Basic Conditions (NaH, THF, R-X) Indazole->PathA PathB Acidic Conditions (TfOH, R-Imidate) Indazole->PathB Me_Base Methylation (MeI) PathA->Me_Base tBu_Base tert-Butylation (tBu-Br) PathA->tBu_Base Me_Acid Methylation (Me-Imidate) PathB->Me_Acid tBu_Acid tert-Butylation (tBu-Imidate) PathB->tBu_Acid N1_Major N1-Methyl (Major) N2-Methyl (Minor) Me_Base->N1_Major Thermodynamic N1_Excl N1-tert-Butyl (Exclusive, Steric Control) tBu_Base->N1_Excl N2 Sterically Blocked N2_Excl_Me N2-Methylindazole (Highly Selective) Me_Acid->N2_Excl_Me Kinetic / H-Bonding N2_Excl_tBu N2-tert-Butylindazole (Overcomes Steric Barrier) tBu_Acid->N2_Excl_tBu Iminium Activation

Regioselective pathways for N1 vs N2 indazole alkylation based on steric and catalytic control.

Experimental Protocols: Self-Validating Systems

The following protocols demonstrate how acid catalysis overcomes the steric penalty of N2-alkylation by generating a highly reactive electrophile that is preferentially attacked by the more Lewis-basic N2 nitrogen[3].

Protocol A: Synthesis of N2-Methylindazole

  • Preparation: Dissolve 1H-indazole (1.0 equiv) and methyl 2,2,2-trichloroacetimidate (1.2 equiv) in anhydrous 1,4-dioxane to a concentration of 0.1 M.

  • Activation: Cool the solution to 0 °C under a nitrogen atmosphere. Add trifluoromethanesulfonic acid (TfOH, 0.1 equiv) dropwise.

  • Propagation: Stir the mixture at room temperature for 12 hours. Monitor the conversion via LC-MS to ensure the kinetic N2-product does not equilibrate.

  • Isolation: Quench with saturated aqueous NaHCO3 at 0 °C. Extract with ethyl acetate (3x), dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify via silica gel flash chromatography to isolate N2-methylindazole (Typical yield: >85%, N2:N1 > 95:5).

Protocol B: Synthesis of N2-tert-Butylindazole Note: The massive steric barrier of the tert-butyl group requires elevated temperatures and higher catalyst loading to force the N2-attack before imidate degradation occurs[3][7].

  • Preparation: Dissolve 1H-indazole (1.0 equiv) and tert-butyl 2,2,2-trichloroacetimidate (1.5 equiv) in anhydrous 1,4-dioxane (0.1 M).

  • Activation: Cool to 0 °C under nitrogen and add TfOH (0.2 equiv) dropwise.

  • Propagation: Heat the reaction to 40 °C for 24–36 hours. The elevated temperature provides the necessary kinetic energy to overcome the N2-tert-butyl transition state barrier.

  • Isolation & Purification: Quench with NaHCO3, extract with ethyl acetate, and purify via chromatography (Typical yield: 60-70%, N2:N1 > 90:10).

Physicochemical and Photochemical Implications

Beyond synthesis, the choice between methyl and tert-butyl at N2 fundamentally alters the molecule's stability and physicochemical properties.

  • Pharmacology: N2-methyl indazoles are highly effective in central nervous system (CNS) drugs due to their balance of lipophilicity and compact size, allowing them to cross the blood-brain barrier and fit into rigid receptors[2]. Conversely, an N2-tert-butyl group increases the LogP by approximately +1.5 to +2.0 units, driving hydrophobic interactions but severely restricting the rotational freedom of the molecule.

  • Photochemistry: N2-alkylated indazoles are known to undergo photochemical ring-opening and rearrangement to N1-alkylated benzimidazoles[8]. Due to the immense steric strain at the N2 position, 2-tert-butylindazole rapidly photoisomerizes to 1-tert-butylbenzimidazole in high yields (up to 79%) under UV irradiation, whereas the N2-methyl counterpart is comparatively much more stable[8].

Quantitative Data Summary

The following table consolidates the experimental performance and physicochemical metrics of both functional groups.

PropertyN2-MethylindazoleN2-tert-Butylindazole
Steric Parameter (Charton's v) 0.521.24
N1:N2 Selectivity (NaH, R-Br) ~ 80:20 (Favors N1)> 99:1 (Exclusive N1)
N1:N2 Selectivity (TfOH, R-Imidate) > 95:5 (Exclusive N2)> 90:10 (Favors N2)
C3-H Steric Clash Minimal (Planar)Severe (Out-of-plane twist)
Lipophilic Contribution (ΔlogP) ~ +0.5~ +2.0
Photochemical Rearrangement Slow / MinorRapid to Benzimidazole (79% yield)

References

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec Biology.[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry (2021).[Link]

  • Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides. Optibrium.[Link]

  • Dual Photochemistry of Benzimidazole / Photoisomerization of pyrazoles and indazoles. Helvetica Chimica Acta (1967) / ACS Publications.[Link]

Sources

Comparative

Structural Validation of 2-tert-butyl-4-methyl-2H-indazole: A Comparative Guide to NMR vs. X-Ray Crystallography

Indazoles exhibit annular tautomerism, existing primarily as the thermodynamically stable 1H-indazole (benzenoid character) and the kinetically accessible 2H-indazole (ortho-quinonoid character) [1]. When synthesizing 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Indazoles exhibit annular tautomerism, existing primarily as the thermodynamically stable 1H-indazole (benzenoid character) and the kinetically accessible 2H-indazole (ortho-quinonoid character) [1]. When synthesizing 2-tert-butyl-4-methyl-2H-indazole , researchers inevitably face the challenge of distinguishing the desired N2-alkylated regioisomer from its N1-alkylated counterpart. Because the 1D ¹H NMR chemical shifts of the parent ring system can be deceptively similar, proving that the bulky tert-butyl group is definitively attached to the N2 position requires rigorous analytical validation [2].

As a Senior Application Scientist, I have evaluated countless heterocyclic core assignments. This guide objectively compares the two gold-standard techniques for this specific regiochemical challenge: Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Crystallography.

The Analytical Challenge: Causality of Regioisomerism

Direct alkylation of indazoles typically yields a mixture of products. The bulky tert-butyl group introduces significant steric hindrance, which alters the kinetic-to-thermodynamic ratio during synthesis. Validating the 2H-indazole structure requires a self-validating analytical system that can probe either the exact 3D spatial arrangement of the atoms or the electronic connectivity through scalar couplings.

Method 1: Advanced NMR Spectroscopy (The Solution-State Workhorse)

Causality & Mechanics

While a standard 1D ¹H NMR spectrum will easily confirm the presence of the tert-butyl group (a massive 9H singlet around 1.6–1.8 ppm) and the 4-methyl group, it cannot definitively prove where the tert-butyl group is attached. The solution lies in 2D Heteronuclear Multiple Bond Correlation (HMBC) .

HMBC detects long-range scalar couplings—most importantly, the 3-bond carbon-proton coupling (³JCH) transmitted through the conjugated π-system.

  • In a 1-alkyl-1H-indazole: The alkyl protons couple strongly to the C7a quaternary carbon because the N1 atom is directly adjacent to C7a.

  • In a 2-alkyl-2H-indazole: The alkyl protons couple strongly to the C3 carbon because the N2 atom is directly adjacent to C3 [3].

Additionally, 2D NOESY can be used to map spatial proximity. The 4-methyl protons will show a strong Nuclear Overhauser Effect (NOE) to the isolated C3 proton, providing an internal spatial landmark for the upper hemisphere of the bicyclic ring.

Step-by-Step Protocol: NMR Regiochemical Assignment
  • Sample Preparation: Dissolve 10–15 mg of the highly purified 2-tert-butyl-4-methyl-2H-indazole in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of paramagnetic impurities to maintain sharp linewidths.

  • 1D Baseline Acquisition: Acquire standard ¹H (400–600 MHz) and ¹³C spectra. Identify the tert-butyl singlet and the 4-methyl singlet.

  • HSQC (Heteronuclear Single Quantum Coherence): Run a ¹H-¹³C HSQC experiment to map all direct C-H bonds. This allows you to isolate the quaternary carbons (C3a, C7a) which will not show HSQC cross-peaks, distinguishing them from the C3 methine carbon.

  • HMBC Acquisition (The Critical Step): Set the long-range coupling delay to optimize for ³JCH (typically optimized for 8 Hz, ~62.5 ms).

  • Data Interpretation: Locate the tert-butyl proton signal on the F2 (¹H) axis. Trace vertically to find cross-peaks on the F1 (¹³C) axis. A definitive cross-peak at ~120–125 ppm (characteristic of C3 in 2H-indazoles) confirms the N2-alkylation. A lack of correlation to the downfield C7a carbon (~140–150 ppm) acts as the negative control, validating the 2H structure.

Method 2: X-Ray Crystallography (The Solid-State Gold Standard)

Causality & Mechanics

X-ray crystallography does not rely on inferred electronic connectivity; it provides an absolute, empirical map of electron density. By solving the diffraction pattern, the exact atomic coordinates are plotted in 3D space. For 2H-indazoles, X-ray diffraction not only proves the N2 attachment of the tert-butyl group but also confirms the ortho-quinonoid bond alternation in the bicyclic system, which physically differs from the benzenoid character of 1H-indazoles [2].

Step-by-Step Protocol: Crystallographic Validation
  • Crystal Growth: Dissolve ~20 mg of the compound in a minimum volume of a volatile solvent (e.g., diethyl ether). Place the un-capped vial inside a larger sealed chamber containing an anti-solvent (e.g., hexanes) to facilitate slow vapor diffusion over 3–7 days.

  • Crystal Selection: Under a polarized microscope, select a single, defect-free crystal (ideally 0.1–0.3 mm in dimension) that extinguishes light uniformly.

  • Mounting & Data Collection: Mount the crystal on a goniometer loop using paratone oil. Transfer to a diffractometer equipped with a cold stream (100 K) to freeze out thermal motion and improve high-angle resolution. Irradiate with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

  • Structure Solution: Integrate the diffraction frames and solve the phase problem using direct methods (e.g., SHELXT).

  • Refinement: Perform anisotropic least-squares refinement on F² (SHELXL). The resulting ORTEP diagram will unambiguously show the tert-butyl group covalently bonded to N2.

Comparative Data Presentation

Parameter2D HMBC NMR SpectroscopySingle-Crystal X-Ray Crystallography
Primary Metric of Proof ³JCH scalar coupling (t-Bu to C3)Absolute 3D electron density map
State of Matter Solution-state (dynamic)Solid-state (static crystal lattice)
Sample Requirement 5–15 mg (Non-destructive)~1 mg (Requires a perfect single crystal)
Turnaround Time Hours (Rapid acquisition)Days to Weeks (Dependent on crystal growth)
Structural Insights Connectivity, solution dynamics, tautomeric equilibriumAbsolute stereochemistry, bond lengths, crystal packing
Cost & Accessibility Highly accessible, low per-sample costSpecialized equipment, higher cost

Decision Workflow for Structural Validation

ValidationWorkflow Start Synthesized Indazole (Mixture of 1H/2H Isomers?) Split Analytical Divergence Start->Split NMR_Path NMR Spectroscopy (Solution State) Split->NMR_Path Xray_Path X-Ray Crystallography (Solid State) Split->Xray_Path HMBC 1H-13C HMBC Check 3J Couplings NMR_Path->HMBC Cryst Single Crystal Growth & Diffraction Xray_Path->Cryst Result1H 1-tert-butyl-1H-indazole (t-Bu correlates to C7a) HMBC->Result1H 3J to C7a Result2H 2-tert-butyl-2H-indazole (t-Bu correlates to C3) HMBC->Result2H 3J to C3 ResultXray Absolute 3D Structure (Direct N2-tBu Bond) Cryst->ResultXray

Caption: Decision matrix for validating 1H vs 2H indazole regioisomers using NMR and X-ray techniques.

Conclusion

For the routine validation of 2-tert-butyl-4-methyl-2H-indazole during synthetic optimization and scale-up, 2D HMBC NMR is the most efficient and reliable method. It provides definitive proof of connectivity via ³JCH couplings to the C3 carbon without the bottleneck of crystal growth. However, if the compound is a novel chemical entity intended for IND/NDA regulatory submission, or if solution-state dynamics obscure the NMR signals, X-ray crystallography remains the absolute gold standard for indisputable structural proof.

References

  • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Source: Beilstein Journal of Organic Chemistry (2024). URL: [Link]

  • Title: Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. Source: The Journal of Organic Chemistry, ACS Publications (2021). URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-tert-butyl-4-methyl-2H-indazole

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation. When handling specialized heterocyclic building blocks like 2-tert-b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation. When handling specialized heterocyclic building blocks like 2-tert-butyl-4-methyl-2H-indazole (CAS: 34880-57-4), understanding the physicochemical causality behind each safety measure is critical.

This compound is a sterically hindered, nitrogen-rich indazole derivative frequently utilized in medicinal chemistry and drug discovery. Because of its lipophilicity and the inherent reactivity of the 2H-indazole core, strict Personal Protective Equipment (PPE) and operational protocols are required to prevent dermal absorption, ocular irritation, and respiratory exposure.

Below is the comprehensive, field-proven guide for the safe handling, operational processing, and disposal of 2-tert-butyl-4-methyl-2H-indazole.

I. Physicochemical Profile & Mechanistic Risk Assessment

To design an effective safety protocol, we must first understand the physical parameters of the compound. The presence of the tert-butyl group significantly increases the molecule's lipophilicity compared to unsubstituted indazoles, which directly enhances its ability to penetrate the stratum corneum (the outermost layer of the epidermis).

Table 1: Physicochemical & Hazard Data Summary

Property / ParameterData / CharacteristicsOperational Implication
Chemical Name 2-tert-butyl-4-methyl-2H-indazoleTarget molecule for drug discovery workflows.
CAS Number 34880-57-4Unique identifier for inventory and SDS tracking.
Molecular Formula C₁₂H₁₆N₂Nitrogen-rich heterocycle; potential for localized irritation.
Physical State Solid (Crystalline Powder)High risk of aerosolization and static charge accumulation.
Solubility Soluble in DMSO, DMF, DCMCarrier solvents (like DMSO) will accelerate dermal absorption.
Primary Hazards Skin/Eye Irritant, Respiratory IrritantMandates strict barrier protection and local exhaust ventilation.

Note: Data is extrapolated from standard indazole derivative profiles [1].

II. The PPE Matrix: Causality and Selection

Every piece of protective equipment serves as a specific barrier against a defined mechanism of exposure. Do not substitute these recommendations without conducting a secondary risk assessment.

  • Ocular Protection: ANSI Z87.1 Safety Goggles

    • The Protocol: Tight-fitting, splash-proof safety goggles are mandatory. Safety glasses with side shields are insufficient.

    • The Causality: Indazole powders are micro-particulates. The nitrogen lone-pairs on the indazole core can interact aggressively with the aqueous environment of mucosal membranes, causing severe acute irritation. Goggles prevent micro-particulate ingress via airborne dust [2].

  • Dermal Protection (Hands): Double-Layered Nitrile Gloves

    • The Protocol: Use nitrile gloves with a minimum thickness of 0.11 mm. When preparing stock solutions, double-gloving is required.

    • The Causality: Nitrile provides a robust chemical barrier against non-polar organic solids. However, if you are dissolving the compound in Dimethyl Sulfoxide (DMSO), double-gloving is critical. DMSO is a highly efficient carrier solvent that rapidly transports dissolved lipophilic solutes directly through the skin barrier and into the bloodstream.

  • Dermal Protection (Body): Flame-Retardant Lab Coat

    • The Protocol: A 100% cotton or Nomex® flame-retardant lab coat with knit cuffs, fully buttoned.

    • The Causality: The tert-butyl moiety can induce static charge accumulation on the crystal lattice. Synthetic lab coats (like polyester) generate static electricity, which can cause the powder to "jump" or disperse unexpectedly during weighing. Knit cuffs prevent the powder from sliding up the forearm.

  • Respiratory Protection: Engineering Controls Prioritized

    • The Protocol: All handling of the dry powder must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a certified chemical fume hood. If engineering controls fail, an N95/FFP2 particulate respirator is required.

    • The Causality: Mitigates the inhalation of aerosolized crystalline dust, which can cause acute upper respiratory tract inflammation.

III. Operational Handling Protocol

The following step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next.

Step 1: Workspace Preparation

  • Verify the fume hood face velocity is operating between 0.4 and 0.6 m/s .

  • Line the working surface with an anti-static weighing mat to ground any electrostatic discharge (ESD).

Step 2: Weighing and Transfer

  • Use a static-dissipative (e.g., PTFE-coated) spatula.

  • Weigh the compound inside a closed analytical balance. Do not leave the balance doors open while adding the powder.

  • Transfer the solid directly into a pre-tared amber glass vial. The amber glass protects the potentially photo-sensitive indazole core from UV-induced degradation.

Step 3: Solubilization

  • Slowly add the carrier solvent (e.g., anhydrous DMSO) down the inner wall of the vial to minimize dust displacement.

  • Seal immediately with a PTFE-lined silicone septum cap.

  • Vortex the sealed vial to achieve complete dissolution.

HandlingWorkflow Start PPE Verification (Gloves, Goggles, Coat) Hood Prepare Fume Hood (Face Velocity 0.4-0.6 m/s) Start->Hood Weigh Anti-Static Weighing (Closed Analytical Balance) Hood->Weigh Transfer Transfer to Amber Vial Weigh->Transfer Solvent Add Carrier Solvent (e.g., DMSO) Transfer->Solvent Seal Seal with PTFE Septum Solvent->Seal Clean Decontaminate Workspace (70% Isopropanol) Seal->Clean

Step-by-step operational workflow for handling 2-tert-butyl-4-methyl-2H-indazole.

IV. Spill Response and Decontamination Workflow

In the event of a spill, immediate containment is prioritized over rapid cleanup.

Step 1: Isolation Evacuate the immediate 2-meter radius to prevent tracking the compound throughout the laboratory.

Step 2: Containment (Based on State)

  • For Dry Powder: Do NOT sweep. Dry sweeping aerosolizes the indazole dust, drastically increasing inhalation risk. Instead, gently cover the spill with absorbent paper towels dampened with a 10% ethanol/water solution to suppress dust formation [3].

  • For Liquid Solutions: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

Step 3: Collection and Decontamination

  • Scoop the absorbed material into a rigid, sealable polyethylene hazardous waste container using a non-sparking tool.

  • Wash the contaminated surface with a 70% Isopropanol (IPA) solution.

    • Causality: Water alone is insufficient due to the compound's lipophilicity. IPA effectively solubilizes residual indazole traces, ensuring complete chemical removal from the benchtop.

  • Follow with a standard soap and water wash.

SpillResponse Spill Spill Detected Isolate Isolate 2m Radius Spill->Isolate CheckState Is it Dry Powder or Solution? Isolate->CheckState Powder Cover with Damp Absorbent (Do NOT Sweep) CheckState->Powder Solid Liquid Absorb with Inert Material (Diatomaceous Earth) CheckState->Liquid Solution Collect Collect in Polyethylene Bin Powder->Collect Liquid->Collect Wash Wash Surface with 70% IPA Collect->Wash

Emergency spill response decision tree and decontamination pathway.

V. Waste Disposal & Environmental Compliance

Proper logistical planning for disposal prevents downstream chemical incompatibilities.

  • Solid Waste: All contaminated consumables (weighing boats, spatulas, gloves, and spill cleanup materials) must be double-bagged and placed in a designated solid hazardous organic waste bin.

  • Liquid Waste: Solutions containing 2-tert-butyl-4-methyl-2H-indazole dissolved in DMSO or DMF must be segregated into Halogen-Free Organic Waste carboys.

    • Causality: Mixing nitrogen-rich heterocycles with incompatible waste streams (such as strong oxidizers or concentrated acids) can lead to unexpected exothermic reactions or the evolution of toxic NOx gases.

VI. References

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